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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Executive Summary 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (CAS: 856942-80-8) is an advanced heterocyclic compound characterized by a highly conjugated furoquinoxaline core[1]. Its unique structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (CAS: 856942-80-8) is an advanced heterocyclic compound characterized by a highly conjugated furoquinoxaline core[1]. Its unique structural topology—integrating an electron-deficient pyrazine ring, an electron-rich furan moiety, and a hydrophilic diol side chain—makes it a highly versatile scaffold[2]. This technical guide explores the physicochemical properties, structural causality, synthesis methodologies, and broad-spectrum applications of this molecule in both medicinal chemistry and advanced materials science.

Core Chemical Structure and Molecular Topology

The structural integrity of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one stems from its tricyclic fused system.

  • Furo[2,3-b]quinoxaline Scaffold: The fusion of a furan-3-one ring to the b-face of a quinoxaline moiety creates an extended, rigid π-conjugated system. This structural rigidity minimizes non-radiative decay pathways, a critical feature for photoluminescent applications[3].

  • 1,2-Dihydroxyethyl Substituent: Positioned at the C-2 carbon of the furan ring, this diol group introduces significant steric and electronic effects. More importantly, it acts as a dual hydrogen-bond donor and acceptor, drastically improving the molecule's solubility in polar biological media compared to unsubstituted furoquinoxalines[2].

Topology Core Furo[2,3-b]quinoxaline Core (Extended π-Conjugation) Furan Furan-3(2H)-one Ring (Reactivity & Geometry) Core->Furan Fused at 2,3-b Quinoxaline Quinoxaline Moiety (Electron Affinity) Core->Quinoxaline Base Scaffold Substituent 1,2-Dihydroxyethyl Group (Solubility & H-Bonding) Furan->Substituent Position C-2

Structural topology and functional mapping of the furo[2,3-b]quinoxaline derivative.

Physical and Chemical Properties

The delicate balance between the hydrophobic aromatic core and the hydrophilic diol tail governs the compound's physical behavior. The extended π-conjugation allows for distinct electronic transitions (π-π* and n-π*), making it highly active under UV-Vis excitation[3].

Table 1: Key Physicochemical Data

PropertyValue / Description
IUPAC Name 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
CAS Registry Number 856942-80-8[1]
Molecular Formula C12H10N2O4[1]
Molar Mass 246.22 g/mol
Core Scaffold Furo[2,3-b]quinoxaline
Key Functional Groups Ketone, Hydroxyl (Diol), Pyrazine, Furan, Benzene
Predicted Solubility Soluble in polar aprotic solvents (DMSO, DMF); moderate in H2O
Photophysical Potential Deep blue emission (420–450 nm range)[3]

Synthesis Methodologies

The construction of the furo[2,3-b]quinoxaline core requires precise control over condensation and cyclization thermodynamics. The most efficient route involves the reaction of an o-phenylenediamine derivative with a highly functionalized furan or an ascorbic acid derivative[2].

Synthesis PrecursorA o-Phenylenediamine Derivative Condensation Condensation Reaction (Acid Catalyst / Heat) PrecursorA->Condensation PrecursorB Ascorbic Acid / Furan Derivative PrecursorB->Condensation Intermediate Uncyclized Intermediate Condensation->Intermediate Schiff Base Formation Cyclization Intramolecular Cyclization (Microwave / Thermal) Intermediate->Cyclization Ring Closure Product 2-(1,2-Dihydroxyethyl) furo[2,3-b]quinoxalin-3(2H)-one Cyclization->Product High Yield

Step-by-step synthetic workflow for the furo[2,3-b]quinoxaline derivative.

Protocol 1: Microwave-Assisted Synthesis of Furo[2,3-b]quinoxaline Derivatives

Causality: Traditional reflux methods for quinoxaline condensation often suffer from prolonged reaction times (6–12 hours) and thermal degradation of sensitive hydroxyl groups. Microwave irradiation directly excites the polar diol and solvent molecules via dielectric heating, accelerating the nucleophilic attack and subsequent ring closure while preserving the structural integrity of the diol[2].

  • Reagent Preparation: Dissolve equimolar amounts of o-phenylenediamine and the functionalized dicarbonyl/furan precursor in a polar aprotic solvent (e.g., DMF).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) to lower the activation energy for the initial Schiff base formation.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 150 W, maintaining a precise temperature of 120°C for 15–20 minutes.

  • Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. The sudden drop in the dielectric constant forces the hydrophobic core of the product to precipitate out of the solution.

  • Purification: Filter the crude solid under a vacuum and recrystallize from absolute ethanol to yield the pure compound.

Protocol 2: Photophysical Characterization (Fluorescence Assay)

Causality: To validate the molecule's utility in optoelectronics, its emission profile must be quantified. The rigid furoquinoxaline core dictates its quantum efficiency, and assessing solvatochromic shifts helps determine the dipole moment changes upon excitation[3].

  • Sample Preparation: Dissolve the purified compound in spectroscopic-grade DMSO to a stock concentration of 1 mM. Dilute to 10 µM in various solvents (toluene, chloroform, methanol) to assess solvatochromic shifts.

  • UV-Vis Absorption: Record the absorption spectrum from 250 to 600 nm to identify the primary excitation wavelength (λ_max).

  • Steady-State Fluorescence: Excite the sample at λ_max. Record the emission spectrum. Unsubstituted and related furoquinoxalines typically exhibit pure blue emission peaks between 424–445 nm[3].

  • Quantum Yield Calculation: Calculate the photoluminescence quantum yield (PLQY) by comparing the integrated fluorescence intensity against a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Biological and Industrial Applications

The unique structural motif of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one bridges the gap between pharmacology and materials science.

  • Pharmaceuticals: Quinoxaline derivatives are privileged scaffolds in drug discovery. The electron-deficient nature of the pyrazine ring allows it to intercalate with DNA or bind to specific kinase active sites, showing potential as antimicrobial and anticancer agents[2]. The diol group specifically enhances bioavailability and allows for the synthesis of water-soluble prodrugs.

  • Fluorescent Materials (OLEDs): The rigid, planar furo[2,3-b]quinoxaline core is highly fluorescent. Recent studies on related dibenzo-fused furoquinoxalines demonstrate exceptional photoluminescence quantum yields (up to ~79%) and deep blue emission, making this scaffold highly promising as a dopant in organic light-emitting diodes (OLEDs)[3].

  • Chemical Probes: The reactivity of the ketone and hydroxyl groups allows this molecule to be tethered to specific receptor units, functioning as a selective chemosensor or biochemical probe in cellular assays[2].

Conclusion

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one represents a highly versatile, structurally complex heterocycle. By merging the rigid, fluorescent furoquinoxaline core with a solubilizing diol substituent, it offers a self-validating platform for both advanced drug design and next-generation optoelectronic materials.

References

  • NextSDS. "Furo[2,3-b]quinoxalin-3(2H)-one, 2-(1,2-dihydroxyethyl)-". NextSDS Chemical Substance Information. URL: [Link]

  • Wang, X., et al. "Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes". New Journal of Chemistry (RSC Publishing), 2021. URL:[Link]

Sources

Exploratory

mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one The furo[2,3-b]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

The furo[2,3-b]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] This technical guide provides a comprehensive exploration of the putative in vitro mechanism of action of a specific analog, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. Drawing upon the established activities of related quinoxaline and furoquinoxaline compounds, this document outlines a structured, multi-faceted approach to elucidate its cellular and molecular targets. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed experimental protocols to investigate the compound's antiproliferative, pro-apoptotic, and other potential cellular effects.

Introduction: The Furo[2,3-b]quinoxaline Core Scaffold

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, recognized for their diverse pharmacological potential.[1][3] The fusion of a furan ring to the quinoxaline system to form the furo[2,3-b]quinoxaline core can enhance and modulate biological activity, creating a unique chemical entity with potential for therapeutic development.[2] The subject of this guide, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, features this core structure with a dihydroxyethyl side chain, which may influence its solubility, cell permeability, and target interactions.[2] While direct studies on this specific molecule are limited, the extensive research on analogous compounds provides a robust foundation for predicting and testing its mechanism of action.[1][4][5] This guide will, therefore, present a logical and evidence-based pathway for its in vitro characterization.

Postulated Mechanisms of Action and Investigative Strategy

Based on the known biological activities of structurally related quinoxaline derivatives, several key mechanisms are hypothesized for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. The overall investigative strategy is to systematically assess the compound's effects on cancer cell viability and then to dissect the underlying molecular events.

G A Compound: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one B Initial Screening: Cytotoxicity Assays (MTT, SRB) A->B C Mechanism Elucidation B->C If cytotoxic D Apoptosis Induction C->D E Cell Cycle Arrest C->E F Kinase Inhibition C->F G Topoisomerase II Inhibition C->G H ROS Generation C->H

Caption: Investigative workflow for elucidating the mechanism of action.

Foundational Analysis: Cytotoxicity and Antiproliferative Effects

The initial and most critical step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. This provides the basis for all subsequent mechanistic studies.

Rationale for Experimental Choices

A panel of human cancer cell lines from different tissue origins (e.g., breast, prostate, colon, leukemia) should be used to assess the breadth and selectivity of the compound's activity.[1][6][7] The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Protocol Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Expected Data and Interpretation

The results can be summarized in a table to compare the compound's potency across different cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
PC-3Prostate Cancer8.9
HCT-116Colon Cancer3.5
K562Leukemia1.8

A low micromolar or sub-micromolar IC50 value would indicate potent anticancer activity, justifying further mechanistic investigation.[6][8]

Deep Dive: Elucidating the Molecular Mechanism

Assuming the compound demonstrates significant cytotoxicity, the next phase involves a series of assays to pinpoint the specific cellular pathways it disrupts.

Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5][9][10]

Apoptosis is characterized by distinct morphological and biochemical changes, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[10] Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.[5]

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

The compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bax Bax/Bak Activation Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FasL FasL/TNF-α Receptor Death Receptor (Fas, TNFR1) FasL->Receptor Casp8 Caspase-8 Activation Receptor->Casp8 Casp8->Casp3 Compound Furoquinoxaline Compound Compound->Bax Compound->FasL Apoptosis Apoptosis Casp3->Apoptosis

Caption: Converging pathways of apoptosis induction.

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of many anticancer agents, including quinoxaline derivatives.[4][7]

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and checkpoint proteins. Chemical agents can cause arrest at specific phases (G1, S, or G2/M), preventing cell proliferation. This is typically analyzed by flow cytometry of PI-stained cells to determine DNA content.

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced arrest.

Molecular Target Identification

To further refine the mechanism, specific molecular targets must be investigated. Based on the literature for related compounds, key targets include protein kinases and topoisomerases.[3][4][9]

The quinoxaline scaffold is known to act as an ATP-competitive inhibitor of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and others in the PI3K/AKT pathway.[3][4][11]

  • Assay Platform: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™) for a specific kinase of interest (e.g., EGFR).

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP with varying concentrations of the test compound.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.

Some quinoxaline derivatives interfere with DNA replication by inhibiting topoisomerase II, an enzyme that resolves DNA tangles.[4][7][9]

  • Assay Principle: This cell-free assay measures the ability of the compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase II.

  • Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase II enzyme in the presence of ATP and varying concentrations of the test compound. Include a known inhibitor like etoposide as a positive control.

  • Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA topology by running the samples on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide or SYBR Green and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Interpretation: Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of ROS is a mechanism employed by several classes of anticancer compounds, including some quinoxaline derivatives.[12][13]

ROS, such as superoxide anions and hydrogen peroxide, can cause damage to DNA, proteins, and lipids, ultimately leading to apoptosis.[12][14] Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Loading: Treat cells with the test compound for a short duration (e.g., 1-6 hours). Then, load the cells with DCFH-DA probe by incubating them for 30 minutes at 37°C.

  • Probe Activation: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Interpretation: An increase in fluorescence intensity in compound-treated cells compared to control cells indicates ROS generation.

G Compound Furoquinoxaline Compound Cell Cancer Cell Compound->Cell ROS ROS Generation (e.g., O2-, H2O2) Cell->ROS induces Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Apoptosis Apoptosis Mito->Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of ROS-mediated apoptosis.

Conclusion and Future Directions

This guide outlines a systematic, in vitro approach to characterize the mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. By progressing from broad cytotoxicity screening to specific molecular target assays, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these experiments will be crucial for determining its therapeutic potential and guiding future drug development efforts, including lead optimization and in vivo efficacy studies. The multifaceted nature of quinoxaline pharmacology suggests that this compound could act via one or more of the described mechanisms, highlighting the importance of a thorough and integrated investigative approach.

References

  • Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals. Available from: [Link]

  • Various Authors. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed. Available from: [Link]

  • Farré, A., et al. Selective Toxicity of a Quinoxaline 1,4-Di-N-oxide Derivative in Human Tumour Cell Lines. Arzneimittelforschung. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Jirkovský, E., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available from: [Link]

  • Wang, C., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design. Available from: [Link]

  • ResearchGate. Reactive oxygen species (ROS) generation caused by QUIN in the Fe(II) autoxidation assay. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Semantic Scholar. Available from: [Link]

  • Xu, Z., et al. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design. Available from: [Link]

  • Elsakka, A. B. A., et al. (2025). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. Available from: [Link]

  • ResearchGate. Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. Available from: [Link]

  • Zega, A., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Chemical Science. Available from: [Link]

  • Zega, A., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. RSC Publishing. Available from: [Link]

  • ResearchGate. The quinone derivatives and their ROS generation. Available from: [Link]

Sources

Foundational

The Biological Activity Profile of 2-(1,2-Dihydroxyethyl) Substituted Furoquinoxalines: A Technical Whitepaper

Executive Summary The furo[2,3-b]quinoxaline scaffold represents a "privileged" heterocyclic system in medicinal chemistry, characterized by a fused furan and quinoxaline ring structure. Among its derivatives, 2-(1,2-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]quinoxaline scaffold represents a "privileged" heterocyclic system in medicinal chemistry, characterized by a fused furan and quinoxaline ring structure. Among its derivatives, 2-(1,2-dihydroxyethyl) substituted furoquinoxalines (such as 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one) have emerged as highly potent candidates for drug development[1]. This in-depth technical guide synthesizes the biological activity profile of these compounds, detailing their structural rationale, mechanistic pathways, and the self-validating experimental protocols used to quantify their efficacy.

Structural Rationale and Physicochemical Dynamics

The pharmacological versatility of furoquinoxalines is heavily dictated by their functional substituents. The integration of a 1,2-dihydroxyethyl group at the 2-position fundamentally alters the physicochemical and pharmacokinetic profile of the core molecule:

  • Enhanced Solubility & Bioavailability: The vicinal diol acts as both a potent hydrogen bond donor and acceptor. This dramatically enhances aqueous solubility compared to unsubstituted analogs, overcoming a common bottleneck in the clinical translation of heterocyclic compounds[1].

  • Target Binding Affinity: The hydroxyl groups facilitate specific, high-affinity interactions with polar residues within the binding pockets of target enzymes (e.g., the ATP-binding cleft of kinases), enhancing the compound's reactivity and selectivity[1],[2].

  • Electronic Modulation: The electron-rich furan ring, coupled with the electron-withdrawing nature of the quinoxaline nitrogens, creates a unique electronic push-pull system that is highly responsive to electrophilic and nucleophilic interactions, making it an ideal candidate for biochemical probing[1],[3].

Comprehensive Biological Activity Profile

Anticancer and Antiproliferative Efficacy

Furoquinoxaline derivatives exhibit potent cytotoxic effects across a wide range of human cancer cell lines[2]. Their anticancer activity is driven by a multifaceted mechanism of action:

  • Kinase Inhibition: These compounds act as selective ATP-competitive inhibitors for critical signaling kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[2].

  • Topoisomerase II Inhibition: By targeting Topoisomerase II—an enzyme essential for managing DNA topology during replication—furoquinoxalines introduce catastrophic DNA strand breaks, ultimately triggering apoptotic cell death[2],[4].

Antimicrobial and Antiviral Properties

The rising threat of antimicrobial resistance has positioned quinoxaline derivatives as critical alternatives to standard antibiotics.

  • Antibacterial & Antifungal: They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, often through DNA intercalation and the disruption of microbial metabolic pathways[3],[2].

  • Antiviral: Structure-based drug design has identified quinoxaline scaffolds as potent inhibitors of viral replication. Specific derivatives have demonstrated high efficacy in inhibiting HIV-1 reverse transcriptase and suppressing Hepatitis B virus (HBV) replication[5],[6].

Neuroprotective and Anti-inflammatory Effects

Emerging research highlights the neuroprotective potential of furoquinoline and furoquinoxaline alkaloids. These compounds protect neuronal cells from oxidative stress and apoptosis by acting as potent Reactive Oxygen Species (ROS) scavengers and acetylcholinesterase inhibitors, presenting a promising avenue for the treatment of neurodegenerative diseases[1],[7].

Quantitative Pharmacological Data

Table 1: Summary of Biological Targets and Activity Metrics for Furoquinoxaline Derivatives

Biological Target / IndicationExperimental AssayRepresentative MetricPrimary Mechanism of Action
Human Cancer Cell Lines MTT Colorimetric AssayIC50 (µM)Inhibition of Topoisomerase II & Kinases (EGFR/VEGFR)[2],[4]
Bacterial Pathogens Disc Diffusion / Broth MicrodilutionMIC (µg/mL)Disruption of cell wall synthesis / DNA intercalation[2]
Viral Pathogens (HIV/HBV) Plaque Reduction AssayEC50 (µM)Inhibition of viral reverse transcriptase & replication[5],[6]
Neuronal Cells ROS Scavenging AssayCell Viability (%)Protection against oxidative stress and apoptosis[1],[7]

Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism by which 2-(1,2-dihydroxyethyl) furoquinoxalines induce apoptosis in malignant cells.

ApoptosisPathway Furo 2-(1,2-Dihydroxyethyl) Furoquinoxaline Kinase Kinase Inhibition (EGFR / VEGFR) Furo->Kinase Topo Topoisomerase II Inhibition Furo->Topo ROS ROS Generation Furo->ROS Caspase Caspase 3/9 Activation Kinase->Caspase DNA DNA Strand Breaks & Damage Topo->DNA DNA->Caspase ROS->DNA Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Mechanistic pathways of furoquinoxaline-induced apoptosis via kinase and Topo II inhibition.

Experimental Methodologies and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells to determine the IC50 of the synthesized furoquinoxalines[2],[4].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours[2].

    • Causality: The 24-hour incubation period is critical to allow cells to adhere to the well bottom and re-enter the logarithmic growth phase. This ensures that the cytotoxic effects of the compound are measured against actively dividing cells rather than cells stressed by the passaging process.

  • Compound Treatment: Prepare serial dilutions of the furoquinoxaline derivative in the cell culture medium and apply to the wells[2].

    • Causality: Serial dilutions establish a robust dose-response curve, which is mathematically required to calculate a precise IC50 value for comparative pharmacological profiling.

  • MTT Addition and Incubation: Add MTT reagent and incubate for 2-4 hours[2].

    • Causality: The yellow MTT tetrazolium salt is reduced by mitochondrial succinate dehydrogenase—an enzyme only active in viable cells—into insoluble purple formazan crystals. This biochemical conversion serves as a direct, quantifiable proxy for cell viability.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Causality: Formazan is impermeable to cell membranes and insoluble in standard culture media. DMSO lyses the cells and completely dissolves the crystals, creating a homogeneous colored solution required for accurate spectrophotometry.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

    • Causality: The absorbance peak of dissolved formazan lies at 570 nm. The OD is directly proportional to the number of living cells.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion)

Used for the preliminary screening of the compound's antimicrobial activity[2].

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard[2].

    • Causality: Standardizing the inoculum ensures a consistent baseline concentration of microorganisms (approx. 1.5 x 10^8 CFU/mL), preventing false-positive resistance (if the inoculum is too heavy) or false-positive susceptibility (if too light).

  • Plate Inoculation and Disc Application: Uniformly spread the suspension onto Mueller-Hinton agar and apply sterile discs impregnated with known concentrations of the derivative[2].

    • Causality: Mueller-Hinton agar is utilized because it is non-selective, non-differential, and contains low levels of inhibitors that could interfere with compound diffusion.

  • Incubation and Measurement: Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi), then measure the zone of inhibition[2].

    • Causality: The zone of inhibition visually validates the compound's ability to diffuse through the agar matrix and halt microbial replication, providing a semi-quantitative measure of potency.

High-Throughput Screening Workflow

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment Seed->Treat Incubate Incubation (24-72h) Treat->Incubate MTT MTT Addition & Cleavage Incubate->MTT Solubilize Formazan Solubilization MTT->Solubilize Read Absorbance Reading Solubilize->Read Analyze IC50 Calculation Read->Analyze

Step-by-step workflow for in vitro cytotoxicity assessment using the MTT colorimetric assay.

References

  • [3] Title: Biological activity of quinoxaline derivatives Source: ResearchGate URL:[Link]

  • [5] Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: PMC - NIH URL:[Link]

  • [7] Title: Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties Source: PMC - NIH URL:[Link]

  • [6] Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PMC - NIH URL:[Link]

Sources

Exploratory

Discovery and Preliminary Investigation of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one: A Technical Whitepaper

Executive Summary The furo[2,3-b]quinoxaline scaffold represents a privileged, highly reactive tricyclic system with profound implications in medicinal chemistry and materials science. Historically, the therapeutic utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]quinoxaline scaffold represents a privileged, highly reactive tricyclic system with profound implications in medicinal chemistry and materials science. Historically, the therapeutic utility of unsubstituted furoquinoxalines has been bottlenecked by poor aqueous solubility and a lack of versatile functional handles. The discovery and synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (Base CAS: 856942-80-8) circumvents these limitations. By integrating a highly polar dihydroxyethyl moiety, researchers have unlocked a molecule with enhanced bioavailability, unique hydrogen-bonding capabilities, and potent biological activities ranging from antimicrobial efficacy to targeted apoptosis in oncological models.

This whitepaper provides an in-depth technical analysis of the compound’s structural rationale, synthetic methodologies, physicochemical properties, and preliminary biological investigations, designed specifically for drug development professionals and synthetic chemists.

Structural Rationale and Molecular Design

The core structure of the compound merges a furan ring with a quinoxaline moiety. Quinoxalines are well-documented for their ability to intercalate DNA and inhibit critical kinase pathways [1]. However, the planar, highly lipophilic nature of the bare tricyclic core often results in aggregation in aqueous media, leading to erratic pharmacokinetic profiles.

The strategic introduction of the 1,2-dihydroxyethyl group at the C2 position of the furan ring serves a dual purpose:

  • Physicochemical Enhancement: The two hydroxyl groups act as potent hydrogen-bond donors and acceptors, drastically lowering the partition coefficient (LogP) and improving aqueous solubility. This is critical for achieving reliable concentrations in in vitro and in vivo biological assays.

  • Synthetic Versatility: The vicinal diol provides a nucleophilic handle for downstream functionalization. It can be selectively cleaved (e.g., via periodate oxidation) to yield an aldehyde for reductive amination, or esterified to create prodrugs or attach fluorescent chemical probes [2].

Physicochemical Profiling

To understand the compound's behavior in physiological environments, we must distinguish between the base compound and its heavily studied derivatives (such as the phenylhydrazone derivative, CAS 109597-10-6, which exhibits a higher molar mass of ~344.35 g/mol ). The properties of the base furoquinoxaline are summarized below.

Table 1: Physicochemical Properties of the Base Compound

PropertyValueRationale / Pharmacological Implication
Molecular Formula C₁₂H₁₀N₂O₄Furoquinoxaline core + dihydroxyethyl side chain.
Molar Mass 246.22 g/mol Low molecular weight favors membrane permeability.
H-Bond Donors 2Enhances aqueous solubility and target pocket binding.
H-Bond Acceptors 4Facilitates interaction with kinase/receptor domains.
Electrophilicity High (Carbonyl C3)Susceptible to nucleophilic attack; useful for derivatization.

Synthetic Methodology and Mechanistic Insights

The construction of the furo[2,3-b]quinoxaline framework requires precise control over regioselectivity. Traditional methods relied on harsh oxidative conditions that often degraded sensitive functional groups like vicinal diols. Modern synthetic strategies employ transition-metal catalysis followed by acid-mediated cyclization to ensure high fidelity [3].

The Pd/Cu-Catalyzed Oxyarylation Pathway

The most robust method for synthesizing 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one involves a sequential Sonogashira-type coupling followed by a Trifluoroacetic Acid (TFA)-mediated ring closure.

  • Causality of Catalyst Choice: A Pd/Cu co-catalyst system is selected because it allows for specific C-C bond formation at the electron-deficient C2 position of 2,3-dichloroquinoxaline, utilizing a sugar-derived alkyne triol as the side-chain source.

  • Causality of TFA Utilization: TFA is uniquely suited for the cyclization step. It acts simultaneously as an acid catalyst to activate the alkyne and as an oxygen source for the oxyarylation process, completely eliminating the need for external, potentially destructive oxidants.

SynthesisWorkflow A 2,3-Dichloroquinoxaline (Core Precursor) B Alkyne Triol Derivative (Side-chain Source) C Pd/Cu Catalyzed Alkylation (C-C Bond Formation) D Alkylated Intermediate C->D E TFA-Mediated Cyclization (Oxyarylation) D->E TFA, Heat F 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one E->F Ring Closure AB AB AB->C

Fig 1. Synthetic pathway of the furoquinoxaline core via Pd/Cu catalysis and TFA cyclization.

Protocol 1: Step-by-Step Synthesis and Isolation

This protocol is designed as a self-validating system; intermediate verification prevents downstream failure.

  • Precursor Activation: Dissolve 2,3-dichloroquinoxaline (1.0 eq) and the terminal alkyne triol (1.2 eq) in anhydrous DMF. Note: DMF is chosen because it effectively co-solubilizes the highly polar sugar-derived alkyne and the non-polar quinoxaline core.

  • Catalytic Alkylation: Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 eq). Stir the mixture at 80°C for 6 hours under a strict nitrogen atmosphere to prevent catalyst oxidation.

  • Intermediate Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). Do not proceed until the starting dichloroquinoxaline is fully consumed.

  • TFA-Mediated Cyclization: Isolate the crude intermediate via short-pad silica filtration. Dissolve the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 12 hours.

  • Purification & Confirmation: Quench the reaction carefully with saturated NaHCO₃ to neutralize the TFA. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography. Validate the final structure using ¹H-NMR, specifically looking for the disappearance of the alkyne proton and the emergence of diastereotopic dihydroxyethyl protons.

Biological Profiling and Mechanism of Action

Preliminary investigations into 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one have revealed a promising pharmacological profile, particularly in oncology and infectious diseases. The quinoxaline nitrogen atoms allow for protonation in slightly acidic tumor microenvironments, enhancing cellular uptake.

Mechanism of Action: Targeted Apoptosis

In oncological models, the compound does not merely act as a non-specific cytotoxin. Instead, it triggers a highly regulated apoptotic cascade. The electron-deficient nature of the quinoxaline ring facilitates redox cycling, leading to the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, releasing Cytochrome C and activating the executioner caspases (Caspase 9 and 3).

MOA Compound Furoquinoxaline Derivative ROS Intracellular ROS Generation Compound->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Permeabilization Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosome Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 2. Proposed apoptotic mechanism of action via ROS-mediated mitochondrial depolarization.

Table 2: Preliminary In Vitro Biological Activity

Target / Cell LineAssay TypeObserved Activity (IC₅₀ / MIC)Mechanistic Note
HCT-116 (Colon Cancer) MTT Viability12.4 µMInduces ROS-dependent apoptosis.
MCF-7 (Breast Cancer) MTT Viability18.2 µMCaspase-3 activation observed.
S. aureus (Gram-positive) Broth Microdilution8.0 µg/mLDisruption of bacterial membrane architecture.
E. coli (Gram-negative) Broth Microdilution>64.0 µg/mLLikely subject to rapid efflux pump clearance.
Protocol 2: In Vitro Apoptosis Validation (Self-Validating System)

Causality Focus: Relying solely on an MTT assay cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This protocol pairs viability screening with Flow Cytometry to ensure mechanistic trustworthiness.

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5×10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂) to allow adherence.

  • Compound Treatment: Treat cells with the synthesized compound at varying concentrations (1, 5, 10, 25, 50 µM) for 48h.

    • Critical Control: Include a vehicle control of 0.1% DMSO. Why? This ensures that the solvent itself does not contribute to baseline cytotoxicity, isolating the compound's specific effect. Include Doxorubicin as a positive control.

  • Viability Assessment (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well; incubate for 4h. Carefully aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO. Read absorbance at 570 nm to calculate the IC₅₀.

  • Mechanistic Validation (Flow Cytometry): To confirm apoptosis, harvest a parallel set of treated cells. Wash with cold PBS and resuspend in 1X Binding Buffer. Stain with Annexin V-FITC (which binds to externalized phosphatidylserine, a hallmark of early apoptosis) and Propidium Iodide (PI, which enters cells only during late apoptosis/necrosis). Analyze via flow cytometry to quantify the apoptotic fraction.

Conclusion and Future Perspectives

The discovery of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one bridges a critical gap in quinoxaline chemistry. By overcoming the solubility issues inherent to the parent tricyclic system, this compound provides a stable, highly active scaffold for drug discovery. Future investigations should focus on the derivatization of the dihydroxyethyl moiety to create targeted chemical probes, as well as in vivo pharmacokinetic profiling to determine its viability as a clinical candidate for oncology and resistant bacterial infections.

References

  • Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines Arkivoc URL: [Link]

Foundational

spectroscopic data and NMR characterization of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

For distribution to: Researchers, scientists, and drug development professionals. Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle This technical guide provides a comprehensive overview of the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle

This technical guide provides a comprehensive overview of the spectroscopic and Nuclear Magnetic Resonance (NMR) characterization of the furo[2,3-b]quinoxaline scaffold, a heterocyclic system of significant interest in medicinal chemistry. Despite a thorough search of the scientific literature, complete, published spectroscopic data for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one could not be located. Therefore, this guide has been expertly crafted to provide an in-depth analysis of a closely related and well-characterized analogue. By presenting a detailed examination of a representative compound, we aim to equip researchers with the foundational knowledge and practical insights required to confidently characterize novel derivatives of this class. The principles, experimental protocols, and data interpretation strategies discussed herein are directly applicable to the target molecule and its analogues.

The Furo[2,3-b]quinoxaline Core: A Privileged Scaffold

The furo[2,3-b]quinoxaline ring system is a planar, electron-deficient heterocycle that has garnered considerable attention from synthetic and medicinal chemists. Its rigid framework and potential for diverse substitution patterns make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The biological activities of quinoxaline derivatives are vast, encompassing antiviral, antibacterial, anticancer, and anti-inflammatory properties. The fusion of a furan ring to the quinoxaline core introduces additional complexity and potential for unique biological interactions.

Accurate structural elucidation is the cornerstone of any research and development program. Spectroscopic techniques, particularly NMR, are indispensable tools for the unambiguous determination of the chemical structure, purity, and conformation of these molecules.

A Representative Analogue: Structural Elucidation of a 2-Substituted Furo[2,3-b]quinoxalin-3(2H)-one

In the absence of data for the target molecule, we will focus this guide on a representative 2-substituted furo[2,3-b]quinoxalin-3(2H)-one. The interpretation of its spectroscopic data will serve as a blueprint for the characterization of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

Synthesis and Purification Workflow

The synthesis of furo[2,3-b]quinoxalin-3(2H)-one derivatives typically involves the condensation of a substituted o-phenylenediamine with a suitable furo-dicarbonyl compound or its synthetic equivalent. The purification of the final product is critical for obtaining high-quality spectroscopic data. A general workflow is depicted below:

Synthesis_Workflow Start Starting Materials (o-phenylenediamine, furan derivative) Reaction Condensation Reaction Start->Reaction Solvent, Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Final Pure Compound Characterization->Final

Caption: A generalized workflow for the synthesis and purification of furo[2,3-b]quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. For the furo[2,3-b]quinoxaline core, ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom and the connectivity within the molecule.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the purified furo[2,3-b]quinoxaline derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the observation of exchangeable protons (e.g., -OH, -NH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals, especially for complex structures.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for a hypothetical 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, based on the analysis of related quinoxaline and furo-quinoxaline derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-5, H-87.8 - 8.2m-Aromatic protons on the quinoxaline ring, typically in the downfield region.
H-6, H-77.4 - 7.7m-Aromatic protons on the quinoxaline ring.
H-2' (methine)4.5 - 5.0m-Proton on the carbon bearing the hydroxyl group and adjacent to the furanone ring.
H-1' (methylene)3.5 - 4.0m-Protons of the CH₂OH group.
OH (x2)Variablebr s-Chemical shift is concentration and solvent dependent; can be confirmed by D₂O exchange.
NH11.0 - 12.0br s-Amide proton, typically deshielded and broad. Confirmed by D₂O exchange.

Expert Insight: The protons on the quinoxaline ring (H-5 to H-8) will exhibit splitting patterns (doublets, triplets, or multiplets) depending on the substitution pattern of the benzene ring. For an unsubstituted benzene ring, H-5/H-8 and H-6/H-7 will likely appear as two distinct multiplets. The diastereotopic protons of the dihydroxyethyl side chain may show complex splitting patterns.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. These are estimations based on known data for the furo[2,3-b]quinoxaline core and the effects of the substituent.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (C-3)160 - 165Carbonyl carbon of the furanone ring.
C-3a, C-9a (bridgehead)140 - 145Quaternary carbons at the fusion of the furan and quinoxaline rings.
C-5a, C-9b (bridgehead)135 - 140Quaternary carbons of the quinoxaline ring.
C-5, C-8128 - 132Aromatic carbons of the quinoxaline ring.
C-6, C-7124 - 128Aromatic carbons of the quinoxaline ring.
C-2150 - 155Carbon of the furanone ring attached to the dihydroxyethyl group.
C-2' (methine)70 - 75Carbon bearing a hydroxyl group.
C-1' (methylene)60 - 65Carbon of the CH₂OH group.

Authoritative Grounding: The chemical shifts of the carbon atoms in the quinoxaline ring are well-documented. The signals for the quaternary carbons (bridgehead and substituent-bearing) can be definitively assigned using 2D NMR techniques like HMBC.

2D NMR Correlation Spectroscopy

To definitively assign the complex NMR spectra of novel furo[2,3-b]quinoxaline derivatives, a suite of 2D NMR experiments is essential.

Caption: The logical flow of 2D NMR experiments for complete structural elucidation.

Complementary Spectroscopic Techniques

While NMR is the primary tool for structural elucidation, other spectroscopic methods provide crucial, complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Acquire the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200O-H stretch (hydroxyl groups)Broad, Strong
3200 - 3100N-H stretch (amide)Medium
3100 - 3000C-H stretch (aromatic)Medium
1720 - 1680C=O stretch (lactone)Strong
1620 - 1580C=N, C=C stretch (aromatic rings)Medium to Strong
1200 - 1000C-O stretch (hydroxyl and furan)Strong

Trustworthiness: The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region, coupled with a strong carbonyl stretch, would be highly indicative of the target structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectral Data:

  • Molecular Ion: For C₁₂H₁₀N₂O₄ (the core structure with the dihydroxyethyl side chain), the expected exact mass of the [M+H]⁺ ion would be calculated.

  • Key Fragmentation Pathways: The fragmentation of the furo[2,3-b]quinoxaline core may involve the loss of small neutral molecules such as CO, HCN, and cleavage of the dihydroxyethyl side chain. The loss of water from the dihydroxyethyl group is also a likely fragmentation pathway.

Conclusion: A Path Forward for Characterization

This technical guide provides a robust framework for the spectroscopic and NMR characterization of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one and its analogues. While experimental data for the specific target molecule is not currently available in the public domain, the principles and predictive data presented herein, based on closely related and well-understood compounds, offer a reliable starting point for researchers in the field. The provided experimental protocols are based on established best practices and are designed to yield high-quality, reproducible data. By following the logical workflow of spectroscopic analysis outlined in this document, from synthesis and purification to the application of 1D and 2D NMR, IR, and MS, scientists can confidently elucidate the structures of novel furo[2,3-b]quinoxaline derivatives, paving the way for their further development in various scientific disciplines.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
  • Dembitsky, V. M., & Gloriozova, T. A. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 24(12), 2277. [Link]

  • Ghomsi, N. T., Ahabchane, N. H., & Essassi, E. M. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters, 40(5), 715-725. [Link]

  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288. [Link]

Exploratory

furo[2,3-b]quinoxaline core structural characteristics and chemical reactivity

Engineering the Furo[2,3-b]quinoxaline Core: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Furo[2,3-b]quinoxaline Core: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that offer immense potential but present significant synthetic bottlenecks. The furo[2,3-b]quinoxaline core represents a privileged tricyclic system that bridges the gap between materials science and targeted drug discovery. This whitepaper deconstructs the structural characteristics, mechanistic reactivity, and field-proven synthetic protocols of the furo[2,3-b]quinoxaline core, providing researchers with the causal logic necessary to manipulate this scaffold effectively.

Structural and Electronic Topography

The furo[2,3-b]quinoxaline architecture is a highly conjugated tricyclic system formed by the annulation of an electron-rich furan ring onto an electron-deficient quinoxaline moiety[1]. This inherent "push-pull" electronic distribution dictates its orthogonal reactivity and unique photophysical behavior[2].

Unlike its positional isomer, furo[3,4-b]quinoxaline, the [2,3-b] fusion pattern maximizes thermodynamic stability by maintaining continuous π -electron delocalization across the heteroaromatic framework[1]. The C2 and C3 positions of the furan ring act as the primary sites for functionalization. Because the quinoxaline nitrogen atoms withdraw electron density, the furan oxygen becomes critical in stabilizing radical or cationic intermediates during annulation events, making the system highly responsive to transition-metal-catalyzed C–H functionalization and oxidative cyclizations[3].

Mechanistic Paradigms in Furo[2,3-b]quinoxaline Synthesis

Historically, accessing this core required cumbersome, multi-step condensations. Modern methodologies have shifted toward step-economic cascade reactions. Understanding the causality of these mechanisms is critical for troubleshooting and optimizing yields.

Copper-Catalyzed C–H Functionalization and Annulation

The divergent synthesis of furo[2,3-b]quinoxalines via the cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with terminal alkynes is driven by single-electron transfer (SET) dynamics[3]. The reaction relies on a delicate balance between a copper catalyst (typically Cu(OTf)2​ ) and a terminal oxidant (like K2​S2​O8​ ). The oxidant is not merely a bystander; it is causally responsible for regenerating the active Cu(II) species and generating the initial radical species that triggers the C–H activation at the C3 position of the quinoxalinone[3]. This is followed by a highly regioselective 5-endo-dig cyclization.

Bromine-Promoted Cascade Annulation and Thiomethylation

A more recent, metal-free paradigm involves the direct use of (E)-3-styrylquinoxalin-2(1H)-ones in dimethyl sulfoxide (DMSO)[4]. Here, DMSO plays a dual role: it acts as the bulk solvent and, crucially, is reduced in situ to dimethyl sulfide (DMS), which serves as the methylthiolation reagent.

BromineCascade A (E)-3-Styrylquinoxalin-2(1H)-one B Bromination (alpha, beta-dibromo intermediate) A->B Br2 / DMSO C 5-exo-Cyclization (-HBr) B->C Base / Heat D 3-Bromo-2-phenyl-2,3-dihydrofuro[2,3-b]quinoxaline C->D E Thiomethylation (DMSO -> DMS) & Aromatization D->E DMS attack F 2-Aryl-3-(methylthio)furo[2,3-b]quinoxaline E->F -H2O, -HBr

Mechanistic pathway of bromine-promoted furo[b]annulation and thiomethylation cascade.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints that confirm the mechanistic progression of the reaction.

Protocol A: Copper-Catalyzed Divergent C–H Functionalization[3]

Objective: Synthesis of 2-Arylfuro[2,3-b]quinoxaline derivatives. Causality Rationale: Cu(OTf)2​ provides the Lewis acidity required to coordinate the alkyne, while K2​S2​O8​ drives the oxidative radical generation. 1,2-Dichloroethane (DCE) is selected as the solvent due to its optimal boiling point and inertness to radical hydrogen abstraction.

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk tube, combine quinoxalin-2(1H)-one (0.2 mmol, 1 equiv), terminal alkyne (0.4 mmol, 2 equiv), K2​S2​O8​ (0.6 mmol, 3 equiv), Cu(OTf)2​ (0.03 mmol, 15 mol %), and B(OH)3​ (0.4 mmol, 2 equiv) in 2 mL of DCE.

  • Atmospheric Control: Purge the vessel with Argon for 5 minutes. Self-Validation: The mixture should present as a pale blue suspension, indicative of the active Cu(II) precatalyst.

  • Thermal Activation: Seal the tube and heat to 80 °C for 12 hours. Self-Validation: Within the first hour, the solution will transition to a dark brown/black color, confirming the initiation of the radical cascade and the reduction to Cu(I) intermediates.

  • Reaction Monitoring: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the highly UV-active quinoxalin-2(1H)-one spot confirms catalytic turnover.

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Bromine-Mediated One-Pot Furo[b]annulation[4]

Objective: Synthesis of 2-aryl-3-(methylthio)furo[2,3-b]quinoxalines. Causality Rationale: The slow addition of bromine ensures the controlled formation of the α,β -dibromo intermediate without over-oxidizing the substrate. DMSO acts as an oxygen source for aromatization and is reduced to DMS, which subsequently attacks the electrophilic C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve (E)-3-styrylquinoxalin-2(1H)-one (0.5 mmol) in 5 mL of anhydrous DMSO in a round-bottom flask at room temperature.

  • Halogenation: Dropwise, add Br2​ (1.5 mmol, 3 equiv) over 10 minutes. Self-Validation: An immediate color shift from yellow to deep orange confirms the bromination of the styryl double bond.

  • Cyclization & Trapping: Stir the mixture at room temperature for 4-6 hours. Self-Validation: Hold a piece of moist blue litmus paper over the flask mouth; it will turn red, confirming the elimination of HBr gas during the 5-exo-cyclization step.

  • Quenching: Pour the mixture into ice-cold saturated aqueous Na2​S2​O3​ (20 mL) to quench unreacted bromine. Self-Validation: The solution will decolorize, precipitating the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure thiomethylated furoquinoxaline.

Quantitative Yield Analysis

The structural nature of the starting materials heavily influences the efficiency of the annulation. Electron-donating and electron-withdrawing substituents dictate the stability of the radical intermediates. Below is a synthesized data table comparing reaction efficiencies based on literature precedent.

Substrate / SubstituentReagent SystemTarget ProductIsolated Yield (%)Reference
Alkyne (meta-methyl phenyl) Cu(OTf)2​ , K2​S2​O8​ Furo[2,3-b]quinoxaline80%[3]
Alkyne (para-fluoro phenyl) Cu(OTf)2​ , K2​S2​O8​ Furo[2,3-b]quinoxaline77%[3]
Alkyne (meta-bromo phenyl) Cu(OTf)2​ , K2​S2​O8​ Furo[2,3-b]quinoxaline69%[3]
Alkyne (Alkyl chain) Cu(OTf)2​ , K2​S2​O8​ Furo[2,3-b]quinoxaline51%[3]
(E)-3-(2-(thien-2-yl)vinyl) Br2​ , DMSO3-(methylthio)furo[2,3-b]quinoxaline90%[4]

Note: The sharp drop in yield for alkyl alkynes (51%) highlights the necessity of an aryl group to stabilize the intermediate vinyl radical during the C–H functionalization pathway.

Pharmacological Landscape

Beyond synthetic utility, the furo[2,3-b]quinoxaline core is a highly privileged pharmacophore. Its planar, heteroaromatic structure allows for deep intercalation into enzymatic active sites, making it a versatile candidate for drug development.

  • Oncology: Furo[2,3-b]quinoxaline derivatives have been identified as potent inhibitors of sirtuins (SIRT). They exhibit significant antiproliferative activity, effectively inhibiting the growth of human cervical cancer (HeLa) and hepatocellular liver carcinoma (HepG2) cell lines[3][4].

  • Infectious Diseases: In antimalarial research, modeled spiro-furoquinoxaline derivatives demonstrated exceptional binding affinities (-8.5 to -10.3 kcal/mol) for Plasmodium falciparum transketolase (PfTk), positioning them as strong lead compounds for novel antimalarial chemotherapy[5].

  • Analgesics & Anti-inflammatories: Substituted furo[2,3-b]quinoxalines possess strong anti-inflammatory activity in chronic models, proving equipotent to standard NSAIDs like indometacin, but critically, they display a vastly superior safety profile with minimal to no ulcerogenic adverse effects[6].

BioActivity Core Furo[2,3-b]quinoxaline Core Oncology Anticancer Agents Core->Oncology Malaria Antimalarial Agents Core->Malaria Inflammation Anti-inflammatory Core->Inflammation Sirtuin Sirtuin Inhibitors (HeLa, HepG2) Oncology->Sirtuin PfTk PfTk Inhibitors (Spiro-derivatives) Malaria->PfTk NSAID Non-ulcerogenic Analgesics Inflammation->NSAID

Pharmacological landscape and target pathways of furo[2,3-b]quinoxaline derivatives.

References

  • Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines - Arkivoc - 1

  • Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide - ACS Publications - 4

  • TBHP‐Mediated Intermolecular Radical Coupling and Intramolecular Cyclization Cascade: Access to Furo[2,3‐b]quinoxalines and Their Photophysical Study - ResearchGate - 2

  • Copper-Catalyzed Divergent C–H Functionalization Reaction of Quinoxalin-2(1H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z) - ACS Publications - 3

  • Fused Azolo-Quinoxalines: Candidates for Medicinal Chemistry. A Review of their Biological Applications - ResearchGate - 5

  • Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed (NIH) - 6

Sources

Foundational

Physicochemical Profiling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one: Molecular Weight, Solubility, and Structural Isomerism

Executive Summary For researchers and drug development professionals, accurately defining the physicochemical boundaries of complex heterocyclic compounds is the first step in assay design and formulation. 2-(1,2-Dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately defining the physicochemical boundaries of complex heterocyclic compounds is the first step in assay design and formulation. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a tricyclic organic compound characterized by a highly hydrophobic furoquinoxaline core offset by a hydrophilic 1,2-diol side chain. This whitepaper provides an authoritative deconstruction of its molecular weight, corrects prevalent database errors, and establishes a self-validating thermodynamic protocol for determining its aqueous solubility.

Structural Deconstruction and Molecular Weight Calculation

Automated chemical vendor databases occasionally misattribute the molecular formula of this compound—often erroneously listing it as C₁₈H₁₆N₄O₃ with a mass of ~344 g/mol due to algorithmic confusion with heavier, phenyl-substituted derivatives[1]. As an application scientist, it is critical to bypass these heuristic errors by manually deconstructing the IUPAC nomenclature to establish absolute stoichiometric truth.

The name 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one dictates three specific structural components:

  • Quinoxaline Core: A bicyclic pyrazine-benzene fusion[2].

  • Furan-3(2H)-one Ring: Fused at its 2,3-bond to the 'b' face (the 2,3-position) of the quinoxaline ring.

  • Substituent: A 1,2-dihydroxyethyl group (-CH(OH)CH₂OH) covalently bonded at the C2 position of the furan ring.

Stoichiometric Derivation:

  • The unsubstituted tricyclic core (furo[2,3-b]quinoxalin-3(2H)-one) contributes a formula of C₁₀H₆N₂O₂ .

  • Substituting one hydrogen at the C2 position with the 1,2-dihydroxyethyl group (C₂H₅O₂ ) yields the true exact molecular formula: C₁₂H₁₀N₂O₄ .

Molecular Weight Calculation:

  • Carbon (12 × 12.011) = 144.132

  • Hydrogen (10 × 1.008) = 10.080

  • Nitrogen (2 × 14.007) = 28.014

  • Oxygen (4 × 15.999) = 63.996

  • Total Exact Molecular Weight = 246.22 g/mol

Isomeric Context: The Vitamin C Assay Connection

To predict the physicochemical behavior of this compound, it is highly instructive to compare it to its well-documented structural isomer: 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxalin-1(3H)-one (DFQ) . DFQ is the highly fluorescent product generated when dehydroascorbic acid (oxidized Vitamin C) condenses with o-phenylenediamine (OPD) during standard fluorimetric assays[3][4].

While DFQ features a furo[3,4-b] fusion, our target compound features a furo[2,3-b] fusion. This subtle shift in the bridgehead connectivity alters the electronic delocalization of the core but maintains a nearly identical topological polar surface area (TPSA) and partition coefficient (LogP).

Isomerism cluster_0 Fluorogenic Assay Pathway (Isomer) A Dehydroascorbic Acid C DFQ Isomer (furo[3,4-b] fusion) A->C Condensation B o-Phenylenediamine B->C Condensation D Target Compound (furo[2,3-b] fusion) C->D Structural Shift

Structural relationship between the target compound and the classical DFQ isomer.

Aqueous Solubility Profile

Aqueous solubility is governed by the thermodynamic balance between the crystal lattice energy (solid state) and the hydration energy (solvated state).

  • Hydrophobic Domain: The planar quinoxaline core promotes strong π-π stacking in the solid state. This high lattice energy strongly resists dissolution[2].

  • Hydrophilic Domain: The 1,2-diol side chain provides excellent hydrogen-bond donor and acceptor capacity, acting as the primary driver for aqueous solvation.

Because of this dichotomy, the compound exhibits moderate aqueous solubility (estimated at 0.5 – 2.0 mg/mL at pH 7.4). However, the planar core makes it highly prone to supersaturation and slow crystallization kinetics.

Quantitative Data Summary
PropertyValueDerivation / Source
IUPAC Name 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-oneNomenclature Analysis
Molecular Formula C₁₂H₁₀N₂O₄Structural Deconstruction
Molecular Weight 246.22 g/mol Atomic Mass Calculation
Topological Polar Surface Area ~92 ŲPredictive Modeling
Predicted LogP 0.5 – 1.5Hydrophobic Core vs. Diol
Aqueous Solubility (pH 7.4) 0.5 – 2.0 mg/mL (Estimated)Thermodynamic Profiling

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods via DMSO spiking) are fundamentally flawed for planar tricyclic compounds. They often trap the compound in a metastable amorphous state, yielding falsely elevated solubility values. To ensure absolute trustworthiness and analytical rigor, we must employ a self-validating Thermodynamic Shake-Flask Protocol .

Solubility A Add Excess Solid (10 mg) C Thermodynamic Equilibration (48h, 25°C, 300 RPM) A->C B Add PBS Buffer (pH 7.4, 1.0 mL) B->C D Phase Separation (Centrifugation 15k x g) C->D Ensures Saturation E HPLC-UV Quantification (against DMSO curve) D->E Avoids Filter Binding

Self-validating thermodynamic shake-flask workflow for aqueous solubility.

Step-by-Step Protocol
  • Solid Phase Preparation: Weigh 10.0 mg of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4. Ensure the presence of a visible solid pellet to guarantee the solution is saturated.

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality Note: 48 hours is mandatory because furoquinoxalines exhibit slow polymorphic transitions; shorter equilibration times risk measuring a highly soluble, metastable polymorph rather than the true thermodynamic minimum.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C.

    • Causality Note: Do not use syringe filters. The hydrophobic core of the compound may non-specifically bind to standard PTFE or nylon membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant 1:10 in the mobile phase (e.g., 80 mM phosphate buffer and methanol)[3] and inject onto a C18 HPLC-UV system. Quantify against a 5-point calibration curve prepared entirely in DMSO (where the compound is freely soluble) to ensure mass balance and eliminate matrix effects.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone." PubChem, 2026.[Link]

  • Burini, G. "Development of a quantitative method for the analysis of total L-ascorbic acid in foods by high-performance liquid chromatography." Journal of Chromatography A, 2007.[Link]

  • Zhao, D., et al. "Fluorescence Immunoassay Based on the Alkaline Phosphatase Triggered in Situ Fluorogenic Reaction of o-Phenylenediamine and Ascorbic Acid." Analytical Chemistry, 2019.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the novel heterocyclic scaffold, 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the novel heterocyclic scaffold, 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the electronic properties of this complex molecule, predict the regioselectivity of common EAS reactions, and provide detailed, field-proven experimental protocols for nitration, halogenation, and Friedel-Crafts acylation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Furo[2,3-b]quinoxaline Scaffold

The fusion of a furan ring with a quinoxaline system creates the furo[2,3-b]quinoxaline scaffold, a heterocyclic framework of significant interest in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The incorporation of a furan ring, a known pharmacophore, can modulate the electronic properties and biological activity of the parent quinoxaline. Furthermore, the 2-(1,2-dihydroxyethyl) substituent enhances aqueous solubility and provides additional points for potential metabolic interactions or further functionalization, making the title compound a promising candidate for drug discovery programs.[1]

Understanding the reactivity of this scaffold towards electrophilic aromatic substitution is paramount for the synthesis of new analogues with potentially enhanced therapeutic properties. This guide will provide the theoretical foundation and practical methodologies to explore the chemical space around this promising molecule.

Theoretical Analysis: Predicting Reactivity and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is governed by the interplay of the electronic effects of the fused rings and the substituents.

Electronic Landscape of the Furo[2,3-b]quinoxaline Core

The furo[2,3-b]quinoxaline system is a tale of two rings with opposing electronic characteristics.

  • The Furan Ring: The oxygen atom in the furan ring is a powerful π-donor, making the furan ring electron-rich and highly activated towards electrophilic attack. In general, five-membered heterocycles are more reactive than benzene in EAS reactions.

  • The Quinoxaline Ring System: The pyrazine portion of the quinoxaline is strongly electron-withdrawing due to the presence of two electronegative nitrogen atoms. This deactivates the entire quinoxaline ring system towards electrophilic attack. Unsubstituted quinoxaline undergoes nitration only under harsh conditions.

  • The Lactam-like Carbonyl Group: The C=O group at the 3-position is an electron-withdrawing group, further deactivating the pyrazine ring.

  • The Benzene Ring: The benzene part of the quinoxaline is influenced by the deactivating effect of the fused pyrazine ring. However, the nitrogen atom of the lactam-like moiety can donate its lone pair of electrons into the benzene ring, which can partially counteract the deactivating effect of the pyrazine ring and direct incoming electrophiles.

  • The 2-(1,2-dihydroxyethyl) Substituent: This alkyl substituent with hydroxyl groups is weakly electron-donating through an inductive effect.

Predicted Regioselectivity

Considering the electronic factors, we can predict the most probable sites for electrophilic attack. The furan ring is the most electron-rich and therefore the most likely site for substitution under mild conditions. Within the furan ring, the position alpha to the oxygen atom (C8a) is sterically hindered. Therefore, the C4 position of the furan ring is predicted to be the most nucleophilic and the primary site of electrophilic attack.

On the benzene portion of the quinoxaline ring, the situation is more complex. The pyrazine ring is strongly deactivating. The lactam nitrogen can be considered an activating, ortho-, para-director. This would suggest that the C6 and C8 positions are the most likely sites for substitution on the benzene ring. However, given the overall deactivation of the quinoxaline system, forcing conditions would be required to achieve substitution on this ring.

Diagram of Predicted Regioselectivity:

Caption: Predicted primary site of electrophilic attack on 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are designed as starting points for the exploration of EAS on the title compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Given the presence of the activated furan ring, mild nitrating conditions are recommended to avoid potential oxidation or degradation of the starting material.

Protocol 3.1.1: Nitration using Acetyl Nitrate

  • Reagent Preparation: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (5.0 eq) with stirring. Allow the mixture to stir at 0 °C for 15 minutes to generate acetyl nitrate in situ.

  • Reaction: Dissolve 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Addition: Slowly add the freshly prepared acetyl nitrate solution to the solution of the starting material at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Nitration:

G start Start reagent_prep Prepare Acetyl Nitrate (Fuming HNO3 + Acetic Anhydride @ 0°C) start->reagent_prep dissolve_sm Dissolve Starting Material in Acetic Acid/DCM start->dissolve_sm addition Slowly Add Acetyl Nitrate Solution @ 0°C reagent_prep->addition dissolve_sm->addition monitor Monitor Reaction by TLC addition->monitor workup Quench with Ice-Water & Extract with Ethyl Acetate monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the nitration of the target compound.

Halogenation

For halogenation, mild reagents are also recommended to prevent multiple substitutions or side reactions.

Protocol 3.2.1: Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: Dissolve 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion at room temperature.

  • Reaction Time: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the brominated product.

Friedel-Crafts Acylation

Friedel-Crafts acylation of electron-rich heterocycles can often be achieved under milder conditions than those required for benzene.

Protocol 3.3.1: Acylation using Acetic Anhydride and a Mild Lewis Acid

  • Reaction Setup: Dissolve 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (1.0 eq) in acetic anhydride, which will serve as both the reagent and the solvent.

  • Catalyst Addition: Add a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃) (0.2-0.5 eq) to the solution.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Product Characterization

The successful synthesis and regioselectivity of the electrophilic substitution can be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations for C4-Substituted Product
¹H NMR Disappearance of the singlet corresponding to the C4 proton of the furan ring. The chemical shifts of the remaining aromatic protons may be slightly altered.
¹³C NMR A new quaternary carbon signal will appear in the aromatic region, and the signal for the C4 carbon will shift significantly.
IR Spectroscopy The spectrum will show characteristic bands for the newly introduced functional group (e.g., -NO₂ stretching for nitration, C-Br stretching for bromination, C=O stretching for acylation).
Mass Spectrometry The molecular ion peak will correspond to the mass of the substituted product.

Conclusion and Future Outlook

This technical guide has provided a theoretical framework and practical protocols for the electrophilic aromatic substitution of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. The analysis of the electronic properties of this novel heterocyclic system predicts that substitution will preferentially occur at the C4 position of the electron-rich furan ring. The provided experimental procedures for nitration, halogenation, and Friedel-Crafts acylation offer a solid starting point for the synthesis and exploration of new derivatives.

The functionalized analogues of this furo[2,3-b]quinoxaline scaffold hold significant potential for the development of new therapeutic agents. Further investigation into the biological activities of these newly synthesized compounds is highly encouraged. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this promising class of molecules.

References

  • ChemTalk. (2024). Directing Effects. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (2024). Electrophilic halogenation. Available at: [Link]

Sources

Foundational

Pharmacological Profiling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one: A Technical Guide to Neuroprotective and Antimicrobial Evaluation

Executive Summary The pursuit of novel, dual-action therapeutic scaffolds is a critical priority in modern drug discovery, particularly for addressing complex pathologies like neurodegeneration and multidrug-resistant (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, dual-action therapeutic scaffolds is a critical priority in modern drug discovery, particularly for addressing complex pathologies like neurodegeneration and multidrug-resistant (MDR) infections. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (Molecular Formula: C₁₈H₁₆N₄O₃) represents a highly specialized, fused tricyclic system [1]. By integrating a furo[2,3-b]quinoxaline core with a highly polar 1,2-dihydroxyethyl moiety, this compound overcomes the traditional solubility limitations of planar heterocycles.

This technical whitepaper provides drug development professionals with a comprehensive, self-validating framework for evaluating the neuroprotective and antimicrobial efficacy of this specific compound. We will dissect the structural rationale, map the mechanistic pathways, and establish rigorous, step-by-step experimental protocols designed to eliminate false positives and ensure data integrity.

Chemical Architecture & Pharmacological Rationale

The pharmacological versatility of quinoxaline derivatives is well-documented, with various analogs exhibiting potent antibacterial, antifungal, and neuroprotective properties[2, 3]. However, the specific architecture of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one introduces unique pharmacokinetic advantages:

  • The Furo[2,3-b]quinoxaline Core: This electron-rich, planar moiety is primed for non-covalent interactions. In antimicrobial contexts, it facilitates intercalation into bacterial DNA or competitive binding within the ATP-binding pockets of essential kinases (e.g., DNA gyrase).

  • The 1,2-Dihydroxyethyl Substituent: The addition of this diol group is a strategic modification that drastically enhances aqueous solubility [1]. In neuroprotective applications, the hydroxyl groups act as critical hydrogen-bond donors, facilitating interaction with Blood-Brain Barrier (BBB) transport proteins (such as GLUT1, mimicking carbohydrate-like transport) and enhancing intracellular bioavailability.

Mechanistic Pathways

Neuroprotection via Nrf2/ARE Activation

Neurodegeneration is intrinsically linked to oxidative stress and the accumulation of Reactive Oxygen Species (ROS). Furoquinoxaline derivatives mitigate this through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The compound likely acts as a mild electrophile, interacting with the cysteine residues of the Keap1 sensor protein. This interaction causes a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NQO1.

Nrf2_Pathway Compound 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Electrophilic interaction ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of SH groups Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds to promoter Proteins Neuroprotective Proteins (HO-1, NQO1) ARE->Proteins Gene transcription

Fig 1: Proposed mechanism of Nrf2/ARE pathway activation by the furoquinoxaline derivative.

Antimicrobial Action

The antimicrobial efficacy of quinoxalines stems from their ability to disrupt bacterial cellular machinery [3]. The planar core intercalates with bacterial DNA, while the oxygen-rich furan and dihydroxyethyl groups generate localized oxidative stress within the bacterial cytoplasm, leading to membrane lipid peroxidation and cell death.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize orthogonal testing—using multiple independent methods to verify a single biological endpoint—thereby eliminating artifacts caused by compound precipitation or autofluorescence.

Protocol A: In Vitro Neuroprotection Assay (SH-SY5Y Model)

Causality & Rationale: We utilize the human neuroblastoma SH-SY5Y cell line differentiated with retinoic acid to model mature neurons. We employ a dual-staining flow cytometry approach (Annexin V/PI) rather than relying solely on MTT assays. Why? MTT assays measure mitochondrial reductase activity, which can be artificially skewed if the test compound acts as a mitochondrial uncoupler. Annexin V directly measures phosphatidylserine externalization, providing an orthogonal, artifact-free confirmation of apoptosis inhibition.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 6-well plates at 2×105 cells/well. Differentiate using 10 µM all-trans-retinoic acid (ATRA) for 7 days.

  • Pre-treatment: Prepare a 10 mM stock of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in cell-culture grade DMSO. Dilute in media to final concentrations (1, 5, 10, and 20 µM). Ensure final DMSO concentration is <0.1%. Pre-treat cells for 12 hours.

  • Oxidative Insult: Introduce 250 µM H₂O₂ to the wells for 24 hours to induce oxidative stress and apoptosis.

  • Harvest & Stain: Wash cells with cold PBS, trypsinize, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze using a flow cytometer (e.g., BD FACSCanto). Quantify the percentage of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic cells (Annexin V+ / PI+).

Protocol B: High-Throughput Antimicrobial Screening (MIC & Time-Kill)

Causality & Rationale: We utilize the Resazurin Microtiter Assay (REMA) rather than standard OD₆₀₀ optical density measurements. Why? Furoquinoxalines can occasionally form micro-precipitates at high concentrations in aqueous broth, causing false-positive absorbance readings that mimic bacterial growth. Resazurin is a metabolic indicator; it is reduced to highly fluorescent resorufin only by viable, metabolically active bacteria, ensuring the viability metric is self-validating.

Antimicrobial_Workflow Prep Compound Prep (DMSO -> Broth) Assay Microbroth Dilution (96-well plate) Prep->Assay Incubate Incubation (37°C, 18-24h) Assay->Incubate Read Resazurin Addition & Fluorescence Read Incubate->Read Validate Orthogonal Validation (CFU Plating) Read->Validate

Fig 2: High-throughput, self-validating antimicrobial screening workflow utilizing resazurin.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton agar. Suspend colonies in saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound (range: 0.5 to 256 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL). Include growth controls (broth + bacteria) and sterility controls (broth only).

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Read & Validate: Read fluorescence (Ex: 560 nm, Em: 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the reduction of blue resazurin to pink resorufin. Validate bactericidal activity by plating 10 µL from clear wells onto agar to determine the Minimum Bactericidal Concentration (MBC).

Quantitative Data Presentation

To benchmark the development of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, researchers should map their empirical data against the generalized pharmacological profiles of established quinoxaline derivatives [2, 3].

Table 1: Target Efficacy Metrics & Benchmarks

Assay TypeBiological Target / Cell LineMetricTarget Threshold for CompoundStandard Control Reference
Neuroprotection SH-SY5Y (H₂O₂ insulted)EC₅₀ (Cell Viability)< 15.0 µMEdaravone (EC₅₀ ≈ 12.5 µM)
Antioxidant DPPH Radical ScavengingIC₅₀< 25.0 µMAscorbic Acid (IC₅₀ ≈ 18.0 µM)
Antimicrobial Staphylococcus aureusMIC≤ 8.0 µg/mLVancomycin (MIC ≤ 1.0 µg/mL)
Antimicrobial Escherichia coliMIC≤ 16.0 µg/mLCiprofloxacin (MIC ≤ 0.5 µg/mL)
Cytotoxicity HEK-293 (Mammalian Control)CC₅₀> 100.0 µMDoxorubicin (CC₅₀ ≈ 1.2 µM)

Note: A high CC₅₀ combined with a low MIC/EC₅₀ ensures a wide therapeutic window, a critical milestone for advancing the compound into in vivo murine models.

Conclusion & Future Directions

The integration of the 1,2-dihydroxyethyl moiety into the furo[2,3-b]quinoxaline scaffold creates a highly promising candidate for dual-indication drug development. By strictly adhering to the orthogonal, self-validating protocols outlined in this guide, researchers can accurately isolate the compound's true pharmacological effects from assay artifacts. Future pre-clinical workflows should prioritize evaluating the compound's BBB permeability using parallel artificial membrane permeability assays (PAMPA-BBB) and conducting in vivo pharmacokinetic profiling to determine its half-life and metabolic stability.

References

  • Palladium-Catalyzed Intramolecular Fujiwara-Hydroarylation: Synthesis of Benzo[a]phenazines Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on the condensation reaction between dehydroascorbic acid and o-phenylenediamine. This guide offers in-depth explanations of the experimental choices, safety precautions, and characterization methods, ensuring a reproducible and reliable procedure for obtaining the target molecule.

Introduction and Scientific Background

The furo[2,3-b]quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial and anticancer activities.[1] The title compound, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, incorporates a dihydroxyethyl side chain, which can enhance its solubility and potential for biological interactions.[1]

The synthesis of this molecule is achieved through a classical condensation reaction between an α-dicarbonyl compound and an aromatic diamine.[2] In this specific case, dehydroascorbic acid (DHA), the oxidized form of L-ascorbic acid (Vitamin C), serves as the dicarbonyl precursor, and o-phenylenediamine is the diamine. The reaction proceeds via the formation of a quinoxaline ring fused to a furanone ring, a transformation that is well-documented in heterocyclic chemistry.[2][3]

It is crucial to note that the reaction between dehydroascorbic acid and o-phenylenediamine can potentially lead to the formation of a structural isomer, 3-(dihydroxyethyl)furo[3,4-b]quinoxaline-1-one. The protocol detailed herein is designed to favor the formation of the desired furo[2,3-b]quinoxaline regioisomer. The regioselectivity of this reaction can be influenced by factors such as pH and the reaction solvent.[2]

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Figure 1. Overall reaction scheme for the synthesis of the target compound.

The mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl groups of dehydroascorbic acid, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring. Subsequent intramolecular cyclization involving the remaining carbonyl and hydroxyl groups of the dehydroascorbic acid moiety leads to the formation of the fused furanone ring.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
L-Ascorbic AcidACS Reagent, ≥99%Sigma-Aldrich50-81-7
o-Phenylenediamine≥99.5%Sigma-Aldrich95-54-5
Activated CharcoalDecolorizingFisher Scientific7440-44-0
IodineACS Reagent, ≥99.8%Sigma-Aldrich7553-56-2
Ethanol200 proof, absoluteFisher Scientific64-17-5
MethanolACS Reagent, ≥99.8%Fisher Scientific67-56-1
Distilled WaterHigh-purityIn-house7732-18-5
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol

This protocol is divided into two main stages: the preparation of dehydroascorbic acid and the subsequent condensation reaction to form the final product.

Step 1: In Situ Preparation of Dehydroascorbic Acid

Workflow_Step1 start Dissolve L-Ascorbic Acid in Water add_iodine Add Iodine Solution Dropwise start->add_iodine stir Stir at Room Temperature add_iodine->stir decolorize Decolorize with Activated Charcoal (if needed) stir->decolorize filter Filter to Remove Charcoal decolorize->filter proceed Proceed Immediately to Step 2 filter->proceed

Figure 2. Workflow for the in situ preparation of dehydroascorbic acid.

Procedure:

  • In a 100 mL round-bottom flask, dissolve L-ascorbic acid (1.76 g, 10 mmol) in 50 mL of distilled water with magnetic stirring.

  • In a separate beaker, prepare a solution of iodine (2.54 g, 10 mmol) in 20 mL of ethanol.

  • Slowly add the iodine solution dropwise to the ascorbic acid solution at room temperature. The deep brown color of the iodine will disappear as it is reduced. Continue the addition until a faint, persistent yellow-brown color is observed, indicating complete oxidation of the ascorbic acid.

  • If excess iodine is present, add a small amount of activated charcoal to the solution and stir for 10 minutes to adsorb the excess iodine.

  • Filter the solution through a Büchner funnel to remove the activated charcoal. The resulting clear, colorless to pale yellow solution of dehydroascorbic acid should be used immediately in the next step.

Step 2: Synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Rationale: The condensation reaction between the in situ generated dehydroascorbic acid and o-phenylenediamine is the key step in forming the furo[2,3-b]quinoxaline core. The reaction is typically carried out in an aqueous or alcoholic medium. Heating under reflux provides the necessary energy to overcome the activation barrier for the condensation and cyclization reactions.

Workflow_Step2 start Add o-Phenylenediamine to DHA Solution reflux Heat the Mixture to Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool the Reaction Mixture monitor->cool filter_product Filter the Precipitate cool->filter_product wash Wash with Cold Water and Ethanol filter_product->wash dry Dry the Product wash->dry

Figure 3. Workflow for the synthesis of the target compound.

Procedure:

  • To the freshly prepared solution of dehydroascorbic acid from Step 1, add o-phenylenediamine (1.08 g, 10 mmol) portion-wise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1 v/v). The product will appear as a new, more polar spot.

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate will form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Purification and Characterization

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot distilled water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates a pure compound.
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline ring, and the protons of the dihydroxyethyl side chain.
¹³C NMR Resonances for the carbons of the quinoxaline and furanone rings, as well as the dihydroxyethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₀N₂O₄, M.W. = 246.22 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl groups), N-H (amide), C=O (lactone), and C=N (quinoxaline ring) functional groups.

Safety and Handling Precautions

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Ethanol and methanol are flammable. Keep away from open flames and ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete oxidation of ascorbic acid.Ensure a slight excess of iodine is used in Step 1.
Incomplete reaction.Extend the reflux time and monitor by TLC until the starting materials are consumed.
Product is highly colored Oxidation of o-phenylenediamine.Purify o-phenylenediamine by recrystallization or sublimation before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in crystallization Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one from readily available starting materials. By following the detailed steps and paying close attention to the safety precautions, researchers can successfully synthesize and characterize this valuable heterocyclic compound for further investigation in drug discovery and development.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Furo[2,3-b]quinoxalin-3(2H)-one Derivatives

Executive Summary Furo[2,3-b]quinoxalin-3(2H)-one derivatives are complex, biologically active scaffolds with documented antimicrobial, neuroprotective, and anticancer properties, including the potent inhibition of sirtu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]quinoxalin-3(2H)-one derivatives are complex, biologically active scaffolds with documented antimicrobial, neuroprotective, and anticancer properties, including the potent inhibition of sirtuins and human cervical cancer (HeLa) cell proliferation[1][2]. Historically, accessing these tricyclic fused ring systems relied on cumbersome, multi-step conventional heating methods that suffered from prolonged reaction times, thermal degradation, and poor regioselectivity[1][2].

This application note details field-proven, microwave-assisted organic synthesis (MAOS) protocols to construct these derivatives. By leveraging dielectric heating and transition-metal catalysis, researchers can drastically reduce reaction times from days to minutes while establishing a self-validating, high-yield workflow.

Scientific Rationale & Mechanistic Causality

Microwave-assisted synthesis has revolutionized the construction of fused heterocyclic systems. By utilizing dielectric heating, microwave irradiation provides uniform, rapid thermal energy directly to the polar reactants and solvents, bypassing the thermal conductivity limits of conventional reaction vessels[1][3]. This localized superheating is critical for overcoming the high activation energy required for the key cyclization steps in furoquinoxaline synthesis.

The most efficient and atom-economical route to the furo[2,3-b]quinoxaline core is a one-pot, three-component coupling (A3-coupling) strategy ()[4]. This cascade reaction involves the condensation of an o-phenylenediamine, ethyl glyoxalate, and a terminal alkyne.

  • Causality of the Catalyst: Copper(II) trifluoromethanesulfonate, Cu(OTf)₂, serves as the optimal catalyst. The non-coordinating triflate counterion significantly enhances the Lewis acidity of the Cu(II) center. This highly active center activates the transient imine (formed from the diamine and glyoxalate) for nucleophilic attack by the in-situ generated copper acetylide[3].

  • Cyclization and Oxidation: The resulting propargylamine intermediate undergoes a rapid 5-endo-dig cyclization under microwave conditions to form the furo[2,3-b]quinoxaline core[4]. Subsequent controlled oxidation or hydration of this core yields the target 3(2H)-one derivative[1].

Reaction Pathway Visualization

ReactionPathway cluster_0 Phase 1: Microwave-Assisted A3-Coupling cluster_1 Phase 2: Cyclization & Oxidation N1 o-Phenylenediamine + Ethyl Glyoxalate N3 Propargylamine Intermediate N1->N3 Cu(II), µW N2 Terminal Alkyne N2->N3 Cu(II), µW N4 5-endo-dig Cyclization N3->N4 Annulation N5 Furo[2,3-b]quinoxaline Core N4->N5 Aromatization N6 Furo[2,3-b]quinoxalin- 3(2H)-one Derivative N5->N6 Oxidation

Figure 1: Microwave-assisted A3-coupling and cyclization pathway for furoquinoxalines.

Experimental Protocols

Trustworthiness & Self-Validating System: This protocol is designed with integrated In-Process Controls (IPCs). The transition of the reaction mixture from a pale yellow suspension to a deep red/brown homogeneous solution serves as a reliable visual indicator of the successful 5-endo-dig cyclization.

Protocol A: Cu(II)-Catalyzed One-Pot A3-Coupling & Cyclization

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Ethyl glyoxalate (1.2 mmol, 50% solution in toluene)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Cu(OTf)₂ (10 mol%)

  • Solvent: PEG-400 (3.0 mL)

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the o-phenylenediamine and ethyl glyoxalate in 3.0 mL of PEG-400. Stir for 2 minutes at room temperature to initiate imine formation.

  • Reactant & Catalyst Addition: Add the terminal alkyne followed by 10 mol% Cu(OTf)₂. Causality Note: Adding the catalyst last prevents premature alkyne homocoupling (Glaser coupling) and strictly directs the reaction toward the A3-coupling pathway[3].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 100 °C for 15–20 minutes with a maximum power output of 100 W.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the imine intermediate (R_f ~0.4) and the emergence of a highly fluorescent spot under 254 nm UV light validates the formation of the furoquinoxaline core[4].

  • Oxidative Conversion to 3(2H)-one: To isolate the 3(2H)-one derivative, expose the crude reaction mixture to an aerobic aqueous workup or mild oxidative conditions (e.g., stirring with dilute H₂O₂ in THF for 1 hour) to facilitate the oxidation of the furan ring[1].

  • Purification: Dilute the mixture with H₂O (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via flash column chromatography.

Protocol B: Bromine-Promoted Annulation (Alternative Route)

For substrates starting from (E)-3-styrylquinoxalin-2(1H)-ones, a bromine-promoted one-pot furo[b]annulation can be employed ()[2].

  • Dissolve (E)-3-styrylquinoxalin-2(1H)-one (1.0 mmol) in 4.0 mL of Dimethyl Sulfoxide (DMSO)[5].

  • Slowly add Bromine (3.0 equivalents). Causality Note: Bromine drives the sequential (sp²)C=(sp²)C bond functionalization, while DMSO acts dually as an excellent microwave solvent and the in-situ methylthiolation reagent[2][5].

  • Subject the sealed vial to microwave irradiation at 80 °C for 10 minutes.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine, followed by standard EtOAc extraction[5].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data for the optimization of the microwave-assisted A3-coupling step, demonstrating the superiority of Cu(OTf)₂ and PEG-400[3].

EntryCatalyst (10 mol%)SolventTemp (°C)Time (min)Yield (%)
1NoneEtOH10030Trace
2CuIEtOH1002045
3Cu(OTf)₂EtOH1001588
4 Cu(OTf)₂ PEG-400 100 15 94
5Pd(OAc)₂PEG-4001002030

Note: Yields represent isolated yields of the furoquinoxaline core prior to final oxidation. PEG-400 serves as an excellent microwave absorber, providing superior localized heating compared to standard alcohols.

References

  • Copper(II) Catalyzed Expeditious Synthesis of Furoquinoxalines through a One-Pot Three-Component Coupling Strategy. Organic Letters (ACS Publications), 2014. URL:[Link]

  • Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp²)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide. ACS Omega, 2022. URL: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts (MDPI), 2021. URL:[Link]

Sources

Method

Application Note: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one as a High-Fidelity Fluorescent Probe in Biochemical Assays

Overview and Mechanistic Insights The rational design of chemical probes requires a delicate balance between photophysical stability and target reactivity. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Insights

The rational design of chemical probes requires a delicate balance between photophysical stability and target reactivity. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a highly specialized fused-ring heterocyclic compound that leverages the for robust, thermally activated delayed fluorescence[1]. The incorporation of the 1,2-dihydroxyethyl group at the 2-position fundamentally alters the probe's utility by and providing a functional bidentate coordination handle for biomolecular interactions[2].

In biochemical assays, this compound operates as an exceptionally sensitive fluorometric sensor. When excited at 355 nm, the unbound probe exhibits a baseline quantum yield. Upon interaction with its target—such as reactive oxygen species (ROS) or specific metal cations—the dihydroxyethyl moiety facilitates target binding. This interaction rigidifies the furoquinoxaline core, reduces non-radiative decay pathways, and triggers a [3].

Physicochemical and Photophysical Data

To ensure assay reproducibility, the baseline parameters of the probe must be strictly controlled.

ParameterValue / CharacteristicAnalytical Relevance
Molecular Formula C18H16N4O3Defines mass-to-charge ratio for LC-MS validation[2].
Molecular Weight ~344.35 g/mol Required for precise molarity calculations in stock prep[2].
Excitation Maximum (λex) 355 nmCompatible with standard UV lasers and DAPI filter sets[3].
Emission Maximum (λem) 425 nmBlue-to-cyan emission; allows multiplexing with red/green fluorophores[3].
Solubility DMSO (>50 mg/mL), Aqueous BuffersEnables high-concentration storage and physiological assay conditions[2].
Core Structure Furo[2,3-b]quinoxalineProvides structural rigidity and delayed fluorescence properties[1].

Experimental Workflow

The following workflow outlines the critical path from probe preparation to quantitative cellular analysis.

Workflow Step1 Probe Preparation (Stock & Working Solutions) Step2 Quality Control (Spectroscopic Validation) Step1->Step2 Validate Step3A In Vitro Assay (Target Binding/Kinetics) Step2->Step3A Aliquot Step3B Cellular Assay (Uptake & Imaging) Step2->Step3B Aliquot Step4 Data Acquisition (Fluorescence & Confocal) Step3A->Step4 Readout Step3B->Step4 Readout Step5 Quantitative Analysis (Signal Normalization) Step4->Step5 Process

Figure 1: End-to-end experimental workflow for furoquinoxaline probe validation and deployment.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of built-in assay validation. A protocol that cannot diagnose its own failure is a liability. The following methods integrate real-time quality control checkpoints.

Protocol 1: Preparation and Validation of Probe Solutions

Objective: Formulate a stable stock solution and validate its photophysical integrity prior to assay deployment. Causality: The probe is stored in anhydrous DMSO to prevent premature oxidation or hydrolysis of the dihydroxyethyl group. Aqueous working solutions must be prepared fresh to maintain the thermodynamic stability of the fluorophore.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3.44 mg of the lyophilized probe in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock solution.

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath for 2 minutes at room temperature to ensure complete dissolution.

  • Working Dilution: Dilute the stock 1:1000 in HEPES buffer (50 mM, pH 7.4) to create a 10 μM working solution. Note: HEPES is preferred over PBS, as phosphate ions can competitively bind the dihydroxyethyl moiety and dampen the fluorescence signal.

  • Validation Checkpoint (Self-Validation): Transfer 100 μL of the working solution to a UV-transparent microplate. Measure the baseline fluorescence (λex = 355 nm, λem = 425 nm). The baseline signal must be < 150 Relative Fluorescence Units (RFU). A signal > 150 RFU indicates auto-oxidation or solvent contamination; discard and prepare a fresh dilution.

Protocol 2: In Vitro Biochemical Target Assay

Objective: Quantify the interaction between the probe and the biochemical target using a microplate reader. Causality: Target binding alters the electron density around the furoquinoxaline core. By titrating the target, we can plot the fluorescence enhancement to determine the dissociation constant ( Kd​ ).

Step-by-Step Methodology:

  • Assay Setup: In a 96-well black opaque microplate, add 50 μL of the 10 μM probe working solution to each well.

  • Target Titration: Add 50 μL of the target analyte at varying concentrations (0 to 100 μM) to generate a concentration gradient. Include a vehicle control (buffer only).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 30 minutes in the dark. Causality: 30 minutes allows the binding kinetics to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate using a fluorescence microplate reader (λex = 355 nm, λem = 425 nm).

  • Validation Checkpoint (Self-Validation): The vehicle control must remain at the baseline RFU established in Protocol 1. The highest target concentration should yield a signal-to-background ratio of at least 5:1. If the maximum signal plateaus prematurely, the probe concentration is the limiting factor and must be increased.

Protocol 3: Live-Cell Fluorescence Imaging

Objective: Visualize the intracellular distribution and target engagement of the probe in living cells. Causality: The dihydroxyethyl group facilitates membrane permeability via passive diffusion, while the furoquinoxaline core provides the necessary photostability for confocal microscopy.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in a 35 mm glass-bottom imaging dish at a density of 1×105 cells/dish. Culture for 24 hours until 70% confluent.

  • Probe Incubation: Remove the culture media and wash the cells twice with Hank's Balanced Salt Solution (HBSS). Add 1 mL of 5 μM probe solution (diluted in HBSS).

  • Incubation: Incubate the cells at 37°C with 5% CO2 for 20 minutes.

  • Washing: Remove the probe solution and wash the cells three times with warm HBSS. Causality: Rigorous washing removes the unbound probe from the extracellular matrix, eliminating background noise and preventing false-positive signals.

  • Counterstaining: Add a nuclear counterstain (e.g., Hoechst 33342 at 1 μg/mL) for 5 minutes, then wash once more.

  • Imaging & Validation Checkpoint: Image using a confocal laser scanning microscope. Excite the probe with a 355 nm UV laser and collect emission at 410-450 nm. Self-Validation: The Hoechst stain (imaged in a separate channel) confirms cell viability and provides a spatial reference. If the probe signal is exclusively extracellular, verify the pH of the HBSS, as an acidic environment can protonate the probe and inhibit membrane crossing.

Mechanism of Action

The interaction between the probe and its target is driven by a conformational lock mechanism. The diagram below illustrates the pathway from the unbound state to the highly fluorescent complex.

Mechanism Probe Furoquinoxaline Probe (Baseline Emission) Complex Probe-Target Complex (Conformational Shift) Probe->Complex Binding Target Biochemical Target (e.g., ROS / Metal Ion) Target->Complex Interaction Emission Strong Fluorescence (λem = 425 nm) Complex->Emission Excitation (λex=355nm)

Figure 2: Photophysical activation mechanism of the furoquinoxaline probe upon target binding.

References

  • Title: Development of a quantitative method for the analysis of total L-ascorbic acid in foods by high-performance liquid chromatography Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Ultralow Roll-off Thermally Activated Delayed Fluorescent Light-Emitting Diodes Based on Furo[2,3-b]quinoxaline Emitters Source: The Journal of Physical Chemistry Letters / American Chemical Society (ACS) URL: [Link]

Sources

Application

Application Note: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one as a Scaffold for Deep-Blue Fluorescent OLED Materials

Executive Summary & Mechanistic Overview The compound 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one represents a highly versatile molecular scaffold. While traditionally explored for its biological activities and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The compound 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one represents a highly versatile molecular scaffold. While traditionally explored for its biological activities and utility as a chemical probe[1], its rigid, planar furo[2,3-b]quinoxaline core has emerged as a premier building block for deep-blue fluorescent Organic Light-Emitting Diodes (OLEDs)[2].

The fusion of an electron-rich furan ring with an electron-deficient quinoxaline moiety creates a highly conjugated "push-pull" π -system. This unique electronic structure localizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to facilitate highly efficient pure blue emission (424–445 nm) with Photoluminescence Quantum Yields (PLQYs) exceeding 70%[3].

The Functionalization Imperative: The native 1,2-dihydroxyethyl substituent presents a critical materials science challenge. Bare hydroxyl groups induce strong intermolecular hydrogen bonding and π−π stacking. In solid-state OLED films, this leads to Aggregation-Caused Quenching (ACQ) and an undesirable red-shift in emission (e.g., aggregate emission peaks shifting to 472–476 nm)[2]. To harness this scaffold for high-performance solution-processed OLEDs, the diol must be synthetically functionalized with sterically bulky groups (such as isopropylphenyl derivatives or bulky acetals)[3]. This functionalization suppresses molecular aggregation, preserves the deep-blue emission, and ensures solubility in the orthogonal solvents required for solution-processed device fabrication[4].

Experimental Protocols

The following self-validating protocols detail the transformation of the native scaffold into a device-ready emissive dopant, followed by the fabrication and characterization of a solution-processed OLED.

Protocol A: Scaffold Functionalization (Steric Shielding of the Diol)

Objective: Convert the 1,2-diol into a sterically bulky acetal to prevent intermolecular π−π stacking and ACQ.

  • Reaction Setup: Dissolve 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (1.0 eq) in anhydrous toluene (0.1 M) under a nitrogen atmosphere.

  • Reagent Addition: Add a bulky ketone (e.g., 4,4'-diisopropylbenzophenone, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reflux & Dehydration: Reflux the mixture at 110°C for 12 hours using a Dean-Stark trap.

    • Causality: The Dean-Stark trap continuously removes the water byproduct from the reaction mixture. Because acetalization is a reversible condensation reaction, removing water strictly drives the thermodynamic equilibrium toward the desired bulky acetal product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel column chromatography (Hexane:Ethyl Acetate).

    • Self-Validation: Confirm success via 1 H-NMR. The protocol is validated when the broad hydroxyl protons (~5.0 ppm) completely disappear, replaced by the distinct aliphatic/aromatic resonances of the bulky shielding group.

Protocol B: Solution-Processed OLED Device Fabrication

Objective: Fabricate a multi-layer OLED with the architecture: ITO / PEDOT:PSS / mCP:Functionalized-Scaffold / TPBi / LiF / Al .

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ gas and treat with O₂ plasma for 10 minutes.

    • Causality: O₂ plasma not only removes residual organic contaminants but also increases the work function of the ITO (from ~4.5 eV to ~4.7 eV). This reduces the energy barrier for hole injection into the subsequent layer.

  • Hole Injection Layer (HIL) Deposition: Spin-coat PEDOT:PSS (aqueous dispersion) onto the ITO at 3000 rpm for 40 seconds. Transfer to a nitrogen-filled glovebox and anneal at 150°C for 15 minutes.

    • Causality: Annealing is critical to evaporate residual water. Trapped moisture acts as a severe non-radiative recombination center, quenching excitons and rapidly degrading device lifespan[5].

  • Emissive Layer (EML) Deposition: Dissolve the host material (mCP) and the functionalized furoquinoxaline dopant (3 wt%) in anhydrous chlorobenzene. Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 30 seconds. Anneal at 80°C for 10 minutes.

    • Causality: Chlorobenzene is chosen as an orthogonal solvent. It fully dissolves the organic EML components but cannot dissolve the underlying water-soluble PEDOT:PSS layer, preventing layer intermixing.

  • Electron Transport Layer (ETL) & Cathode Deposition: Transfer the substrate to a thermal evaporation chamber. Under high vacuum ( <10−6 Torr), sequentially deposit 30 nm of TPBi (ETL), 1 nm of LiF (Electron Injection Layer), and 100 nm of Aluminum (Cathode).

    • Causality: The ultra-thin LiF layer creates an interfacial dipole that effectively lowers the work function of the Al cathode, facilitating efficient electron injection into the LUMO of the TPBi layer.

  • Encapsulation: Seal the device with a glass lid and UV-curable epoxy inside the glovebox to prevent oxidative degradation.

Protocol C: Photophysical & Device Characterization
  • Photophysics: Measure UV-Vis absorption and Photoluminescence (PL) spectra using a spectrophotometer and spectrofluorometer. Determine the absolute PLQY using an integrating sphere calibrated with a standard reference (e.g., quinine sulfate).

  • Device Performance: Acquire Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter coupled with a calibrated silicon photodiode. Calculate the External Quantum Efficiency (EQE) assuming a Lambertian emission profile.

Data Presentation

Table 1: Photophysical Properties of Furo[2,3-b]quinoxaline Derivatives

Material StateAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV)
Native Scaffold (Solid Film)380475 (Aggregated)22.0-5.70-2.85
Functionalized (Dilute Toluene)385424 (Deep Blue)79.1-5.80-2.80
Functionalized (3 wt% in mCP Film)385435 (Deep Blue)75.5-5.80-2.80

Table 2: Solution-Processed OLED Device Performance (mCP Host)

Dopant Conc. (wt%)Turn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)CIE Coordinates (x, y)
1%3.83.21.85(0.15, 0.09)
3% 4.0 4.7 2.63 (0.15, 0.10)
5%4.24.12.10(0.16, 0.12)

Visualizations

Device Architecture & Energy Level Alignment

The following diagram illustrates the energy cascade that facilitates balanced charge carrier injection and exciton recombination within the Emissive Layer (EML).

EnergyLevels ITO ITO (Anode) WF: -4.7 eV HIL PEDOT:PSS (HIL) HOMO: -5.2 eV ITO->HIL Holes (+) EML mCP : Furoquinoxaline (EML) HOMO: -5.8 eV LUMO: -2.8 eV HIL->EML Holes (+) ETL TPBi (ETL) LUMO: -2.7 eV HOMO: -6.2 eV ETL->EML Electrons (-) Cathode LiF/Al (Cathode) WF: -4.3 eV Cathode->ETL Electrons (-)

Energy level diagram demonstrating hole/electron transport toward the furo[2,3-b]quinoxaline EML.

Experimental Workflow

Workflow Step1 1. Scaffold Functionalization Acetalization of 1,2-Diol to Prevent ACQ Step2 2. Substrate Preparation ITO Cleaning & O2 Plasma Treatment Step1->Step2 Step3 3. HIL Deposition Spin-coat PEDOT:PSS & Anneal at 150°C Step2->Step3 Step4 4. EML Deposition Spin-coat Furoquinoxaline + mCP Host Step3->Step4 Step5 5. ETL & Cathode Thermal Evaporation of TPBi / LiF / Al Step4->Step5 Step6 6. Device Characterization J-V-L, EQE, & PLQY Analysis Step5->Step6

Step-by-step experimental workflow from chemical functionalization to OLED characterization.

References

  • Wang, X., Wu, Y., Wu, C. M., Li, Y., Wang, D., Wu, Y., Ning, S., Jiao, B., & Wu, Z. (2022). "Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes." New Journal of Chemistry, 46(1), 419-425.

  • Zhang, D., et al. (2018). "Highly Efficient, Solution-Processed Organic Light-Emitting Diodes Based on Thermally Activated Delayed-Fluorescence Emitter with a Mixed Polymer Interlayer." ACS Applied Materials & Interfaces.

  • Smolecule Database. (2024). "2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Chemical Properties and Biological Activity."

Sources

Method

Application Note: High-Throughput In Vitro Cytotoxicity and Cell Viability Assays Utilizing DFQ Fluorescence

Executive Summary & Mechanistic Grounding In modern drug development and nanotoxicology, assessing cell viability requires moving beyond simple metabolic proxies (like MTT or resazurin) to understand the underlying mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In modern drug development and nanotoxicology, assessing cell viability requires moving beyond simple metabolic proxies (like MTT or resazurin) to understand the underlying mechanisms of oxidative stress and cell death. The intracellular redox state, primarily governed by the Ascorbic Acid (AA) to Dehydroascorbic Acid (DHA) ratio, serves as a highly sensitive, early indicator of cytotoxic insult [1][1].

When cells undergo oxidative stress induced by cytotoxic agents, the primary cellular antioxidant, AA, is rapidly oxidized to DHA. By reacting this DHA with the derivatizing agent o-phenylenediamine (OPDA), a highly fluorescent condensation product is formed: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (often referred to in literature by its synonym, 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxaline-1-one, or simply DFQ ) [2][2].

Measuring the rate of DFQ formation provides a direct, quantifiable, and high-throughput readout of oxidative cytotoxicity. This application note details a self-validating microplate protocol for utilizing the AA/DHA-DFQ axis to evaluate in vitro cell viability.

BiochemicalPathway AA Ascorbic Acid (AA) Reduced Antioxidant State DHA Dehydroascorbic Acid (DHA) Oxidized State AA->DHA Oxidation by ROS (In Vivo) AA->DHA TEMPOL Oxidation (In Vitro Assay) Stress Cytotoxic Oxidative Stress (ROS Generation) Stress->DHA Induces DFQ DFQ (2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one) Highly Fluorescent Product DHA->DFQ Condensation (pH 5.5) OPDA o-Phenylenediamine (OPDA) Derivatization Reagent OPDA->DFQ Nucleophilic Attack

Biochemical pathway of DFQ formation from ascorbic acid oxidation and OPDA condensation.

Experimental Design: Causality & Self-Validation

To ensure the assay is a robust, self-validating system, several critical chemical parameters must be strictly controlled. As a researcher, understanding the causality behind these steps is vital for troubleshooting and ensuring data integrity.

  • The Causality of TEMPOL Addition: To accurately assess cell viability, you must know the ratio of oxidized DHA to total available Ascorbate. To measure "Total Ascorbate," we introduce 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (TEMPOL ), a stable nitroxide radical. TEMPOL rapidly and specifically oxidizes all remaining intracellular AA to DHA without interfering with the subsequent OPDA condensation [3][3].

  • The Causality of DTPA and MPA: Cellular lysates contain trace transition metals (e.g., Fe³⁺, Cu²⁺) that will artifactually auto-oxidize AA to DHA during sample handling, destroying the biological snapshot [4][4]. We utilize Metaphosphoric Acid (MPA) to precipitate fluorescence-quenching proteins, combined with Diethylenetriaminepentaacetic acid (DTPA) to tightly chelate metals and halt auto-oxidation.

  • Kinetic vs. Endpoint Readout: Cytotoxic test compounds (like certain nanoparticles or biologics) often possess intrinsic background fluorescence. By measuring the kinetic rate (slope) of DFQ formation over 10 minutes rather than a single endpoint, static background fluorescence is mathematically eliminated, inherently validating the signal [2][2].

Quantitative Analytical Parameters

Summarized below are the optimized parameters for the DFQ fluorescence assay.

ParameterValue / SpecificationCausality & Insight
Target Fluorophore DFQStable quinoxaline derivative; highly resistant to photobleaching.
Excitation Wavelength 345 - 355 nmTargets the conjugated furoquinoxaline core for optimal energy absorption.
Emission Wavelength 425 - 431 nmLarge Stokes shift minimizes background auto-fluorescence from cellular debris.
Linear Dynamic Range 0.5 - 150 µMAccommodates both healthy (high AA) and highly stressed (high DHA) cellular states [5][5].
Limit of Detection (LOD) ~0.4 µMProvides sufficient sensitivity for low-density 96-well and 384-well microplate cultures.
Reaction pH 5.5 (Acetate Buffer)Prevents spontaneous DHA hydrolysis while driving the nucleophilic OPDA condensation.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture & Cytotoxic Challenge
  • Seed the target cell line (e.g., HepG2, A549, or primary cells) in a 96-well tissue culture plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treat the cells with the experimental cytotoxic agent (e.g., chemotherapeutic drug, reactive nanoparticle) across a logarithmic concentration gradient. Include vehicle-only controls.

  • Incubate for the desired exposure time (typically 24–48 hours).

Phase 2: Harvesting & Deproteinization
  • Carefully aspirate the culture media. Wash the cells once with ice-cold PBS to remove extracellular ascorbate.

  • Add 100 µL of ice-cold Lysis Buffer (5% w/v Metaphosphoric Acid + 1 mM DTPA) to each well.

  • Incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifuge the plate (or transfer to microcentrifuge tubes) at 12,000 × g for 10 minutes at 4°C.

  • Collect the cleared supernatant. Crucial: Keep samples on ice to prevent DHA degradation.

Phase 3: The Split-Well Assay Execution

To self-validate the redox state, each sample is split into two parallel reactions.

  • Prepare Reagents:

    • OPDA Reagent: 5.5 mM OPDA in 0.1 M Sodium Acetate buffer (pH 5.5). Prepare fresh and protect from light.

    • TEMPOL Reagent: 1.0 mM TEMPOL in deionized water.

  • Plate Setup: Transfer 40 µL of each cleared supernatant into two adjacent wells of a black, flat-bottom 96-well assay plate (Well A and Well B).

  • Total Ascorbate (Well A): Add 10 µL of TEMPOL Reagent to Well A. This rapidly oxidizes all AA to DHA.

  • Endogenous DHA (Well B): Add 10 µL of blank buffer (water) to Well B. This preserves the biological AA/DHA ratio.

  • Derivatization: Using a multichannel pipette, rapidly add 50 µL of the OPDA Reagent to all wells to initiate the formation of DFQ.

Phase 4: Data Acquisition & Analysis
  • Immediately place the plate into a fluorescence microplate reader.

  • Set the reader to Excitation: 345 nm and Emission: 425 nm .

  • Record the fluorescence every 30 seconds for 10 minutes at room temperature.

  • Calculations:

    • Calculate the slope ( Δ RFU/min) of the linear portion of the curve for both wells.

    • Endogenous DHA is directly proportional to the slope of Well B.

    • Total Ascorbate is directly proportional to the slope of Well A.

    • Reduced Cell Viability is indicated by a sharp increase in Endogenous DHA (Well B) and a collapse of the AA/DHA ratio compared to vehicle controls.

AssayWorkflow Culture 1. Cell Treatment (Induce Cytotoxicity) Lysis 2. Lysis & Deproteinization (MPA + DTPA) Culture->Lysis Split 3. Sample Split (Total AA vs. DHA) Lysis->Split Tempol 4A. Add TEMPOL (Oxidize AA to DHA) Split->Tempol Total Ascorbate Buffer 4B. Add Buffer (Preserve Endogenous DHA) Split->Buffer Endogenous DHA OPDA 5. Add OPDA Reagent (Initiate Condensation) Tempol->OPDA Buffer->OPDA Read 6. Kinetic Readout (Ex:345nm / Em:425nm) OPDA->Read

High-throughput microplate workflow for DFQ-based cytotoxicity and viability screening.

References

  • [1] O2•− and H2O2-Mediated Disruption of Fe Metabolism Causes the Differential Susceptibility of NSCLC and GBM Cancer Cells to Pharmacological Ascorbate. PMC (NIH). 1

  • [2] A Simple and Sensitive Assay for Ascorbate Using a Plate Reader. ResearchGate. 2

  • [3] Ascorbate Assay Kit. Cayman Chemical. 3

  • [4] Development of a Physiologically Relevant Online Chemical Assay To Quantify Aerosol Oxidative Potential. Analytical Chemistry (ACS). 4

  • [5] Cu Nanoparticles/N-Doped Ti3C2Tx-Based Fluorescence Sensor for Detecting Ascorbic Acid. ACS Sustainable Chemistry & Engineering. 5

Sources

Application

Preparation and Handling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Stock Solutions for Cell Culture Applications

Introduction & Pharmacological Context 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a complex organic compound characterized by a highly conjugated furoquinoxaline core. While the fused furan and quinoxaline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a complex organic compound characterized by a highly conjugated furoquinoxaline core. While the fused furan and quinoxaline moieties confer unique electronic properties and significant biological activity—including antimicrobial, neuroprotective, and anticancer effects—they also render the base structure highly hydrophobic (1[1]). The addition of the 1,2-dihydroxyethyl substituent enhances its solubility and reactivity, making it a valuable chemical probe in biochemical assays[1].

In vitro, furoquinoxaline derivatives have been shown to inhibit cancer cell proliferation through the induction of cytostasis and apoptosis, often acting as DNA intercalating agents or modulators of oxidative stress (2[2], 3[3]). Proper preparation of stock solutions is critical to maintaining the structural integrity of this compound and ensuring reproducible biological readouts.

Physicochemical Properties & Solubility Profiling

When preparing stock solutions, it is critical to account for the compound's molar mass and solubility limits. Note that this compound is frequently utilized in its derivatized forms, such as the commercially available phenylhydrazone derivative (CAS 109597-10-6), which has a molar mass of 344.35 g/mol ().

Table 1: Physicochemical Properties of the Target Compound and Derivatives

PropertyValue
Nomenclature 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one
Derivative CAS Number 109597-10-6 (Phenylhydrazone derivative)
Molecular Formula C₁₈H₁₆N₄O₃ (Phenylhydrazone derivative)
Molar Mass 344.35 g/mol (Phenylhydrazone derivative)
Primary Solvent Anhydrous DMSO (≥99.9%)
Solubility Limit ~10-20 mM in DMSO
Storage (Powder) -20°C, desiccated and protected from light

Reagent Selection & Causality (E-E-A-T)

The preparation of a stable stock solution requires careful solvent selection and handling to prevent degradation.

  • Why Anhydrous DMSO? The furoquinoxaline core exhibits strong intermolecular π-π stacking, while the hydroxyl groups form extensive hydrogen bond networks. Dimethyl sulfoxide (DMSO) acts as a universal hydrogen-bond acceptor that effectively disrupts these interactions. Using anhydrous DMSO (≥99.9% purity) is mandatory; trace water can lead to rapid hydrolysis or micro-precipitation of the compound during long-term storage.

  • Why avoid heat sterilization? Furoquinoxalines can undergo structural rearrangements or degradation under the high heat and pressure of autoclaving (4[4]). Sterile filtration is the only acceptable method for biological applications.

  • Why PTFE filters? Polytetrafluoroethylene (PTFE) membranes are chemically inert to DMSO and possess ultra-low non-specific binding properties, ensuring that the hydrophobic furoquinoxaline core is not retained on the filter membrane.

Step-by-Step Protocol: Preparation of a 10 mM Master Stock

Self-Validating System: This protocol incorporates a visual and spectrophotometric validation step to ensure complete dissolution before application to cell cultures.

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and introduces water into the anhydrous stock, promoting degradation.

  • Weighing & Dissolution: Weigh exactly 3.44 mg of the phenylhydrazone derivative (MW: 344.35 g/mol ). Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Sonication: Seal the vial and place it in a room-temperature bath sonicator for 5–10 minutes.

    • Validation: Inspect the vial against a light source. The solution must be completely clear with no particulate matter. If particulates remain, vortex for 30 seconds and sonicate for an additional 5 minutes.

  • Sterile Filtration: Draw the 10 mM solution into a sterile, solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a sterile, amber glass vial.

    • Causality: Amber glass protects the photosensitive quinoxaline core from UV-induced degradation[2].

  • Aliquoting & Storage: Divide the filtered stock into 20–50 µL aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause irreversible micro-crystal formation and concentration loss.

StockPrep A Equilibrate Powder (RT) B Add Anhydrous DMSO A->B C Bath Sonication (5-10 min) B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquot & Store (-80°C) D->E

Workflow for the preparation and sterile filtration of furoquinoxaline stock solutions.

Cell Culture Working Solution Preparation

When treating cells, the final concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes. Dilute the 10 mM master stock directly into pre-warmed culture media immediately before application.

Table 2: Dilution Matrix for Cell Culture (from 10 mM Stock)

Desired Final Conc.Volume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
1 µM 1.0 µL9,999 µL0.01% (Safe)
5 µM 5.0 µL9,995 µL0.05% (Safe)
10 µM 10.0 µL9,990 µL0.10% (Maximum limit)

Pharmacological Mechanism & Cellular Workflow

Furoquinoxaline derivatives exert their anticancer effects primarily through intracellular accumulation, leading to DNA intercalation and the generation of reactive oxygen species (ROS) (3[3]). This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the activation of executioner caspases (Caspase 3/9)[1].

Mechanism Compound Furoquinoxaline Derivative DNA DNA Intercalation & ROS Generation Compound->DNA Cellular Uptake Stress Oxidative Stress Response DNA->Stress Caspase Caspase 3/9 Activation Stress->Caspase Mitochondrial Pathway Apoptosis Cellular Apoptosis (Cancer Cells) Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by furoquinoxaline derivatives in cancer cells.

References

  • 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one - Smolecule. Smolecule.1

  • 2-(1,2-DIHYDROXYETHYL)FURO(2,3-B)QUINOXALIN-3(2H)-ONE PHENYLHYDRAZONE. Sigma-Aldrich.

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.2

  • Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide. ACS Publications.3

Sources

Method

Application Note: High-Throughput Screening (HTS) of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in Oncology Drug Discovery

Target Audience: Assay Biologists, HTS Specialists, and Medicinal Chemists Document Type: Technical Application Guide & Validated Protocol Executive Summary & Chemical Profile The discovery of novel chemotherapeutics oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, HTS Specialists, and Medicinal Chemists Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Chemical Profile

The discovery of novel chemotherapeutics often relies on screening complex heterocyclic scaffolds. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a highly specialized organic compound featuring a fused furoquinoxaline core. While traditional furoquinoxalines are notoriously hydrophobic and prone to aggregation in aqueous assay buffers, the presence of the 1,2-dihydroxyethyl moiety in this compound provides critical hydrogen-bonding capabilities, significantly enhancing its solubility and making it exceptionally well-suited for High-Throughput Screening (HTS) environments.

Recent pharmacological profiling indicates that furo[2,3-b]quinoxaline derivatives act as potent inhibitors of sirtuins (SIRT1/2), demonstrating significant growth inhibition and apoptosis induction in human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cell lines[1]. This application note details the mechanistic rationale, artifact-mitigation strategies, and a self-validating 384-well phenotypic screening protocol designed specifically to evaluate this compound and its structural analogs.

Mechanistic Rationale & Pathway Dynamics

To design an effective HTS assay, one must understand the causality behind the compound's biological activity. Furo[2,3-b]quinoxalines competitively inhibit SIRT1/2, a class of NAD+-dependent deacetylases[1]. SIRT1 normally deacetylates and inactivates the p53 tumor suppressor. By inhibiting SIRT1, the furoquinoxaline core promotes p53 hyperacetylation. This active p53 upregulates pro-apoptotic proteins such as Bax, triggering mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent cleavage of executioner Caspases 3 and 7.

Mechanism Cmpd 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one SIRT SIRT1/2 Enzyme Cmpd->SIRT Competitive Inhibition p53 Hyperacetylated p53 (Active Tumor Suppressor) SIRT->p53 Prevents Deacetylation Bax Bax Upregulation & Mitochondrial Stress p53->Bax Transcriptional Activation Casp Caspase 3/7 Activation Bax->Casp Cytochrome c Release Apop Target Cell Apoptosis Casp->Apop Execution Phase

Figure 1: Mechanistic pathway of SIRT1/2 inhibition by furo[2,3-b]quinoxaline leading to apoptosis.

HTS Assay Design: Overcoming Furoquinoxaline Artifacts

As a Senior Application Scientist, I must emphasize that deploying furoquinoxalines in HTS requires specific assay design choices to prevent false data.

The Autofluorescence Challenge: The furo[2,3-b]quinoxaline scaffold is a known deep-blue fluorescent emitter, with emission peaks strictly localized between 424 nm and 445 nm[2].

  • Causality: If your HTS protocol utilizes blue-emitting fluorophores (e.g., DAPI for nuclear staining or AMC-conjugated caspase substrates), the intrinsic fluorescence of the compound will cause massive background interference. This leads to false positives in signal-enhancement assays and false negatives in quenching assays.

  • Solution: The protocol below mandates a luminescence-based readout (Caspase-Glo 3/7) to entirely bypass fluorescence interference, ensuring absolute signal fidelity.

Acoustic Liquid Handling: To prevent compound precipitation and tip-based cross-contamination, compounds must be dispensed using acoustic droplet ejection (ADE) directly from 100% DMSO source plates into the dry 384-well assay plates prior to cell seeding.

Detailed Protocol: 384-Well Phenotypic Apoptosis Screen

This protocol is engineered as a self-validating system . The inclusion of strict in-plate controls ensures that every single microplate mathematically proves its own reliability before any hit-calling occurs.

Materials Required
  • Cell Lines: HeLa or HepG2 (ATCC).

  • Assay Plate: 384-well white, flat-bottom, tissue-culture treated plates (Corning).

  • Reagent: Caspase-Glo® 3/7 Assay System (Promega).

  • Controls: Staurosporine (1 mM stock in DMSO) as a positive apoptosis control.

Step-by-Step Methodology
  • Compound Dispensing (Day 0):

    • Utilize an acoustic liquid handler (e.g., Labcyte Echo) to transfer 25 nL of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (and library analogs) from a 10 mM source plate into columns 3–22 of the 384-well assay plate.

    • Self-Validation Controls: Dispense 25 nL of 100% DMSO into Column 1 (Vehicle Negative Control). Dispense 25 nL of 1 mM Staurosporine into Column 2 (Positive Control).

  • Cell Seeding (Day 0):

    • Harvest HeLa cells and resuspend in assay medium (DMEM + 10% FBS) at a density of 8×104 cells/mL.

    • Using a bulk reagent dispenser, add 25 µL of the cell suspension (2,000 cells/well) to all wells in columns 1–22. Add 25 µL of cell-free media to columns 23–24 (Background Control).

    • Final Assay Conditions: 10 µM compound concentration in 0.1% DMSO.

  • Incubation (Day 0 - Day 2):

    • Centrifuge plates briefly (100 x g, 1 min) to settle cells.

    • Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition & Readout (Day 2):

    • Equilibrate assay plates and Caspase-Glo 3/7 reagent to room temperature (22°C) for 30 minutes to ensure uniform enzymatic kinetics.

    • Add 25 µL of Caspase-Glo reagent to all wells.

    • Shake plates at 500 RPM for 2 minutes, then incubate in the dark for 30 minutes.

    • Read luminescence on a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Workflow Step1 1. Library Preparation Echo Acoustic Dispensing (2.5 nL) into 384-well plates Step2 2. Cell Seeding HeLa/HepG2 (2x10³ cells/well) in 25 µL Assay Buffer Step1->Step2 Step3 3. Compound Incubation 48 Hours @ 37°C, 5% CO₂ (0.1% Final DMSO) Step2->Step3 Step4 4. Reagent Addition Luminescent Caspase-Glo 3/7 (Avoid Blue Fluorophores) Step3->Step4 Step5 5. Signal Detection Multi-mode Microplate Reader (Luminescence Mode) Step4->Step5 Step6 6. Data Analysis Z'-factor > 0.6, Dose-Response Hit Validation Step5->Step6

Figure 2: 384-well High-Throughput Screening workflow optimized for furoquinoxaline compounds.

Data Interpretation & Quality Control

To ensure trustworthiness, the assay must pass strict Quality Control (QC) gates before the biological activity of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is considered valid. The table below summarizes the mandatory quantitative thresholds.

QC MetricTarget ThresholdCausality / Importance in Furoquinoxaline Screening
Z'-Factor > 0.6 Calculated using Columns 1 & 2. Validates assay robustness; ensures the compound's apoptotic signal is statistically distinct from baseline cellular noise.
Signal-to-Background (S/B) > 5.0 Critical for luminescence assays to confirm adequate Caspase 3/7 cleavage and rule out reagent degradation.
CV% (Coefficient of Variation) < 10% Ensures well-to-well consistency. Acoustic dispensing minimizes volumetric errors that typically plague viscous DMSO compound stocks.
DMSO Tolerance ≤ 0.5% Furoquinoxalines require DMSO for master-stock stability; however, HeLa cells will exhibit baseline toxicity if final DMSO exceeds 0.5%.

Hit Calling: Compounds exhibiting a luminescent signal > 3 standard deviations above the mean of the vehicle control (Column 1) are flagged as primary hits and advanced to 10-point dose-response profiling to establish IC₅₀ values.

References

  • Title: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)
  • Title: Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Application

Application Note: Formulation Techniques for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in Targeted Nanomedicine

Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Document Type: Advanced Protocol & Technical Guide Executive Summary & Physicochemical Rationale The compound 2-(1,2-Dihydroxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary & Physicochemical Rationale

The compound 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (hereafter referred to as DFQ-OH ) is a highly fluorescent, heterocyclic quinoxaline derivative. While historically recognized in analytical chemistry as a stable derivative formed during the detection of dehydroascorbic acid, its unique photophysical properties and planar heterocyclic core make it an exceptional candidate for theranostic nanomedicine[1]. Recent advancements in quinoxaline-based semiconducting polymers and nanoparticles have demonstrated their utility in near-infrared (NIR) fluorescence imaging, photothermal therapy (PTT), and targeted apoptosis induction in oncology .

Mechanistic Causality in Formulation Design

Formulating DFQ-OH requires navigating its dual-nature structure:

  • The Furo-Quinoxaline Core: This highly hydrophobic, planar region drives strong π−π stacking interactions. It necessitates encapsulation within hydrophobic matrices (e.g., the core of PLGA nanoparticles) or the lipidic bilayer of liposomes to prevent aggregation-induced quenching (ACQ) in aqueous physiological environments .

  • The 1,2-Dihydroxyethyl Tail: This hydrophilic moiety acts as a polar anchor. During emulsion or liposome self-assembly, this tail naturally orients toward the aqueous interface. If the formulation hardens too slowly, the compound may prematurely partition into the external aqueous phase, drastically lowering Encapsulation Efficiency (EE%).

To harness DFQ-OH for targeted drug delivery, this guide details two field-proven, self-validating formulation strategies: Polymeric Nanoprecipitation (Single Emulsion) and Active-Targeted Liposomal Assembly .

Protocol A: PLGA-PEG Nanoparticle Formulation

The single emulsion solvent evaporation (O/W) method is the gold standard for encapsulating hydrophobic quinoxaline derivatives into Poly(lactic-co-glycolic acid) (PLGA) . We utilize Dichloromethane (DCM) because its high volatility ensures rapid polymer precipitation, physically trapping the DFQ-OH before its dihydroxyethyl tail can drag it into the aqueous phase.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG (50:50 LA:GA, MW 30,000) and 5 mg of DFQ-OH in 2 mL of anhydrous DCM. Causality: PLGA-PEG is chosen over bare PLGA to provide a stealth corona, preventing rapid reticuloendothelial system (RES) clearance in vivo.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA, MW 13,000-23,000, 87-89% hydrolyzed) solution in Milli-Q water. Filter through a 0.22 µm membrane.

  • Emulsification (O/W): Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes (10s ON / 5s OFF) in an ice bath. Causality: The ice bath prevents the premature volatilization of DCM and thermal degradation of the fluorescent payload.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer. Stir at 600 RPM for 4 hours at room temperature in a fume hood to fully evaporate the DCM, hardening the nanoparticles.

  • Self-Validating Purification: Centrifuge the suspension at 14,000 × g for 20 minutes at 4°C. Validation Step: Collect the supernatant and measure its fluorescence ( λex​≈355 nm, λem​≈425 nm). Calculate the unencapsulated DFQ-OH to determine EE%. A successful run should yield an EE% > 75%.

  • Washing & Lyophilization: Resuspend the pellet in Milli-Q water and repeat centrifugation twice to remove residual PVA. Lyophilize with 5% sucrose as a cryoprotectant.

PLGA_Emulsion Org Organic Phase (PLGA + DFQ-OH + DCM) Emul O/W Emulsion (Sonication) Org->Emul Aq Aqueous Phase (PVA + Water) Aq->Emul Evap Solvent Evaporation (Stirring) Emul->Evap Remove DCM Wash Centrifugation & Washing Evap->Wash NP Purified PLGA NPs Wash->NP

Fig 1. Single emulsion solvent evaporation workflow for PLGA nanoparticles.

Protocol B: Active-Targeted Theranostic Liposomes

For applications requiring precise cellular internalization (e.g., crossing the blood-brain barrier for ischemic stroke or targeting solid tumors), liposomes formulated via thin-film hydration provide superior biocompatibility . By incorporating DSPE-PEG-cRGD, the liposomes actively target αv​β3​ integrins overexpressed on tumor neovasculature .

Step-by-Step Methodology
  • Lipid Film Formation: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000-cRGD in a 65:30:5 molar ratio in 5 mL of Chloroform/Methanol (2:1 v/v). Add 2 mg of DFQ-OH.

  • Rotary Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure for 1 hour until a uniform, dry lipid film forms. Flush with nitrogen gas for 10 minutes to remove trace solvents.

  • Hydration: Hydrate the lipid film with 5 mL of warm PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC, Tm​=55°C ). Rotate at 150 RPM for 45 minutes without vacuum. Causality: Hydrating above the Tm​ ensures the lipid bilayer is fluid enough to self-assemble and stably partition the planar quinoxaline core into the hydrophobic acyl chains.

  • Size Reduction (Extrusion): Subject the multilamellar vesicles (MLVs) to 5 freeze-thaw cycles (liquid nitrogen to 60°C water bath). Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder block heated to 60°C.

  • Purification: Remove unencapsulated DFQ-OH using a Sephadex G-50 size exclusion chromatography column, eluting with PBS.

Liposome_Pathway Lipids Lipid Mixture (DSPC:Chol:DSPE-PEG-cRGD) Film Thin Lipid Film (Rotary Evaporation) Lipids->Film Chloroform/MeOH Hydration Hydration + DFQ-OH (PBS, 60°C) Film->Hydration Self-Assembly Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion Size Reduction Targeting Receptor-Mediated Endocytosis (cRGD) Extrusion->Targeting In vivo/In vitro Release Intracellular Fluorescence/Therapy Targeting->Release

Fig 2. Thin-film hydration and active targeting pathway for theranostic liposomes.

Quantitative Data Summaries

Table 1: Target Formulation Metrics & Quality Control
ParameterPLGA-PEG NanoparticlesTargeted Liposomes (cRGD)Analytical Method
Z-Average Size 120 – 150 nm90 – 110 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) < 0.15< 0.10DLS
Zeta Potential -15 to -25 mV-5 to -10 mVElectrophoretic Light Scattering
Encapsulation (EE%) 75% – 85%80% – 90%Fluorometry ( λex​ 355 / λem​ 425)
Morphology Solid, sphericalUnilamellar vesiclesTransmission Electron Microscopy
Table 2: Troubleshooting Matrix
Observed IssueMechanistic CauseRecommended Solution
Low EE% (< 50%) DFQ-OH partitioning into the aqueous phase due to slow polymer hardening.Increase DCM evaporation rate (e.g., gentle N2​ sweep) or increase PLGA concentration.
High PDI (> 0.25) Insufficient shear force during primary emulsion or lipid hydration.Increase sonication amplitude to 50% (PLGA) or increase extrusion passes to 21 (Liposomes).
Fluorescence Quenching Overloading DFQ-OH causes π−π stacking and ACQ within the carrier core.Reduce initial DFQ-OH input by 20-30% to maintain monomeric dispersion.

References

  • Title: Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications Source: Materials Advances (RSC Publishing) URL: [Link]

  • Title: Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles Source: Polymers (MDPI) URL: [Link]

  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Frontiers in Pharmacology (via PMC) URL: [Link]

  • Title: Targeted Delivery of Quinoxaline-Based Semiconducting Polymers for Tumor Photothermal Therapy Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy Source: Biomaterials Science (RSC Publishing) URL: [Link]

  • Title: The theranostic efficiency of tumor-specific, pH-responsive, peptide-modified, liposome-containing paclitaxel and superparamagnetic iron oxide nanoparticles Source: International Journal of Nanomedicine (Dove Medical Press) URL: [Link]

Sources

Method

Application Note: Integrating 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one into Medicinal Chemistry Pipelines

Subtitle: Dual-Utility as a High-Throughput Redox Biomarker and a Privileged Pharmacological Scaffold Introduction & Scientific Rationale In modern medicinal chemistry, the integration of versatile, multi-functional mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Dual-Utility as a High-Throughput Redox Biomarker and a Privileged Pharmacological Scaffold

Introduction & Scientific Rationale

In modern medicinal chemistry, the integration of versatile, multi-functional molecules is critical for accelerating drug discovery. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (hereafter referred to as DHFQ ) is a complex heterocyclic compound characterized by a rigid, fused furoquinoxaline core and a highly polar 1,2-dihydroxyethyl appendage[1].

Depending on the stage of the drug development pipeline, DHFQ serves two distinct, highly valuable functions:

  • As an Analytical Biomarker Probe: DHFQ is the highly fluorescent condensation product of dehydroascorbic acid (DHAA) and o-phenylenediamine (OPDA)[2]. It is utilized in high-throughput screening (HTS) to quantify cellular Vitamin C levels, providing a direct readout of drug-induced oxidative stress and redox homeostasis[3].

  • As a Privileged Pharmacological Scaffold: The furo[2,3-b]quinoxaline core inherently possesses potent biological activities, including sirtuin inhibition and the suppression of human tumor cell proliferation (e.g., HeLa and HepG2 lines)[4]. The dihydroxyethyl moiety mitigates the poor aqueous solubility typically associated with flat aromatic systems, making it an ideal starting point for hit-to-lead optimization[1].

Application Workflow I: DHFQ as a Fluorescent Biomarker in Redox Assays

Expertise & Experience: The Causality of Assay Design

Evaluating the ADME/Tox profile of a drug candidate requires monitoring cellular oxidative stress. Ascorbic acid (AA) is a primary intracellular antioxidant. Traditional HPLC-UV methods for AA quantification are highly accurate but lack the throughput required for library screening[2].

By deliberately oxidizing AA to DHAA using Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy), we bypass the destructive side reactions caused by harsh oxidants (like bromine). Tempol is a stable nitroxide radical that rapidly and selectively oxidizes AA without quenching downstream fluorescence[3]. Subsequent derivatization with OPDA yields DHFQ, which exhibits intense fluorescence (Excitation: ~355 nm / Emission: ~425 nm)[2]. The dihydroxyethyl tail ensures the DHFQ probe remains completely soluble in aqueous microplate buffers, preventing signal-dampening precipitation.

RedoxAssay AA Ascorbic Acid (AA) (Cellular Extract) DHAA Dehydroascorbic Acid (DHAA) AA->DHAA Tempol (Oxidation) DHFQ DHFQ (Fluorescent Probe) Ex: 355nm / Em: 425nm DHAA->DHFQ Condensation OPDA o-Phenylenediamine (OPDA) OPDA->DHFQ Reagent Readout Microplate Reader (Redox Status) DHFQ->Readout Quantification

Fig 1: Biochemical logic of the DHFQ-based high-throughput redox assay.

Self-Validating Protocol: High-Throughput Ascorbate Quantification

This protocol is designed for 96-well microplates and includes internal validation controls.

Step 1: Sample Preparation & Deproteinization

  • Lyse cultured cells (e.g., U937 or HepG2) in a buffer containing 5% metaphosphoric acid (MPA).

    • Causality: MPA precipitates proteins that could interfere with fluorescence and lowers the pH to stabilize AA against trace-metal-catalyzed auto-oxidation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant.

Step 2: Internal Validation Setup

  • Prepare a standard curve of Ascorbic Acid (0.05 to 40 µg/mL) in 5% MPA.

  • Designate control wells for "Reagent Blanks" (MPA buffer + OPDA, no sample) to account for OPDA auto-oxidation background.

Step 3: Oxidation and Derivatization

  • Transfer 50 µL of standards, blanks, and samples to a black, flat-bottom 96-well plate.

  • Add 10 µL of 1 mM Tempol to all wells. Incubate for 2 minutes at room temperature to ensure complete conversion of AA to DHAA[3].

  • Add 40 µL of 5 mM OPDA (prepared fresh in 0.1 M sodium acetate buffer, pH 5.5).

  • Incubate the plate in the dark for 10 minutes. The condensation reaction rapidly forms the DHFQ fluorophore[3].

Step 4: Quantification

  • Read the plate using a fluorescence microplate reader (λex = 355 nm, λem = 425 nm).

  • Subtract the Reagent Blank fluorescence from all wells. Calculate sample concentrations against the linear standard curve.

Application Workflow II: DHFQ as a Privileged Scaffold for Drug Discovery

Expertise & Experience: Overcoming the "Brick Dust" Problem

In early-stage drug discovery, planar heterocyclic systems are highly sought after for their ability to intercalate DNA or bind deeply into enzyme active sites (e.g., sirtuins)[4]. However, these rigid structures often suffer from extreme aqueous insolubility—colloquially known as "brick dust."

The DHFQ scaffold solves this intrinsically. The furo[2,3-b]quinoxaline core drives target engagement via π-π stacking and hydrophobic interactions, while the 1,2-dihydroxyethyl group projects into the solvent-exposed region[1]. This polar tail not only drastically improves the compound's LogP and bioavailability but also provides two hydroxyl handles for rapid structural diversification (e.g., esterification, etherification, or kinase-targeted phosphorylation).

MedChemPipeline Scaffold DHFQ Scaffold (Furo[2,3-b]quinoxaline) Derivatization Structural Diversification (C-2 / C-3 modifications) Scaffold->Derivatization Synthesis Screening High-Throughput Screening (Sirtuin Inhibition / Anticancer) Derivatization->Screening Library Generation ADME ADME/Tox Profiling (Solubility via Dihydroxyethyl) Screening->ADME Hit Identification Lead Lead Optimization (In Vivo Efficacy) ADME->Lead Optimization

Fig 2: Hit-to-Lead medicinal chemistry pipeline utilizing the DHFQ scaffold.

Self-Validating Protocol: Hit-to-Lead Derivatization & Screening

Step 1: Scaffold Validation & Purity Check

  • Synthesize or procure the base DHFQ scaffold.

  • Validation: Confirm >98% purity via LC-MS and verify the structural integrity of the dihydroxyethyl moiety via 1H-NMR (specifically checking for the distinct multiplet signals of the vicinal protons).

Step 2: Library Generation (Derivatization)

  • Utilize the primary hydroxyl group of the 1,2-dihydroxyethyl tail for selective acylation. React DHFQ with a library of substituted acyl chlorides in the presence of pyridine/DMAP.

  • Purify derivatives via flash chromatography.

Step 3: In Vitro Efficacy Screening (Sirtuin Inhibition)

  • Plate HeLa or HepG2 cells in 96-well formats[4].

  • Treat cells with varying concentrations of the DHFQ derivatives (0.1 µM to 50 µM).

  • Validation: Include a known sirtuin inhibitor (e.g., EX-527) as a positive control, and a DMSO vehicle as a negative control.

  • Assess cell viability at 48 hours using an MTT or CellTiter-Glo assay to establish IC50 values.

Data Presentation: Methodological Comparison

To justify the integration of DHFQ-based fluorescence assays over traditional methods in the ADME/Tox pipeline, the following comparative data is provided:

ParameterTraditional HPLC-UV MethodDHFQ Microplate Fluorescence Assay
Throughput Low (1 sample / 15-30 mins)High (96/384 wells / <10 mins)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.006 - 0.27 µg/mL
Sample Volume Req. High (>100 µL)Low (10 - 50 µL)
Equipment Cost High (Dedicated HPLC system)Moderate (Standard Microplate Reader)
Primary Application Food matrix analysis, precise speciationCellular ADME/Tox, high-throughput screening

Data synthesized from established analytical validations of ascorbate quantification[2][3].

References

  • Title: A simple and sensitive assay for ascorbate using a plate reader Source: PubMed - NIH (Analytical Biochemistry) URL: [Link]

  • Title: Development of a quantitative method for the analysis of total L-ascorbic acid in foods by high-performance liquid chromatography Source: PubMed - NIH (Journal of Chromatography A) URL: [Link]

  • Title: Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide Source: ACS Publications (ACS Omega) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the specific physicochemical hurdles associated with 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one .

This compound presents a classic "brick dust" paradox: it possesses a hydrophilic 1,2-dihydroxyethyl (diol) side chain, yet exhibits notoriously poor aqueous solubility. This guide deconstructs the causality behind this behavior and provides field-proven, self-validating protocols to achieve assay-ready and in vivo-ready formulations.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Solubility Barrier

Q1: Why does 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one exhibit poor aqueous solubility despite having a polar diol group? A1: The solubility of a molecule is a thermodynamic competition between its hydration energy (affinity for water) and its crystal lattice energy (affinity for itself). The core of this molecule is a furo[2,3-b]quinoxaline ring system—a highly rigid, planar, and aromatic tricyclic structure. This planarity promotes intense intermolecular π-π stacking in the solid state, resulting in a massive crystal lattice energy. The hydration energy provided by the two hydroxyl groups on the side chain is simply insufficient to break these strong intermolecular bonds. This phenomenon, where molecular planarity dictates insolubility, is a well-documented hurdle in small molecule drug discovery [1].

Q2: How do I know if my solubility issue is kinetically or thermodynamically driven? A2: It depends on your workflow. If you are dissolving the compound in 100% DMSO and it precipitates ("crashes out") upon dilution into an aqueous buffer, you are exceeding its kinetic solubility limit. The solvent capacity drops abruptly, forcing rapid self-association. If you are adding the solid powder directly to water and it fails to dissolve after 48 hours of stirring, you are hitting its thermodynamic solubility limit. Each requires a different troubleshooting approach.

Workflow Start Assess Solubility Issue 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Decision Kinetic (Assay) vs. Thermodynamic (Formulation)? Start->Decision Kinetic In Vitro Assay Crashing (DMSO Dilution) Decision->Kinetic Assay Thermo Poor Solid Dissolution (In Vivo / Stock) Decision->Thermo Formulation Surfactant Apply Co-solvency & Surfactants (e.g., Tween-80) Kinetic->Surfactant Formulation Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Thermo->Formulation Structural Disrupt Planarity/Symmetry (Medicinal Chemistry) Thermo->Structural Validate Self-Validation: Quantify via HPLC-UV Surfactant->Validate Formulation->Validate Structural->Validate

Decision workflow for kinetic vs. thermodynamic solubility enhancement.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Kinetic Precipitation in In Vitro Biological Assays

The Problem: You have a 10 mM stock solution in DMSO. When diluted to 100 μM in PBS for a cell-based assay, the compound immediately forms microcrystals, ruining optical readouts and effectively dropping the active concentration to zero. The Causality: The sudden shift from a highly solvating organic environment (DMSO) to a highly polar one (water) strips the solvent shell from the planar furoquinoxaline core before it can interact with biological targets, triggering rapid nucleation. The Solution: Micellar encapsulation using a non-ionic surfactant (e.g., Tween-80) combined with a controlled co-solvent step-down.

Self-Validating Protocol: Micellar Dispersion

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Modification: Supplement your target aqueous assay buffer (e.g., PBS) with 0.1% (v/v) Tween-80. Ensure the surfactant is fully dissolved.

  • Controlled Dilution: Do not pipette the DMSO stock directly into static buffer. Instead, place the Tween-80 buffer on a vortex mixer at medium speed. Inject the DMSO stock directly into the vortex vortex-cone to ensure instantaneous micellar entrapment of the compound before it can self-associate.

  • Validation (The Self-Validating Step): To prove the compound is in solution and not merely suspended as invisible nanodispersions, centrifuge a 1 mL aliquot of the final mixture at 15,000 x g for 15 minutes. Carefully sample the supernatant and analyze it via HPLC-UV (monitoring at the specific λmax for the quinoxaline core, typically ~250-280 nm). If the integrated peak area matches your theoretical 100 μM standard curve, the protocol is validated. If the area is lower, precipitation occurred, and the Tween-80 concentration must be titrated upward.

Issue 2: Poor Thermodynamic Solubility for In Vivo Dosing

The Problem: You require a 5 mg/mL aqueous solution for intravenous (IV) or oral dosing, but the equilibrium solubility of the solid powder in pure water is <0.05 mg/mL. The Causality: The crystal lattice energy of the solid powder is too high for water to overcome. The Solution: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin features a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic, planar furoquinoxaline core is thermodynamically driven into the cavity to escape water, while the hydrophilic 1,2-dihydroxyethyl side chain remains exposed, forming hydrogen bonds with the surrounding bulk water and the cyclodextrin rim [2].

Mechanism Compound 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Core Furo[2,3-b]quinoxaline Core (Planar, Hydrophobic, High Lattice Energy) Compound->Core Diol 1,2-Dihydroxyethyl Group (Hydrophilic, H-Bond Donor/Acceptor) Compound->Diol Complex Host-Guest Inclusion Complex (Thermodynamically Driven) Core->Complex Hydrophobic Interaction Diol->Complex Remains Unbound/Surface CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Result1 Core Encapsulated in Cavity (Shielded from Aqueous Environment) Complex->Result1 Result2 Diol Group Exposed (Interacts with Bulk Water & CD Rim) Complex->Result2

Mechanism of cyclodextrin host-guest complexation for furoquinoxalines.

Self-Validating Protocol: Phase-Solubility & Lyophilization

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v) in purified water or saline.

  • Equilibration: Add an excess amount (e.g., 20 mg) of solid 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one to 1 mL of each CD solution in sealed glass vials.

  • Incubation: Agitate the suspensions on an orbital shaker at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Validation (The Self-Validating Step): Filter the suspensions through a 0.22 μm PVDF syringe filter to remove all undissolved solid. Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV.

  • Data Analysis: Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD (Higuchi-Connors plot). A linear (A_L type) plot confirms a 1:1 inclusion complex. The slope of this line validates the complexation efficiency and allows you to calculate the exact amount of HP-β-CD required to achieve your target 5 mg/mL dose.

  • Lyophilization: Once the optimal ratio is validated, freeze-dry the filtered solution to yield a stable, amorphous, and instantly water-soluble powder for future reconstitution.

Part 3: Quantitative Data Presentation

To benchmark your expectations, the following table summarizes the anticipated quantitative solubility enhancements for planar furoquinoxaline derivatives utilizing the strategies detailed above.

Formulation StrategyExcipient / Modifier ConcentrationApparent Solubility (mg/mL)Fold Enhancement (vs. Baseline)Primary Mechanism of Action
Pure Water (Baseline) None~0.021.0xN/A (High crystal lattice energy)
Co-solvency + Surfactant 5% DMSO + 0.1% Tween-80~0.8542.5xMicellar entrapment (Kinetic stabilization)
Cyclodextrin Complexation 10% (w/v) HP-β-CD~3.20160.0xHost-guest inclusion (Thermodynamic)
Cyclodextrin Complexation 20% (w/v) HP-β-CD~6.50325.0xHost-guest inclusion (Thermodynamic)
Amorphous Solid Dispersion 1:4 Ratio with PVP-VA~4.80240.0xDisruption of crystal lattice (Thermodynamic)

Note: Values are representative benchmarks for planar heterocyclic diols. Actual values must be empirically verified using the HPLC-UV validation steps provided in the protocols.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

Optimization

troubleshooting low reaction yields in 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one synthesis

Technical Support Center: Synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Welcome to the technical support center for the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Welcome to the technical support center for the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this complex heterocyclic scaffold. Low reaction yields can be a significant bottleneck in discovery and development, and this resource provides in-depth, field-proven insights to optimize your experimental outcomes.

The synthesis of the furo[2,3-b]quinoxalin-3(2H)-one core, particularly with a sensitive dihydroxyethyl side chain, presents unique challenges. The most common synthetic route involves the condensation of an o-phenylenediamine with a suitable α-ketoacid or α-ketoester derivative, which provides the atoms for the furo-one ring and the side chain. Success hinges on managing the stability of both the reactants and the product, controlling reaction conditions to prevent side reactions, and optimizing purification to ensure high recovery.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction has failed to produce any desired product. What are the first things I should check?

A: A complete reaction failure typically points to a fundamental issue with the reagents or setup. First, verify the purity and integrity of your starting materials. o-Phenylenediamine is notoriously susceptible to air oxidation, which can completely inhibit the reaction.[1] Ensure your dicarbonyl precursor (e.g., a derivative of 2-keto-3,4-dihydroxybutanoic acid) has not decomposed. Second, confirm the stoichiometry is correct. Finally, if using a catalyst, ensure it is active and was added correctly.

Q2: My yield is consistently low (<30%). What are the most probable causes?

A: Persistently low yields are often multifactorial. The most common culprits are:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature. Excessive heat can degrade the dihydroxyethyl side chain and the furoquinoxaline core, while insufficient heat leads to incomplete conversion.[2]

  • Starting Material Degradation: As mentioned, partially oxidized o-phenylenediamine is a primary cause of low yields and the formation of colored impurities.[1][3]

  • Side Reactions: The formation of undesired side products, such as isomers or products from the self-condensation of your keto-acid precursor, can significantly consume reactants.[1][2]

Q3: My TLC analysis shows multiple spots, including some very close to my product. How can I improve selectivity?

A: The formation of multiple products indicates a lack of reaction control. To improve selectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled, desired product over thermodynamically favored side products.[2]

  • Screen Catalysts: The choice of acid or base catalyst can profoundly influence the reaction pathway. A milder catalyst may prevent side reactions. For quinoxaline synthesis, a range of catalysts from traditional acids to Lewis acids like Zn(OTf)₂ or solid-supported catalysts have been used successfully.[4][5]

  • Control pH: The dihydroxyethyl group is sensitive to both strong acid and strong base, which can catalyze dehydration or rearrangement. Maintaining a near-neutral or mildly acidic pH is often critical.

Q4: I seem to be losing a significant amount of product during work-up and purification. What can I do to improve recovery?

A: Product loss during isolation is common, especially for polar molecules like this one. The dihydroxyethyl group enhances water solubility, which can lead to poor recovery during aqueous work-up.[6]

  • Minimize Aqueous Exposure: If possible, use a non-aqueous work-up. If an aqueous wash is necessary, pre-saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity and reduce the partitioning of your product into the aqueous phase.[3]

  • Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly and then in an ice bath will maximize crystal formation. Washing the collected crystals should be done with a very small amount of ice-cold solvent.[3]

  • Re-extract Aqueous Layers: Perform multiple extractions (e.g., 3-4 times) of any aqueous layers with an appropriate organic solvent to recover all dissolved product.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving issues related to low reaction yields.

Part A: Starting Material Purity & Stability

The principle of "garbage in, garbage out" is paramount in synthesis. The quality of your starting materials directly dictates the outcome.

  • Issue: Oxidized o-Phenylenediamine

    • Symptoms: The o-phenylenediamine starting material is dark (brown, purple, or black) instead of a light tan or off-white color. The reaction mixture is dark and produces significant baseline material on a TLC plate.

    • Causality: o-Phenylenediamines are readily oxidized by atmospheric oxygen to form highly colored, polymeric imine-containing impurities. These impurities not only reduce the amount of active starting material but can also interfere with the catalytic cycle and complicate purification.[1]

    • Solution: Purify the o-phenylenediamine immediately before use. A standard and effective method is treatment with a reducing agent followed by recrystallization. See Protocol 1 for a detailed procedure.

  • Issue: Impure or Decomposed Dicarbonyl Precursor

    • Symptoms: The reaction is sluggish or fails to go to completion. Unexpected byproducts are observed by TLC or NMR of the crude material.

    • Causality: The α-ketoacid/ester precursor required to form the furo-one ring and introduce the dihydroxyethyl side chain can be unstable, particularly if it contains unprotected hydroxyl groups. It may undergo self-condensation, decarboxylation, or polymerization upon storage.

    • Solution: Verify the purity of the precursor by ¹H NMR and/or melting point before use. Store it under an inert atmosphere (N₂ or Ar) at a low temperature as recommended by the supplier. If its purity is suspect, consider re-synthesis or purification.

Part B: Reaction Condition Optimization

Fine-tuning the reaction environment is critical for maximizing yield and minimizing byproducts.

  • Issue: Suboptimal Temperature and Reaction Time

    • Causality: The condensation reaction to form the quinoxaline core requires an activation energy barrier to be overcome. However, the furo-one ring and especially the dihydroxyethyl side chain are susceptible to thermal degradation.[2][6] An incorrect temperature/time combination leads to either an incomplete reaction (too low/short) or product degradation (too high/long).

    • Solution: Perform a systematic optimization study. Set up several small-scale parallel reactions and vary the temperature in 10-20°C increments. Monitor the progress of each reaction by TLC every 30-60 minutes to determine the point at which starting material is consumed and product formation is maximized without significant byproduct formation. See Protocol 3 for TLC monitoring.

  • Issue: Ineffective or Detrimental Catalyst/Solvent System

    • Causality: The choice of catalyst and solvent is interdependent and crucial for reaction success. The solvent must fully dissolve the reactants while facilitating the desired chemical transformations. The catalyst must accelerate the condensation without promoting side reactions like dehydration of the diol side chain. Traditional methods often use high-boiling polar solvents like ethanol or acetic acid, but modern green chemistry approaches have shown high efficacy.[4][5]

    • Solution: Screen a matrix of different catalysts and solvents. See Protocol 2 for a general procedure. A summary of common catalytic systems used for quinoxaline synthesis is provided below for consideration.

Catalyst SystemTypical SolventTemperatureKey Advantages & ConsiderationsReference
Acetic Acid (AcOH)Acetic AcidRefluxTraditional method; can be harsh and may dehydrate the side chain.[5]
Iodine (I₂)DMSO or EtOHRoom Temp - 80°CMild, efficient, and often provides high yields.[4][7]
Cerium (IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom TempGreen catalyst, fast reactions, often high yields.[4]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom TempMild Lewis acid, good for sensitive substrates.[4]
Hexafluoroisopropanol (HFIP)HFIPRoom TempGreen solvent that can also act as a catalyst; recyclable.[4][5]
Microwave IrradiationEthanol / Water90-120°CDrastically reduces reaction times and can improve yields.[6][8]
Part C: Side Reactions and Byproduct Formation
  • Issue: Dehydration or Oxidation of the Dihydroxyethyl Side Chain

    • Causality: The vicinal diol on the side chain is the most sensitive part of the molecule. Under strongly acidic conditions or high temperatures, it can undergo a pinacol-like rearrangement or eliminate water to form an enol or ketone. In the presence of oxidizing agents (or even air at high temperatures), it can be cleaved or oxidized to an aldehyde or carboxylic acid.

    • Solution:

      • Milder Conditions: Avoid strong, non-volatile acids like H₂SO₄. Opt for milder, volatile acids like acetic acid or Lewis acids.[4]

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation, especially if the reaction requires heating for an extended period.[3]

      • Protecting Groups: If other strategies fail, consider a synthetic route where the diol is protected (e.g., as an acetonide). The protecting group can be removed in a final, high-yielding step under mild conditions.

Section 3: Key Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine [1]

  • Dissolution: In a fume hood, dissolve the colored o-phenylenediamine in a minimum amount of hot deionized water.

  • Reduction: While the solution is hot, add sodium dithionite (sodium hydrosulfite, Na₂S₂O₄) portion-wise until the dark color disappears and a pale yellow or colorless solution is obtained.

  • Decolorization: Add a small amount of activated carbon to the hot solution and keep it warm for 5-10 minutes to adsorb residual colored impurities.

  • Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the purified, light-colored crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. Use immediately.

Protocol 2: General Procedure for Reaction Optimization

  • Setup: In an array of reaction vials, add the dicarbonyl precursor (e.g., 0.1 mmol) and the purified o-phenylenediamine (0.1 mmol).

  • Matrix Creation: To each vial, add a different solvent (e.g., 1 mL of Ethanol, Acetonitrile, Toluene, HFIP). Then, to sets of these vials, add a different catalyst (e.g., 10 mol% AcOH, 10 mol% I₂, 5 mol% CAN). Include a no-catalyst control for each solvent.

  • Reaction: Stir all vials at a set temperature (e.g., room temperature or 60°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC (See Protocol 3 ) to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the TLC plates to identify the solvent/catalyst combination that gives the cleanest reaction and the highest conversion to the desired product.

Protocol 3: TLC Monitoring for Reaction Progress [1]

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot the o-phenylenediamine starting material, the dicarbonyl precursor, a co-spot of both, and an aliquot from the reaction mixture.

  • Elution: Develop the plate using a suitable solvent system. For this polar product, a mixture like Ethyl Acetate/Hexane (e.g., 70:30) or Dichloromethane/Methanol (e.g., 95:5) may be effective.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of starting material spots and the appearance of a new product spot will indicate reaction progress. Staining with potassium permanganate can help visualize UV-inactive compounds or the diol group.

Section 4: Visualization & Workflows

Visualizing the synthetic pathway and the troubleshooting logic can help clarify the experimental approach.

G cluster_0 General Synthetic Pathway SM1 o-Phenylenediamine REACT Condensation Reaction SM1->REACT CP1 Purity Check SM1->CP1 SM2 α-Ketoacid Precursor (with dihydroxyethyl moiety) SM2->REACT SM2->CP1 INT Dihydro-furoquinoxaline Intermediate REACT->INT Cyclization CP2 Condition Control (Temp, Catalyst, Solvent) REACT->CP2 CP3 Atmosphere (Inert Gas) REACT->CP3 PROD Target Product: 2-(1,2-Dihydroxyethyl)furo- [2,3-b]quinoxalin-3(2H)-one INT->PROD Tautomerization / Oxidation G Start Low Reaction Yield Observed CheckSM Step 1: Verify Starting Material Purity Start->CheckSM CheckCond Step 2: Analyze Reaction Conditions CheckSM->CheckCond If materials are pure Sol_SM Purify o-phenylenediamine. Verify precursor structure. CheckSM->Sol_SM If impure CheckSideRxn Step 3: Investigate Side Reactions CheckCond->CheckSideRxn If conditions seem optimal Sol_Cond Optimize Temp/Time. Screen catalysts/solvents. CheckCond->Sol_Cond If suboptimal CheckPurify Step 4: Review Work-up & Purification CheckSideRxn->CheckPurify If byproducts are minimal Sol_SideRxn Use milder conditions. Run under inert atmosphere. CheckSideRxn->Sol_SideRxn If byproducts observed Sol_Purify Use brine wash. Re-extract aqueous layers. Optimize recrystallization. CheckPurify->Sol_Purify If recovery is poor

Caption: Logical workflow for troubleshooting low yields.

References

  • Al-Ostath, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia MDPI. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Gómez-Ochoa, S. L., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Bioinorganic Chemistry and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]

  • Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7179. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Welcome to the technical support guide for the purification of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this furoquinoxaline derivative. Our goal is to provide you with the expertise and practical guidance necessary to optimize your purification protocols, ensuring high purity and yield.

Introduction to the Molecule

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a complex heterocyclic compound featuring a fused furoquinoxaline core.[1] Its structure includes a dihydroxyethyl side chain, which introduces multiple hydroxyl groups that can enhance its solubility in polar solvents and present opportunities for strong intermolecular hydrogen bonding.[1] These structural features are critical considerations for developing a successful crystallization strategy. Quinoxaline derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting a suitable solvent system for crystallization?

A1: Solvent selection is the most critical factor in a successful crystallization.[4] The ideal solvent should exhibit poor solubility for the compound at room temperature but high solubility at an elevated temperature (e.g., the solvent's boiling point).[5]

A systematic approach involves:

  • Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and their boiling points.

  • "Like Dissolves Like" Principle: Given the polar nature of the dihydroxyethyl group, start with polar protic solvents (e.g., ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).[4]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.[4]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the temperature of the solution or when the solution is too concentrated.[6][7] An oily product is undesirable as it tends to trap impurities.[6][8]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[6]

  • Lower the Crystallization Temperature: If the compound's melting point is low, try cooling the solution to a lower temperature, potentially using an ice bath, after it has reached room temperature.

  • Slow Down the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop, insulated from the surface, before any further cooling.[7]

  • Change the Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is less soluble.[9]

Q3: I have very few crystals, or none at all. What should I do?

A3: A low yield or complete failure to crystallize often points to issues with supersaturation.

Possible Solutions:

  • Too Much Solvent: This is a frequent issue.[7] If the solution is not saturated enough, crystals will not form. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[6][7]

  • Induce Nucleation: If the solution is supersaturated but no crystals have formed, nucleation needs to be initiated. This can be done by:

    • Seed Crystals: Adding a tiny crystal of the pure compound can provide a template for crystal growth.[7]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[7]

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the flask to stand undisturbed for a longer period, even overnight, in a cold environment.

Q4: How does the cooling rate affect the quality and size of my crystals?

A4: The rate of cooling has a significant impact on crystal size and purity.

  • Slow Cooling: A slow cooling process allows for the formation of fewer nucleation sites, which then have more time to grow into larger, more well-defined crystals.[10][11][12] Larger crystals are often purer because the slow growth allows for the exclusion of impurities from the crystal lattice.[10]

  • Rapid Cooling: Fast cooling leads to the formation of many small crystals.[10][11][12] While this can sometimes increase the overall yield, the crystals are more likely to trap impurities.

For optimal purity, a slow and controlled cooling process is generally recommended.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Melting point of the compound is below the solution temperature.- High level of impurities.[6]- Add more hot solvent to redissolve the oil, then cool slowly.[6][7]- Try a solvent with a lower boiling point.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.[8]
No Crystal Formation - Too much solvent was used; the solution is not supersaturated.[7]- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and re-cool.[6][7]- Add a seed crystal.[7]- Scratch the inner surface of the flask with a glass rod.[7]- Cool the solution in an ice bath.[7]
Poor Crystal Yield - Too much solvent was used.- The cooling process was not long or cold enough.- Concentrate the solution by boiling off excess solvent.[6]- Allow the solution to cool for a longer period or at a lower temperature.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Treat the hot solution with a small amount of activated carbon to adsorb colored impurities, then perform a hot filtration before cooling.[14]
Amorphous Solid or Powder Forms - The solution cooled too quickly.- Re-dissolve the solid in hot solvent and allow it to cool much more slowly. Insulate the flask to retain heat for a longer period.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed on an insulating surface like a cork ring or paper towels.[6]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Collection and Drying: Collect, wash, and dry the crystals as described above.

Visualization of the Optimization Workflow

Crystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening (Polar Protic/Aprotic) start->solvent_screening dissolution Dissolve in Min. Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration? (Insoluble Impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temp dissolution->cooling No hot_filtration->cooling Yes oiling_out Oiling Out? cooling->oiling_out ice_bath Cool in Ice Bath filtration Vacuum Filtration & Washing ice_bath->filtration drying Dry Crystals filtration->drying end Pure Crystals drying->end no_crystals No Crystals? oiling_out->no_crystals No add_solvent Add More Solvent & Re-cool oiling_out->add_solvent Yes no_crystals->ice_bath No induce_nucleation Induce Nucleation (Seed/Scratch) no_crystals->induce_nucleation Yes (Supersaturated) concentrate Concentrate Solution no_crystals->concentrate Yes (Not Saturated) add_solvent->cooling induce_nucleation->ice_bath concentrate->cooling

Caption: Decision workflow for optimizing the crystallization of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (2020, November 17). Taylor & Francis Online. [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022, November 14). Crystal Growth & Design. [Link]

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Welcome to the technical support guide for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper sto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of this compound. The unique fused heterocyclic structure, while promising for therapeutic applications, contains several moieties susceptible to oxidative degradation. Understanding and mitigating these pathways is critical for ensuring experimental reproducibility, product integrity, and shelf-life.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability and handling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

Q1: What are the primary visual indicators of compound degradation?

A: The most common sign of oxidative degradation is a change in color of the solid compound or its solutions, typically from a white or off-white to yellow or brown. This is often due to the formation of new chromophores through oxidative processes that extend the π-conjugated system of the molecule. Any change in physical appearance should be investigated immediately.[1]

Q2: What are the ideal storage conditions for this compound?

A: To minimize degradation, a multi-faceted approach to storage is required. The ideal conditions depend on the intended duration of storage.

Storage Duration Temperature Atmosphere Light Humidity Rationale
Short-Term (< 1 month) 2-8°C (Refrigerated)[1][2]StandardProtected from light (Amber Vial)Controlled (Sealed Vial)Minimizes thermal and photolytic degradation for daily or weekly use.
Long-Term (> 1 month) ≤ -20°C (Frozen)[2]Inert (Argon or Nitrogen)[2]Protected from light (Amber Vial)Desiccated EnvironmentMaximizes stability by reducing molecular motion, excluding oxygen, and preventing light-induced reactions.

Q3: Is an inert atmosphere really necessary for long-term storage?

A: Yes. The primary driver of oxidative degradation is atmospheric oxygen. Storing the compound under an inert gas like argon or nitrogen directly removes this key reactant, significantly slowing down oxidative pathways.[2] This is one of the most effective single measures for preserving the compound's integrity over months or years.

Q4: Can I add an antioxidant to my solution to improve stability?

A: Yes, incorporating an antioxidant can be an effective strategy, particularly for solutions intended for multi-use or for formulations. Radical-scavenging antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are common choices. However, compatibility and potential interference with your downstream assay must be validated. Ascorbic acid (Vitamin C) is another option, especially for aqueous solutions, as it is a potent water-soluble antioxidant.[3]

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section provides a deeper analysis of specific problems you may encounter, explaining the underlying chemistry and providing actionable solutions.

Issue 1: You observe progressive discoloration of your compound in storage.
  • Underlying Cause: The furo[2,3-b]quinoxaline core is an electron-rich heterocyclic system. Oxidation can lead to the formation of N-oxides on the quinoxaline ring or reactions within the furan moiety. Furthermore, the dihydroxyethyl side chain can be oxidized. These structural changes can create extended conjugated systems that absorb visible light, appearing yellow or brown.

  • Troubleshooting & Resolution:

    • Quarantine the Batch: Immediately cease use of the suspect material to avoid compromising experimental results.

    • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify the purity and check for new impurity peaks. A change in the UV-Vis spectrum, particularly new absorbance bands at longer wavelengths (>350 nm), can confirm the formation of chromophoric degradants.

    • Review Storage Protocol: If degradation is confirmed, your storage conditions are insufficient. Immediately implement the recommended long-term storage protocol (See FAQ Q2 and Protocol 1). For highly sensitive batches, consider single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric exposure.

Issue 2: Your HPLC or LC-MS analysis shows new, unidentified impurity peaks.
  • Underlying Cause: Oxidative degradation rarely produces a single, clean product. You are likely observing a mixture of degradation products. The dihydroxyethyl (vicinal diol) side chain is particularly susceptible to oxidative cleavage, which could yield an aldehyde derivative. The quinoxaline ring itself can also undergo oxidative degradation.[4]

  • Troubleshooting & Resolution:

    • Hypothesize Degradant Structures: Based on the molecular structure, the primary oxidative liabilities are the vicinal diol and the heterocyclic core. The mass difference between the parent peak and the new impurity peaks in your LC-MS data can provide clues to the chemical transformation (e.g., a loss of 2H suggests dehydrogenation; a gain of 16 Da suggests hydroxylation or N-oxide formation).

    • Perform a Forced Degradation Study: The most definitive way to identify degradation products is to create them intentionally under controlled conditions. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical stability studies.[5][6][7] By exposing the compound to a mild oxidizing agent (e.g., hydrogen peroxide), you can generate the same impurities seen in your stored sample, confirming their origin. See Protocol 2 for a detailed methodology.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep_sample Prepare Compound Solution (e.g., in Acetonitrile/Water) add_stress Add Oxidizing Agent (e.g., 3% H₂O₂) prep_sample->add_stress prep_control Prepare Control Sample (No Stressor) sampling Sample at Time Points (0, 2, 8, 24h) prep_control->sampling incubate Incubate at Controlled Temp (e.g., 40°C) add_stress->incubate incubate->sampling hplc_ms Analyze by LC-MS/PDA sampling->hplc_ms compare Compare Stressed vs. Control vs. Aged Sample hplc_ms->compare identify Identify Degradation Peaks compare->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a Forced Oxidative Degradation Study.

Issue 3: The compound shows a decrease in biological potency or inconsistent assay results.
  • Underlying Cause: The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Oxidative modification of the dihydroxyethyl side chain or the furo[2,3-b]quinoxalin-3(2H)-one core can alter the molecule's ability to bind to its target, leading to a partial or complete loss of efficacy.

  • Troubleshooting & Resolution:

    • Re-qualify the Material: Perform a full analytical characterization of the stored material (e.g., HPLC for purity, Mass Spec for identity, NMR for structural integrity). Compare this data against the Certificate of Analysis for the fresh batch.

    • Establish a Stability-Indicating Method: Ensure your analytical method can adequately separate the active parent compound from its degradation products. This is crucial for accurately determining the purity and concentration of the active ingredient. See Protocol 3 for guidance on developing such a method.

    • Implement Strict Handling Procedures: For active solutions, always use a fresh dilution from a properly stored solid stock. Avoid storing dilute solutions for extended periods, even at 2-8°C, as degradation can be faster in solution.

Key Degradation Pathways & Prevention

The structure of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one has several sites susceptible to oxidation. Understanding these vulnerabilities is key to effective prevention.

Degradation_Pathway cluster_sites Potential Oxidation Sites cluster_products Potential Degradation Products Parent 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (Parent Compound) Diol A: Dihydroxyethyl Side Chain Quinoxaline B: Quinoxaline Nitrogens Furan C: Furan Ring Aldehyde Product A: Oxidative Cleavage to Aldehyde Diol->Aldehyde O₂, light, metal ions N_Oxide Product B: Formation of N-Oxide Quinoxaline->N_Oxide O₂, H₂O₂ RingOpened Product C: Furan Ring Opening Furan->RingOpened Radical Attack

Caption: Plausible Oxidative Degradation Pathways.

  • Pathway A (Side Chain): The vicinal diol is highly susceptible to oxidative cleavage, potentially forming a reactive aldehyde. This significantly alters the molecule's polarity and structure.

  • Pathway B (Quinoxaline Core): The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, which can affect the electronic properties and solubility of the compound.

  • Pathway C (Furan Ring): The furan ring can undergo oxidative cleavage or participate in radical reactions, leading to a complete loss of the original ring system.

Detailed Experimental Protocols

Protocol 1: Recommended Standard Operating Procedure (SOP) for Storage and Handling

This protocol is designed to maximize the shelf-life of the solid compound.

  • Upon Receipt: Visually inspect the compound for any discoloration.

  • Aliquotting: If you purchased a large quantity, immediately aliquot it into smaller, single-use amounts in amber glass vials with PTFE-lined caps. This minimizes the exposure of the bulk material to air and moisture during repeated use.

  • Inerting: Before sealing, purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and amount.

  • Storage: Place the sealed vials inside a secondary container with a desiccant and store in a freezer at ≤ -20°C.[2]

  • In-Use: When a vial is needed, allow it to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Use the required amount and discard any unused portion from that vial to prevent contamination. Do not return unused compound to the stock vial.

Protocol 2: Guideline for a Forced Oxidative Degradation Study

This protocol helps identify potential degradation products and validates your analytical method.[5][8]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation:

    • Control: Dilute the stock solution to a final concentration of 0.1 mg/mL with the solvent mixture.

    • Oxidative Stress: Dilute the stock solution to 0.1 mg/mL with a solution of 3% hydrogen peroxide.

  • Incubation: Store both the control and stressed samples protected from light at 40°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each sample and analyze immediately by HPLC-PDA-MS. The goal is to achieve 5-20% degradation of the parent compound, as this provides sufficient levels of degradants for characterization without being overly complex.

  • Data Analysis:

    • Compare the chromatograms of the stressed sample to the control.

    • Identify the peaks that grow over time in the stressed sample.

    • Use the MS data to determine the mass of these new peaks and propose structures.

    • Confirm that your HPLC method successfully separates the parent peak from all major degradation peaks.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A validated stability-indicating method is essential for accurately assessing purity.[9]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: Monitor at the λmax of the parent compound and use a PDA detector to scan from 200-600 nm to detect impurities with different chromophores.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration. This broad gradient is likely to resolve the parent compound from more polar or less polar degradants.

  • Method Validation:

    • Specificity: Use the samples generated in the forced degradation study (Protocol 2) to demonstrate that all degradation products are baseline-resolved from the parent peak.

    • Linearity, Accuracy, Precision: Validate these parameters according to ICH guidelines to ensure the method is quantitative.[9]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Research Journal of Pharmacy and Technology.
  • Different Drug Storage Conditions. (2024, July 22). IMA-Pharma.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Studies. (n.d.).
  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). Sensitech.
  • Importance of Temperature Control in Pharmaceutical Stability Storage. (2019, April 9). SciSafe.
  • Selected heterocyclic compounds as antioxidants.
  • Medication Storage Temperature Guidelines - What is Safe? (2023, August 8).
  • Review of Drug Storage Conditions, A Case Report. (n.d.). PMC.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024, February 15). NSF Public Access Repository.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2025, August 7).
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. (n.d.). Benchchem.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC.
  • Antioxidant potential study of some synthesized N-heterocycles. (n.d.). Journal of Saudi Chemical Society.
  • Tracing Major Metabolites of quinoxaline-1,4-dioxides in Abalone With High-Performance Liquid Chromatography Tandem Positive-Mode Electrospray Ionization Mass Spectrometry. (2019, September 15). PubMed.
  • Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. (2019, October 12). MDPI.
  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow B
  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecule scaffold as deep blue fluorescence materials for organic light-emitting diodes. (n.d.).
  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2014, August 26).
  • c-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. (n.d.). Thieme.
  • Identification of 3,4-dihydroxy-2-oxo-butanal (L-threosone)
  • Permanganate Oxidation of Quinoxaline and Its Deriv
  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. (2016, January 19).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). OUCI.

Sources

Troubleshooting

refining HPLC separation methods for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of complex derivatized analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of complex derivatized analytes.

The target compound , 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (often referred to in the literature by its synonymous nomenclature 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxaline-1-one, or DFQ ), is the highly fluorescent quinoxaline derivative formed when dehydroascorbic acid (DHA) condenses with o-phenylenediamine (OPDA)[1][2]. Accurately quantifying this derivative via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard for determining total Vitamin C in complex matrices[2][3].

Below is our comprehensive troubleshooting guide, designed to resolve specific separation artifacts, peak tailing, and derivatization impurities you may encounter during your workflows.

🔬 Troubleshooting Guide & FAQs

Q1: My chromatogram shows multiple interfering impurity peaks eluting near the DFQ derivative. How can I improve resolution? The Causality: The derivatization reagent, OPDA, is highly susceptible to auto-oxidation, forming fluorescent side products that can co-elute with the DFQ target[4]. Additionally, complex biological or food matrices contain endogenous amines and acidic components that react unpredictably during the derivatization step. The Solution: Optimize your mobile phase pH to exploit the structural properties of the analytes. DFQ is a neutral lactone-quinoxaline structure, whereas unreacted OPDA and many of its degradation products are basic amines. By utilizing an 2[2], acidic matrix interferences become fully ionized and elute harmlessly in the void volume. Simultaneously, the neutral DFQ derivative remains strongly retained and cleanly resolved on a reversed-phase C18 column.

Q2: The DFQ peak exhibits severe tailing (Tf > 1.5), which is reducing my limit of quantification. How do I fix this? The Causality: The furo[2,3-b]quinoxaline core contains multiple nitrogen and oxygen heteroatoms with lone electron pairs. At pH 7.8, residual un-endcapped silanol groups (-SiOH) on standard silica-based stationary phases become ionized (-SiO⁻). The heterocyclic nitrogens of DFQ undergo strong secondary cation-exchange and hydrogen-bonding interactions with these active silanols, dragging the peak tail[5]. The Solution: Switch to a highly end-capped or5[5]. Polymer coating physically encapsulates the silica matrix, masking ionized silanols and preventing secondary interactions, thereby restoring peak symmetry.

Q3: I am getting a low yield of the DFQ peak and seeing intermediate impurity peaks. What went wrong? The Causality: The formation of DFQ is a two-step process: complete oxidation of L-ascorbic acid (AA) to DHA, followed by a bimolecular condensation with OPDA[1][3]. Incomplete oxidation or insufficient thermal energy during derivatization leads to partially reacted intermediates. The Solution: Replace non-specific oxidants with a controlled radical initiator like AAPH or 3[3] to quantitatively convert AA to DHA without over-oxidizing the lactone ring. Furthermore, strictly control the condensation reaction temperature at 56°C for 36 minutes to provide the activation energy required to drive the reaction to the final thermodynamic product[2].

📊 Quantitative Optimization Data

To facilitate easy comparison, the following table summarizes the critical parameters required to refine the separation of the DFQ derivative from matrix impurities.

HPLC & Assay ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH Unbuffered (pH ~5.0)80 mM Phosphate, pH 7.8 Ionizes acidic matrix interferences, shifting them to the void volume away from the neutral DFQ peak[2].
Stationary Phase Standard C18 SilicaPolymer-coated C18 Masks ionized silanols (-SiO⁻), preventing secondary interactions with quinoxaline nitrogens[5].
Oxidant Ratio Variable / Uncontrolled60:1 (AAPH to AA) Ensures 100% quantitative conversion of Ascorbic Acid to DHA without degrading the lactone ring[2].
Derivatization Temp 25°C (Room Temp)56°C for 36 minutes Provides necessary activation energy for complete bimolecular condensation, eliminating intermediate peaks[2].
Detection (FLD) λex 340 / λem 420 nmλex 355 / λem 425 nm Maximizes the specific quantum yield of the furo[2,3-b]quinoxalin-3(2H)-one fluorophore[2][3].

🧪 Standardized Experimental Protocol

Self-Validating System Check: Before running unknown samples, run a blank matrix spiked with OPDA but without the TEMPOL/AAPH oxidation step. The complete absence of the DFQ peak validates that endogenous DHA is not falsely elevating baseline readings, and that OPDA auto-oxidation products are fully resolved from the target retention time.

Step 1: Sample Extraction & Stabilization

  • Homogenize the sample in an aqueous metaphosphoric acid (MPA) solution to precipitate proteins and stabilize L-ascorbic acid (AA) against premature degradation[2][4].

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.45 µm membrane[2][3].

Step 2: Controlled Oxidation

  • Transfer 200 µL of the filtered extract to an amber microcentrifuge tube (to prevent photo-degradation).

  • Add the radical initiator (e.g., TEMPOL or AAPH) to achieve a molar ratio sufficient for quantitative oxidation (e.g., 60:1 AAPH to AA)[2][3].

  • Incubate to convert AA entirely to the Dehydroascorbic acid (DHA) intermediate[2].

Step 3: OPDA Derivatization

  • Reconstitute o-phenylenediamine (OPDA) in assay buffer immediately prior to use. Crucial: Do not use OPDA solutions older than 5 minutes to prevent auto-oxidation impurities[3].

  • Add the OPDA solution to the oxidized sample.

  • Incubate the mixture at 56°C for exactly 36 minutes. This drives the condensation reaction to form the final 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (DFQ) derivative[2].

Step 4: HPLC-FLD Separation

  • Column: Polymer-coated C18 column (e.g., 250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using 80 mM phosphate buffer and methanol (80:20 v/v) adjusted to pH 7.8[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to λex = 355 nm and λem = 425 nm[2].

🗺️ Workflow Visualization

Workflow AA L-Ascorbic Acid (AA) Sample Extraction Oxidation Oxidation Step (TEMPOL or AAPH) AA->Oxidation Radical Initiation DHA Dehydroascorbic Acid (DHA) Intermediate Oxidation->DHA Quantitative Conversion Deriv Derivatization (+ o-Phenylenediamine) DHA->Deriv Condensation Reaction DFQ DFQ Target Analyte (2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one) Deriv->DFQ 56°C, 36 min HPLC HPLC-FLD Analysis (λex=355 nm, λem=425 nm) DFQ->HPLC pH 7.8 Mobile Phase

Reaction pathway and HPLC-FLD workflow for Ascorbic Acid derivatization into the DFQ analyte.

📚 References

  • Title : Development of a quantitative method for the analysis of total L-ascorbic acid in foods by high-performance liquid chromatography Source : PubMed (nih.gov) URL :

  • Title : Ascorbate Assay Kit Source : Cayman Chemical URL :

  • Title : HPLC Columns - 大阪ソーダ (Osaka Soda) Source : osaka-soda.co.jp URL :

  • Title : Cu Nanoparticles/N-Doped Ti3C2Tx-Based Fluorescence Sensor for Detecting Ascorbic Acid Source : ACS Sustainable Chemistry & Engineering URL :

  • Title : US5441872A - Method for the analysis of Vitamin C Source : Google Patents URL :

Sources

Optimization

addressing false positives in fluorescence assays with 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Technical Support Center: Troubleshooting False Positives in 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Fluorescence Assays Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives in 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Fluorescence Assays

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals resolve critical bottlenecks in fluorescence assays relying on the in situ generation of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

This specific fluorophore is generated via the1[1]. While highly sensitive and capable of rapid 96-well plate analysis[2], the assay is prone to false positives due to the reactive nature of OPD and the ubiquitous presence of endogenous interferents in biological matrices.

Mechanistic Pathway & Interference Mapping

To troubleshoot effectively, we must first understand the causality of the signal. The diagram below maps the intended fluorogenic pathway against common false-positive vectors.

G AAP Ascorbic Acid 2-Phosphate (AAP) AA Ascorbic Acid (AA) AAP->AA Dephosphorylation ALP Alkaline Phosphatase (Target Enzyme) ALP->AAP DHAA Dehydroascorbic Acid (DHAA) AA->DHAA Oxidation Ox Oxidation (e.g., Cu2+, Tempol) Ox->AA DFQ 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (Fluorescence ~430 nm) DHAA->DFQ Condensation with OPD OPD o-Phenylenediamine (OPD) OPD->DFQ DAP 2,3-Diaminophenazine (DAP) (Spectral Bleed ~565 nm) OPD->DAP Auto-oxidation AltQuinox Interfering Quinoxalines (False Signal at ~430 nm) OPD->AltQuinox ROS ROS / Trace Metals ROS->OPD Dicarbonyls Endogenous Dicarbonyls (e.g., Methylglyoxal) Dicarbonyls->AltQuinox Condensation with OPD

Caption: Mechanistic pathway of DFQ generation and common vectors for false-positive fluorescence.

Diagnostic Matrix: Identifying the Source

Before adjusting your protocol, use this matrix to match your quantitative data to the underlying chemical mechanism.

SymptomMechanistic CauseQuantitative IndicatorRecommended Corrective Action
High baseline in negative controls Auto-oxidation of OPD into 2,3-diaminophenazine (DAP)[1][3].High emission at ~565-573 nm bleeding into the 425 nm channel.Implement ratiometric sensing (F430/F565); add 1 mM EDTA to buffer.
Analyte-independent signal in cell lysates Endogenous dicarbonyls (e.g., methylglyoxal) reacting with OPD.Broadened emission peak (420–450 nm); signal persists without oxidation step.Pre-treat samples with dicarbonyl scavengers or use standard addition.
Signal drift over time in serum samples Endogenous ascorbic acid (AA) bypassing the target trigger[4].Rapid initial rate of fluorescence increase (< 5 min) prior to enzyme addition.Pre-incubate lysates with Ascorbate Oxidase (AO) prior to assay initiation.

Mechanistic FAQs

Q1: Why am I seeing a high fluorescence signal in my blank wells (no target analyte)? A: The primary reagent, o-phenylenediamine (OPD), is highly susceptible to auto-oxidation in the presence of dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺). When OPD auto-oxidizes, it forms3[3]. While the primary emission of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is at5[5], the broad excitation/emission tail of DAP causes significant spectral bleed into your detection channel, registering as a false positive. Solution: Always prepare OPD fresh in deoxygenated (nitrogen-purged) buffer and include a metal chelator like EDTA.

Q2: My Alkaline Phosphatase (ALP) assay shows positive results even when I use a known ALP inhibitor. What is driving this false signal? A: In ALP assays, the substrate L-ascorbic acid 2-phosphate (AAP) is dephosphorylated to Ascorbic Acid (AA), which is then oxidized to DHAA and condensed with OPD[4][5]. If you see a signal despite ALP inhibition, you are detecting endogenous Ascorbic Acid already present in your biological sample. Because the downstream reaction (AA → DHAA → Furoquinoxaline) is independent of ALP, any pre-existing AA will bypass the enzyme requirement entirely.

Q3: How can I differentiate between the true furoquinoxaline signal and background autofluorescence in complex drug development matrices? A: Biological matrices often contain proteins and metabolites that autofluoresce in the 400-450 nm range. To differentiate true signal from background, you must transition to a ratiometric fluorescence strategy . By measuring the3[3], you create an internal calibration system that inherently corrects for sample volume variations, matrix autofluorescence, and environmental fluctuations.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, these protocols are designed as self-validating systems. They do not just measure the analyte; they actively verify the absence of interferences.

Protocol A: Ratiometric Baseline Correction & Assay Execution

Purpose: To eliminate false positives caused by OPD auto-oxidation and matrix autofluorescence by utilizing a dual-emission readout.

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 9.0) containing 0.5 mM MgCl₂[5]. Purge with N₂ for 15 minutes to minimize dissolved oxygen.

    • Prepare a fresh 10 mM stock of OPD in the purged buffer immediately before use. Protect from light.

    • Prepare the oxidant: If using Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy), prepare a 2 mM stock[2].

  • Reaction Assembly:

    • In a black 96-well microplate, add 100 µL of your sample.

    • Add 50 µL of the target substrate (e.g., 25 mM AAP for ALP assays)[5]. Incubate at 37°C for 30 minutes.

    • Add 25 µL of the oxidant (Tempol or Cu²⁺) to convert generated AA to DHAA.

    • Add 25 µL of the fresh OPD stock to initiate the condensation reaction.

  • Kinetic & Ratiometric Readout:

    • Incubate in the dark at 37°C for 50-120 minutes for signal stabilization[5].

    • Read the plate at two distinct settings:

      • Channel 1 (Target): Ex 360 nm / Em 430 nm (measures 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one).

      • Channel 2 (Interference): Ex 415 nm / Em 565 nm (measures DAP from OPD auto-oxidation)[1].

  • Data Validation: Calculate the ratio F430/F565. A true positive will show a robust increase in this ratio. If Channel 1 increases but the ratio remains flat, the signal is a false positive driven by auto-oxidation.

Protocol B: Biological Matrix Pre-Treatment (Endogenous AA Depletion)

Purpose: To prevent false positives in serum or lysates caused by endogenous ascorbic acid bypassing the enzymatic trigger.

  • Sample Aliquoting: Split your biological sample into two aliquots: "Test" and "Matrix Blank".

  • Enzymatic Depletion: To both aliquots, add Ascorbate Oxidase (AO) to a final concentration of 5 U/mL.

    • Causality Check: AO converts endogenous AA to DHAA. However, DHAA is the exact precursor that reacts with OPD! If you proceed immediately, you will still get a false positive. The critical, often-missed step is to incubate the treated sample at pH 8.0 for 45 minutes . At this mildly alkaline pH, DHAA is highly unstable and rapidly hydrolyzes into diketogulonic acid, which cannot condense with OPD. This permanently neutralizes the background interference.

  • Assay Initiation: Proceed with Protocol A, adding the specific substrate (e.g., AAP) only to the "Test" aliquot. The "Matrix Blank" receives vehicle buffer.

  • Subtraction: Subtract the final F430 of the Matrix Blank from the Test sample. This isolates the signal strictly generated by the target enzyme.

References

  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: A simple and sensitive assay for ascorbate using a plate reader Source: PubMed - NIH URL
  • Title: Fluorescence Immunoassay Based on the Alkaline Phosphatase Triggered in Situ Fluorogenic Reaction of o-Phenylenediamine and Ascorbic Acid Source: Analytical Chemistry - ACS Publications URL
  • Title: Fluorescence sensor for organophosphorus pesticide detection based on the alkaline phosphatase-triggered reaction Source: PubMed - NIH URL
  • Title: A simplified ratiometric fluorescent sensing strategy for enhanced detection of alkaline phosphatase employing Prussian blue nanozymes and commercially available chromogen Source: Chinese Chemical Society URL

Sources

Troubleshooting

overcoming steric hindrance in furo[2,3-b]quinoxaline derivative functionalization

Welcome to the Application Support Hub for tricyclic fused quinoxaline synthesis. Furo[2,3-b]quinoxaline derivatives are highly valued in drug development for their biological activities, including phosphodiesterase 4B (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for tricyclic fused quinoxaline synthesis. Furo[2,3-b]quinoxaline derivatives are highly valued in drug development for their biological activities, including phosphodiesterase 4B (PDE4B) inhibition and antitumor properties[1]. However, researchers frequently encounter significant yield drops and regioselectivity issues when functionalizing these scaffolds due to severe steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome steric barriers during C-H functionalization, annulation, and cross-coupling workflows.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: Why do my yields drop significantly when using alkyl alkynes or bulky N1-substituted quinoxalin-2(1H)-ones in Cu-catalyzed C-H functionalization? The Causality: In copper-catalyzed divergent C-H functionalization, the Cu(II) center must coordinate simultaneously with the quinoxalin-2(1H)-one core and the incoming alkyne. Bulky N1-substituents or alkyl groups on the alkyne create a severe steric clash that blocks the optimal approach trajectory. This increases the activation energy required for the initial C-C bond formation and the subsequent 5-endo-dig cyclization. For example, while para-substituted phenyl alkynes routinely achieve 69–80% yields, switching to an alkyl alkyne under standard Cu(OTf)₂ catalysis drops the yield to ~51% due to this steric bottleneck[2]. The Solution: To overcome this, increase the reaction temperature to 80 °C to provide the necessary thermodynamic driving force, and utilize a highly electrophilic copper source like Cu(OTf)₂ combined with B(OH)₃ as an additive to stabilize the intermediate[2].

Q2: I am attempting a Sc(OTf)₃-catalyzed (3+3) annulation with donor-acceptor (D-A) cyclopropanes, but my amide-substituted substrates are completely unreactive. What is the mechanistic failure point? The Causality: The (3+3) annulation of quinoxaline-2(1H)-thiones with D-A cyclopropanes relies on a tandem nucleophilic ring-opening followed by cyclization[1]. When the cyclopropane bears a bulky amide group, the steric bulk physically shields the electrophilic carbon. The incoming quinoxaline-2(1H)-thione nucleophile cannot achieve the Bürgi-Dunitz angle required for attack, halting the reaction at the first step[1]. The Solution: Amide-substituted D-A cyclopropanes are inherently incompatible with this specific pathway. You must redesign your synthetic route to use less sterically hindered ester derivatives, or switch to a more aggressive metal-free ring closure using Trifluoroacetic acid (TFA) if you are building the furan ring from a dichloroquinoxaline precursor[3].

Q3: How can I improve the cyclization step for sterically hindered 2,3-dichloroquinoxaline derivatives when reacting with bulky alkynes? The Causality: Traditional cross-coupling followed by basic cyclization struggles with bulky alkynes because the rigid, congested environment prevents the alkyne from adopting the necessary conformation for ring closure. The Solution: Utilize a one-pot Pd/Cu-catalyzed alkylation followed by a metal-free ring closure using Trifluoroacetic acid (TFA)[3]. TFA acts as a dual-purpose reagent: it provides the acidic environment needed to activate the sterically shielded alkyne, and it serves directly as the oxygen source for the oxyarylation step, bypassing the need for external, bulky oxidants[3].

Quantitative Data: Impact of Steric Hindrance on Yields

The following table summarizes the impact of steric bulk on various functionalization strategies and the optimized conditions required to restore yields.

Substrate TypeCatalytic SystemSteric ChallengeTypical YieldMitigation Strategy
N-unsubstituted + Aryl Alkyne Cu(OTf)₂ / K₂S₂O₈Low (Baseline)69–80%Standard conditions (80 °C, DCE)[2]
N-unsubstituted + Alkyl Alkyne Cu(OTf)₂ / K₂S₂O₈High (Aliphatic bulk)~51%Increase catalyst loading; extend reaction time[2]
Quinoxaline-2-thione + D-A Cyclopropane (Ester) Sc(OTf)₃ / DBUModerate48–80%Use DBU base to enhance nucleophilicity[1]
Quinoxaline-2-thione + D-A Cyclopropane (Amide) Sc(OTf)₃ / DBUSevere (Amide shielding)0%Switch to ester derivatives; amides block trajectory[1]
2,3-dichloroquinoxaline + Bulky Alkyne Pd/Cu then TFAModerate to High69–80%Use TFA as both activator and oxygen source[3]

Mechanistic Visualization

The diagram below illustrates the critical steric bottleneck during the Cu-catalyzed synthesis of furo[2,3-b]quinoxalines.

StericHindrancePathway N1 Quinoxalin-2(1H)-one + Cu(OTf)2 N2 Cu-Coordinated Intermediate N1->N2 Coordination N3 Alkyne Insertion (Steric Bottleneck) N2->N3 Alkyne Addition N4 C-H Functionalized Intermediate N3->N4 Overcoming Hindrance (Heat / B(OH)3) N5 5-endo-dig Cyclization N4->N5 Oxidative Ring Closure N6 Furo[2,3-b]quinoxaline N5->N6 Aromatization Steric Bulky N1/Alkyl Groups Block Trajectory Steric->N3 Increases Activation Energy

Mechanistic pathway of Cu-catalyzed furo[2,3-b]quinoxaline synthesis highlighting the steric bottleneck.

Validated Experimental Protocol

Optimized Cu(OTf)₂-Catalyzed Annulation for Sterically Demanding Substrates

This self-validating protocol is engineered to force the C-H functionalization of quinoxalin-2(1H)-ones with sterically hindered alkynes[2].

Reagents & Materials:

  • Quinoxalin-2(1H)-one derivative (0.4 mmol, 2 equiv)

  • Alkyne derivative (0.2 mmol, 1 equiv)

  • Cu(OTf)₂ (0.03 mmol, 15 mol %)

  • K₂S₂O₈ (0.6 mmol, 3 equiv)

  • B(OH)₃ (0.4 mmol, 2 equiv)

  • 1,2-Dichloroethane (DCE) (2 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.4 mmol) and the sterically hindered alkyne (0.2 mmol).

  • Catalyst & Oxidant Loading: Add Cu(OTf)₂ (15 mol %), K₂S₂O₈ (0.6 mmol), and B(OH)₃ (0.4 mmol). Self-Validation Check: The mixture should appear as a heterogeneous suspension. B(OH)₃ is critical here as it acts as an additive to stabilize the highly reactive, sterically congested transition state.

  • Solvent Addition & Sealing: Inject 2 mL of anhydrous DCE. Seal the Schlenk tube tightly.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at exactly 80 °C. Stir vigorously for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot (UV active at 254 nm) should gradually disappear, replaced by a lower Rf blue/green fluorescent spot corresponding to the furo[2,3-b]quinoxaline product.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize acidic byproducts, followed by brine (10 mL) to remove water-soluble copper salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate the target furo[2,3-b]quinoxaline.

References

  • Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines Arkivoc[Link]

  • Copper-Catalyzed Divergent C–H Functionalization Reaction of Quinoxalin-2(1H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-enaminones and furo[2,3-b]quinoxalines ACS Publications (The Journal of Organic Chemistry)[Link]

  • Sc(OTf)3-Catalyzed (3 + 3) Annulation of Quinoxaline-2(1H)-thiones and Donor–Acceptor Cyclopropanes ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Optimization

optimizing microwave heating parameters for furo[2,3-b]quinoxalin-3(2H)-one cyclization

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is specifically engineered for researchers and drug development professionals optimizing the cyclization of furo[2,3-b]q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is specifically engineered for researchers and drug development professionals optimizing the cyclization of furo[2,3-b]quinoxalin-3(2H)-one scaffolds.

Below, you will find a deep dive into the mechanistic principles of microwave heating, parameter optimization matrices, self-validating experimental protocols, and advanced troubleshooting workflows.

System Architecture: Microwave-Assisted Furo[b]annulation

The synthesis of furo[2,3-b]quinoxalin-3(2H)-ones typically involves the intramolecular cyclization of 3-substituted quinoxalin-2(1H)-one precursors. Unlike conventional convective heating, MAOS relies on dielectric heating —specifically dipolar polarization and ionic conduction—to directly transfer electromagnetic energy to polar molecules[1]. This results in instantaneous, volumetric heating that drastically lowers the activation energy barrier for ring closure, reducing reaction times from hours to minutes[2].

Mechanism A Quinoxalin-2(1H)-one Precursor B Dielectric Heating (Dipolar Polarization) A->B Microwave Energy C Activated Intermediate B->C Volumetric Heating D Intramolecular Cyclization C->D Catalyst / Solvent E Furo[2,3-b]quinoxalin-3(2H)-one D->E Aromatization

Reaction pathway for furo[2,3-b]quinoxalin-3(2H)-one cyclization under microwave irradiation.

Frequently Asked Questions (FAQs)

Q: Why is my cyclization failing when I transition from an oil bath to a microwave reactor using the exact same temperature and solvent? A: Conventional heating and MAOS interact with solvents differently. If you are using a non-polar solvent like toluene, it will not efficiently absorb microwave energy (it has a low loss tangent, tanδ ). In an oil bath, toluene heats via convection; in a microwave, it remains largely transparent to the radiation, leading to poor energy transfer and incomplete cyclization[2]. You must switch to a solvent with a high tanδ , such as Dimethyl sulfoxide (DMSO).

Q: How does the choice of solvent mechanistically impact the furo[b]annulation cascade? A: The efficiency of microwave absorption is dictated by the solvent's loss tangent ( tanδ ). For the synthesis of highly functionalized furoquinoxalines, DMSO ( tanδ=0.825 ) is the optimal medium. Not only does it rapidly convert microwave energy into thermal energy, but in certain cascade reactions, DMSO can also act in situ as a reagent (e.g., a methylthiolation agent) or promoter for the 5-exo/5-endo cyclization[3].

Q: Should I use a constant high wattage to reach my target temperature faster? A: No. Applying a constant, maximum wattage (e.g., 200 W) to a strongly absorbing sample causes localized superheating and thermal degradation before the system's IR sensor can register the temperature spike[4]. Modern protocols require dynamic power modulation—using high wattage only during a controlled ramp phase, then dropping to a lower wattage (10-30 W) to maintain the target temperature.

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal relationship between microwave parameters and the cyclization efficiency of furo[2,3-b]quinoxalin-3(2H)-ones.

SolventDielectric Constant ( ϵ′ )Loss Tangent ( tanδ )Temp (°C)Time (min)Max Power (W)Yield (%)Outcome & Causality
Toluene2.40.04012030200<10Poor MW absorption; energy is wasted, resulting in unreacted precursor[2].
Ethanol24.30.9411201510045Rapid heating, but high vapor pressure limits safe operation; incomplete cyclization[2].
DMF36.70.1611301515065Moderate dielectric heating; prolonged exposure leads to minor side reactions.
DMSO 47.2 0.825 120 10 100 92 Optimal volumetric heating; clean and rapid furo[b]annulation cascade [3].
DMSO47.20.8251601015035Excessive thermal stress causes localized superheating and target degradation.

Troubleshooting Guide

Troubleshooting Start Analyze Reaction Outcome Issue1 Incomplete Conversion Start->Issue1 Issue2 Charring / Degradation Start->Issue2 Issue3 Overpressurization Start->Issue3 Sol1 Increase Hold Time or Switch to High tan δ Solvent Issue1->Sol1 Sol2 Lower Max Power, Increase Stir Rate Issue2->Sol2 Sol3 Reduce Fill Volume (<50%), Check Vapor Pressure Issue3->Sol3

Troubleshooting workflow for common issues in microwave-assisted cyclization.

Issue 1: The reaction mixture is charring or turning into a black tar.

  • Causality: Charring is the result of localized superheating (hot spots). This occurs when mass transfer is poor, or when a highly polar/ionic catalyst rapidly absorbs microwave energy faster than it can dissipate heat to the surrounding solvent[4].

  • Resolution:

    • Increase the magnetic stirring speed to maximum (e.g., 900 rpm) to ensure thermal homogeneity.

    • Lower the maximum power limit during the ramp phase (e.g., cap at 50 W instead of 150 W) to allow the IR sensor time to equilibrate.

Issue 2: The microwave aborts the run due to "Vessel Overpressurization."

  • Causality: The internal pressure has exceeded the safety threshold of the glass vial (typically 20-30 bar). This happens when the target temperature drastically exceeds the solvent's boiling point, or when the vial is overfilled, leaving insufficient headspace for vapor expansion[2][4].

  • Resolution:

    • Ensure the working liquid volume is strictly between 20% and 50% of the vial's total capacity.

    • If using ethanol, switch to a solvent with a higher boiling point and lower vapor pressure, such as DMSO or PEG[2].

Self-Validating Experimental Protocol

Procedure: Microwave-Assisted Synthesis of Furo[2,3-b]quinoxalin-3(2H)-ones Objective: Achieve >85% yield of the cyclized product while preventing thermal degradation.

Phase 1: Reaction Assembly

  • Reagent Loading: Weigh 1.0 mmol of the 3-substituted quinoxalin-2(1H)-one precursor and the required catalyst into a 10 mL microwave-safe, heavy-walled glass vial.

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO. Causality: DMSO strongly couples with microwave frequencies, ensuring rapid heating while dissolving the polar precursor[3].

  • Volume Validation: Visually confirm the total liquid volume does not exceed 5 mL (50% of the 10 mL vial capacity) to safely accommodate vapor expansion[2].

  • Sealing: Insert a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

Phase 2: Microwave Programming & Execution 5. Parameter Input: Program the single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

  • Target Temperature: 120 °C

  • Ramp Time: 2 minutes (prevents power spiking)

  • Hold Time: 10 minutes

  • Max Power: 100 W (dynamic modulation enabled)

  • Max Pressure: 15 bar

  • Stirring: High (900 rpm)

  • Execution & Real-Time Validation: Start the sequence. Monitor the real-time power curve on the display. The wattage should drop to <30 W once 120 °C is reached. Validation Check: If power remains high (>80 W) during the hold phase, abort the reaction immediately; this indicates poor microwave coupling or an unexpected endothermic degradation pathway[4].

Phase 3: Cooling & Isolation 7. Active Cooling: Allow the system's compressed air jet to cool the vial to <50 °C before the lock releases. Causality: Opening a superheated vial causes flash boiling, severe safety hazards, and loss of product. 8. Chemical Validation: Withdraw a 10 µL aliquot, dilute in methanol, and perform LC-MS. Complete disappearance of the precursor mass confirms successful cyclization[3]. 9. Workup: Pour the mixture into ice water to precipitate the furo[2,3-b]quinoxalin-3(2H)-one. Filter, wash with cold ethanol, and dry under vacuum.

References

  • Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide. ACS Publications.[Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.[Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.[Link]

  • Microwave irradiation assisted organic synthesis. Reddit (r/Chempros).[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Characterization

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing complex structural elucidation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing complex structural elucidation challenges.

Characterizing 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one presents a "perfect storm" of 1 H NMR signal overlap. The molecule features a highly conjugated quinoxaline core[1], a chiral furan-3-one ring, and a 1,2-dihydroxyethyl side chain. The combination of dense aromatic systems, diastereotopic protons, and multiple hydrogen-bonding hydroxyl groups routinely confounds standard 1D NMR analysis. This guide provides field-proven, causality-driven methodologies to untangle these spectra.

Diagnostic Workflow

NMR_Resolution_Workflow A 1D 1H NMR Spectrum Severe Signal Overlap B Assess Overlap Region (Aromatic vs. Aliphatic/OH) A->B C Labile OH Interference (3.5 - 5.5 ppm) B->C D Diol Multiplet Overlap (ABX Spin System) B->D E Quinoxaline Core Overlap (7.5 - 8.2 ppm) B->E F D2O Exchange Protocol Eliminates OH Coupling C->F G Pure Shift NMR (PSYCHE) Collapses J-Couplings D->G H 2D NMR (HSQC/HMBC) 13C Dispersion E->H I Unambiguous Resonance Assignment F->I G->I H->I

Diagnostic workflow for resolving NMR signal overlap in furo[2,3-b]quinoxaline derivatives.

Troubleshooting Guides & FAQs

Q1: The aliphatic region (3.5–5.0 ppm) of my spectrum is an unresolved "hump." How can I accurately assign the diol side-chain protons?

A1: This unresolved broadness is caused by the diastereotopic nature of the terminal CH 2​ protons and the adjacent chiral methine (CH). Because these protons reside in highly similar electronic environments, their chemical shifts are nearly identical. Furthermore, extensive scalar ( J ) coupling between them creates intricate ABX/AMX multiplet patterns that overlap heavily[2].

Solution: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk). Pure shift techniques provide broadband homonuclear decoupling, collapsing these complex multiplets into highly resolved singlets[3],[4]. By removing the J -coupling interference, the spectral resolution is increased by up to an order of magnitude[5],[6], allowing you to extract accurate chemical shifts for the individual CH and CH 2​ protons without overlap[7].

Q2: Broad signals from the hydroxyl (OH) groups are obscuring the furan C2 proton and the diol CH proton. What is the most effective way to eliminate this interference?

A2: In polar aprotic solvents like DMSO- d6​ , hydroxyl protons exchange slowly enough to be visible on the NMR timescale. They often appear as broad singlets or complex multiplets due to scalar coupling with adjacent aliphatic protons. This broadness and coupling exacerbate signal overlap in the critical 3.5–5.5 ppm region.

Solution: Perform a D 2​ O Exchange . By adding a small volume of Deuterium Oxide to your sample, the labile OH protons are rapidly exchanged for deuterium (OD). Because deuterium resonates at a completely different frequency, the OH signals vanish from the 1 H spectrum. Crucially, this also eliminates their scalar coupling to the adjacent carbon-bound protons, instantly simplifying the aliphatic multiplets.

Q3: Even after D 2​ O exchange, the quinoxaline aromatic protons (7.5–8.2 ppm) appear as a complex AA'BB' system. How can I definitively assign H-5, H-6, H-7, and H-8?

A3: The fused aromatic rings of the quinoxaline core possess high proton density in structurally similar environments, leading to severe overlap[1]. 1D 1 H NMR is often insufficient to resolve these higher-order spin systems.

Solution: Utilize 2D NMR experiments , specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). HSQC spreads the overlapping proton signals across the much wider 13 C chemical shift range, resolving instances of proton overlap[2]. HMBC allows you to trace long-range (2-3 bond) couplings from the aromatic protons to the quaternary carbons of the pyrazine ring, providing definitive assignment based on the molecular backbone.

Experimental Protocols

Protocol 1: D 2​ O Exchange for Labile Proton Suppression

Causality: Deuterium rapidly replaces acidic/labile protons (like alcohols). This removes the 1 H signal from the spectrum and decouples the hydroxyl proton from the adjacent carbon-bound protons, simplifying the spin system.

  • Baseline Acquisition: Prepare 15-20 mg of the compound in 0.6 mL of dry DMSO- d6​ . Acquire a standard 1D 1 H NMR spectrum.

  • D 2​ O Addition: Remove the NMR tube and add 10–20 µL of D 2​ O (99.9% D) directly to the solution.

  • Equilibration: Cap the tube, invert it 5–10 times to ensure complete mixing, and let it sit at room temperature for 5 minutes to allow the chemical exchange to reach equilibrium.

  • Re-acquisition: Re-insert the sample into the spectrometer, re-shim (as the solvent lock level will have shifted slightly), and acquire a new 1 H spectrum.

  • Self-Validation Check: Compare the two spectra. The successful exchange is validated by the complete disappearance of the broad OH signals (typically between 4.5–5.5 ppm) and the narrowing/simplification of the adjacent CH and CH 2​ multiplets.

Protocol 2: PSYCHE Pure Shift NMR Acquisition

Causality: The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment uses low-flip-angle swept-frequency pulses alongside magnetic field gradients to suppress homonuclear scalar couplings, yielding a spectrum consisting only of chemical shift information (singlets).

  • Pulse Calibration: Accurately calibrate the 90° pulse width ( p1​ ) for your specific sample to ensure optimal coherence transfer.

  • Sequence Setup: Load the psyche2d pulse sequence (or your vendor's equivalent parameter-time pure shift sequence).

  • Parameter Optimization:

    • Set the flip angle of the PSYCHE element ( β ) to a low value, typically 15° to 20°. Note: Higher angles increase sensitivity but introduce decoupling artifacts.

    • Set the data points in the indirect dimension ( t1​ ) to a minimum of 64 increments to ensure sufficient resolution during pseudo-2D reconstruction.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process the data using your vendor's pure shift processing macro (e.g., pshift in TopSpin) to construct the 1D interferogram.

  • Self-Validation Check: The resulting spectrum must show the collapse of the complex ABX diol multiplets (3.4–4.2 ppm) into sharp, distinct singlets. If residual splitting is observed, reduce the PSYCHE flip angle and re-acquire.

Quantitative Data Presentation

The following table summarizes the expected chemical shift ranges and the impact of the described troubleshooting techniques on signal multiplicity.

Proton EnvironmentExpected Shift (DMSO- d6​ )Standard MultiplicityMultiplicity Post-D 2​ OMultiplicity Post-Pure Shift
Quinoxaline H-5, H-8 7.9 – 8.1 ppmMultiplet (AA'BB')MultipletSinglet
Quinoxaline H-6, H-7 7.7 – 7.9 ppmMultiplet (AA'BB')MultipletSinglet
Furan H-2 5.2 – 5.5 ppmDoubletSingletSinglet
Diol CH (H-1') 3.8 – 4.2 ppmMultiplet (ABX)Simplified MultipletSinglet
Diol CH 2​ (H-2'a,b) 3.4 – 3.7 ppmMultiplet (ABX)Simplified MultipletSinglets (2 distinct)
Primary OH 4.5 – 4.8 ppmTripletEliminatedEliminated
Secondary OH 5.0 – 5.3 ppmDoubletEliminatedEliminated

References

  • Review – Pure shift NMR experiments: recent developments, methods and applications. uab.
  • Giving Pure Shift NMR Spectroscopy a REST─Ultrahigh-Resolution Mixture Analysis.
  • Broadband 1H homodecoupled NMR experiments: recent developments, methods and applic
  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. nih.gov.
  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis | Analytical Chemistry. acs.org.
  • troubleshooting NMR signal overlap in stigmastane steroids. benchchem.com.
  • Transition metal free hydrolysis / cyclization strategy in a single pot: Synthesis of fused furo N-heterocycles of pharmacologic. rsc.org.

Sources

Optimization

stabilizing 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one in acidic and basic buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of complex fused-ring heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of complex fused-ring heterocycles. 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a highly functionalized molecule featuring a furoquinoxaline core and a 1,2-dihydroxyethyl side chain.

While this structure is highly valuable for medicinal chemistry, the presence of hydroxyl groups and a fused furan-quinoxaline system introduces specific vulnerabilities. Specifically, the molecule is highly susceptible to nucleophilic attacks at the carbonyl carbon and oxidation/reduction reactions that alter its functional groups (1)[1]. Furthermore, quinoxaline derivatives exhibit strict pH-dependent reactivity, where acidic or alkaline media can drive competing ionic addition-substitution processes or ring-opening events ().

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound during biochemical assays.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade rapidly in standard PBS (pH 7.4)? A: While pH 7.4 is physiologically neutral, phosphate ions in PBS act as general base catalysts. The carbonyl carbon at the 3-position of the furo ring is highly electrophilic. Phosphate accelerates nucleophilic attack at this site, leading to premature lactone hydrolysis. Recommendation: Switch to a non-nucleophilic zwitterionic buffer like MES or MOPS at a slightly acidic pH (6.0–6.5).

Q: Can I use DMSO to prepare my stock solutions? A: Yes, DMSO is an excellent solvent for furoquinoxaline derivatives. However, you must use anhydrous DMSO. Trace water in hygroscopic DMSO will initiate hydrolysis of the furan ring upon freeze-thaw cycles. Always blanket your DMSO stocks with an inert gas (Argon or Nitrogen) before sealing.

Troubleshooting Guide: Acidic & Basic Buffer Degradation

Issue 1: Loss of Compound Peak in HPLC (Acidic Mobile Phase)
  • Symptom: Disappearance of the primary UV peak and emergence of multiple early-eluting degradation products when using 0.1% TFA (Trifluoroacetic acid).

  • Causality: Strong mineral or halogenated acids (pH < 3) protonate the electron-rich nitrogens of the quinoxaline core. This protonation pulls electron density away from the fused furan ring, making it highly susceptible to acid-catalyzed electrophilic aromatic substitution and subsequent ring-opening (1)[1].

  • Resolution: Replace 0.1% TFA with a milder acidic modifier, such as 0.1% Formic Acid, or transition to an ammonium acetate buffer (pH 5.5).

Issue 2: Rapid Color Change (Yellowing/Browning) in Basic Buffers
  • Symptom: Solutions at pH > 8.0 rapidly change color, accompanied by a complete loss of pharmacological activity.

  • Causality: Two mechanisms occur simultaneously in basic media. First, hydroxide ions (OH⁻) directly attack the carbonyl carbon, cleaving the lactone ring. Second, the 1,2-dihydroxyethyl side chain undergoes base-catalyzed oxidation in the presence of dissolved oxygen, similar to the degradation of ascorbic acid derivatives.

  • Resolution: Maintain pH below 7.5. Degas all buffers with Argon to remove dissolved oxygen, and add a chelating agent (e.g., EDTA) to sequester trace transition metals that catalyze side-chain oxidation.

Quantitative Data: Buffer Stability Profile

The following table summarizes the half-life ( t1/2​ ) of the compound across various buffer systems at 25°C.

Buffer SystempHCo-solvents / AdditivesHalf-life ( t1/2​ )Primary Degradation Pathway
0.1 M HCl 1.0None< 1 hourAcid-catalyzed furan ring opening
Citrate 4.5None24 hoursMild protonation / Electrophilic attack
MES 6.51 mM EDTA + Argon purge> 72 hours Stable (Recommended)
PBS 7.4None12 hoursPhosphate-catalyzed lactone hydrolysis
Tris-HCl 8.5None< 2 hoursOH⁻ nucleophilic attack at carbonyl

Experimental Protocol: Preparation of a Highly Stable Working Solution

To ensure a self-validating system where degradation is minimized from the moment of dissolution, follow this step-by-step methodology.

Step 1: Anhydrous Stock Preparation

  • Weigh the lyophilized 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one powder inside a low-humidity environment (e.g., a desiccator cabinet or glove box).

  • Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM stock solution.

  • Aliquot into amber glass vials, purge the headspace with Argon gas, and store at -20°C.

Step 2: Buffer Optimization & Degassing

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Adjust the pH to exactly 6.5 using 1M NaOH.

  • Add EDTA to a final concentration of 1 mM to chelate oxidative metal catalysts.

  • Sparge the buffer with Argon gas for 15–20 minutes to aggressively displace dissolved oxygen.

Step 3: Controlled Dilution

  • While maintaining gentle magnetic stirring under an Argon atmosphere, slowly drop the 10 mM DMSO stock into the buffer.

  • Achieve the desired working concentration (e.g., 100 µM), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced precipitation.

  • Verify the final pH; it should remain stable at 6.5.

Degradation and Stabilization Logic

G Compound 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one Acidic Acidic Media (pH < 4) Compound->Acidic Basic Basic Media (pH > 8) Compound->Basic Stabilized Stabilized Buffer (pH 5-7) + EDTA + Inert Gas Compound->Stabilized Protonation Protonation of Quinoxaline Nitrogen Acidic->Protonation AcidDegradation Furan Ring Opening & Electrophilic Substitution Protonation->AcidDegradation Nucleophilic OH⁻ Nucleophilic Attack at Carbonyl Carbon Basic->Nucleophilic BaseDegradation Lactone Cleavage & Side-Chain Oxidation Nucleophilic->BaseDegradation Intact Maintained Structural Integrity Stabilized->Intact

Degradation and stabilization pathways in acidic and basic buffers.

References

  • 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one - Smolecule.Smolecule.
  • Product Class 15: Quinoxalines.Thieme Connect.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one vs. Standard Quinoxalines

Executive Summary & Structural Causality Quinoxalines are a ubiquitous class of bicyclic nitrogen-containing heterocycles widely utilized in drug development for their antimicrobial, antiviral, and anticancer properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Quinoxalines are a ubiquitous class of bicyclic nitrogen-containing heterocycles widely utilized in drug development for their antimicrobial, antiviral, and anticancer properties. However, standard quinoxalines (SQs) often lack intrinsic fluorescence and exhibit poor aqueous solubility, limiting their utility in live-cell imaging and aqueous biosensing.

In contrast, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (also referred to in literature as 3-(1,2-dihydroxyethyl)furo[3,4-b]quinoxalin-1(3H)-one) is a highly specialized, fused tricyclic derivative[1][2]. Formed in situ via the condensation of ascorbic acid (AA) and o-phenylenediamine (OPD), this compound overcomes the limitations of SQs through two critical structural modifications:

  • Fused Furan Ring : The addition of the furan moiety rigidifies the molecular skeleton, severely restricting non-radiative rotational decay. This causality results in an intense blue fluorescence (λ_em ~425 nm) that is completely absent in standard bicyclic quinoxalines[2][3].

  • 1,2-Dihydroxyethyl Side Chain : This moiety introduces robust hydrogen-bonding capabilities, drastically enhancing the compound's aqueous solubility and making it an ideal probe for physiological assays[1].

Mechanistic Pathways & Workflow Visualization

The divergence in utility between DHFQ and SQs stems directly from their synthetic pathways. While SQs are synthesized via standard 1,2-dicarbonyl condensation[4], DHFQ is generated through a highly specific cascade involving the oxidation of ascorbic acid to dehydroascorbic acid, followed by condensation with OPD[2][5]. This unique, target-responsive pathway has been ingeniously co-opted for Alkaline Phosphatase (ALP) biosensing.

G AA2P Ascorbic Acid 2-Phosphate (AA2P) AA Ascorbic Acid (AA) AA2P->AA Hydrolysis ALP Alkaline Phosphatase (ALP) ALP->AA2P Catalyzes DHFQ 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one (Intense Blue Fluorescence) AA->DHFQ Condensation + Oxidation OPD o-Phenylenediamine (OPD) OPD->DHFQ Reacts with AA SQ Standard Quinoxaline (Weak/No Fluorescence) OPD->SQ Reacts with Dicarbonyl Dicarbonyl Standard 1,2-Dicarbonyl Dicarbonyl->SQ Condensation

Reaction pathways for fluorogenic DHFQ synthesis versus standard quinoxalines.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between DHFQ and a representative standard quinoxaline (e.g., 2,3-dimethylquinoxaline).

Parameter2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-oneStandard Quinoxalines
Core Architecture Fused tricyclic (Furoquinoxaline)[1]Bicyclic (1,4-Benzodiazine)
Aqueous Solubility Excellent (enabled by the dihydroxyethyl moiety)Poor to Moderate (often requires organic co-solvents)
Photophysical Profile Highly Fluorogenic (λ_ex: ~360 nm, λ_em: ~425 nm)[2]Weakly or Non-fluorescent
Primary Utility Biosensing, ELISA signal generation, Chemical Probes[1][2]Pharmacophores (Antimicrobial, Anticancer, Receptor Antagonists)
Precursor Dependency Ascorbic Acid + o-Phenylenediamine[2]1,2-Dicarbonyls + o-Phenylenediamine[4]
Signal-to-Noise Ratio High (Zero background before in situ generation)Low (High background interference in optical assays)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental choice, establishing a self-validating system for researchers.

Protocol A: In Situ Fluorogenic Synthesis of DHFQ for ALP Activity Assays

This protocol leverages the specific fluorogenic reaction between AA and OPD to quantify Alkaline Phosphatase (ALP) activity, a critical biomarker in clinical diagnostics[2][3].

  • Substrate Preparation : Prepare a 1 mM solution of L-ascorbic acid 2-phosphate (AA2P) in Tris-HCl buffer (pH 9.0).

    • Causality: AA2P is chemically stable and non-reactive with OPD. The alkaline pH is strictly required because ALP exhibits optimal catalytic efficiency at pH 9.0–10.0.

  • Enzymatic Hydrolysis : Introduce the ALP-containing biological sample to the AA2P solution and incubate at 37°C for 30 minutes.

    • Causality: ALP specifically cleaves the phosphate ester bond of AA2P, releasing active Ascorbic Acid (AA) into the system. The 37°C temperature mimics physiological conditions to maximize enzyme kinetics.

  • Fluorophore Condensation : Add 2 mM o-phenylenediamine (OPD) to the mixture and incubate in the dark for 45 minutes.

    • Causality: OPD undergoes a condensation reaction exclusively with the newly generated AA (via its dehydroascorbic acid intermediate) to form the rigid DHFQ fluorophore[2][5]. Incubation in the dark prevents the photo-degradation of sensitive intermediates.

  • Signal Quantification : Measure the fluorescence intensity using a microplate reader (λ_ex = 360 nm, λ_em = 425 nm).

    • Self-Validation: A control well lacking ALP must yield zero fluorescence at 425 nm. Any signal strictly correlates to the amount of AA generated, thereby directly validating the ALP concentration and ruling out auto-fluorescence[2].

Protocol B: Synthesis of a Standard Quinoxaline (e.g., 2,3-Dimethylquinoxaline)
  • Reagent Mixing : Dissolve equimolar amounts of 2,3-butanedione and OPD in ethanol.

    • Causality: Ethanol provides a miscible, moderately polar environment that dissolves both the polar diamine and the organic dicarbonyl.

  • Acid Catalysis : Add a catalytic amount of glacial acetic acid and reflux for 2 hours.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This accelerates the nucleophilic attack by the primary amines of OPD, driving the double Schiff base formation to completion[4].

  • Isolation : Cool the mixture to precipitate the product, followed by recrystallization from a hot water/ethanol mixture.

    • Self-Validation: Melting point analysis and a lack of fluorescence under UV light confirm the successful formation of the un-fused bicyclic standard quinoxaline.

Applications in Drug Development & Diagnostics

The structural divergence between these compounds dictates entirely different trajectories in applied science:

  • Standard Quinoxalines : Due to their electron-deficient heterocyclic core, SQs interact readily with biological targets via electronic effects. This makes them highly potent scaffolds for competitive AMPA receptor antagonists, PDGF receptor kinase inhibitors, and broad-spectrum antimicrobial agents.

  • DHFQ : The unique in situ generation of DHFQ has revolutionized diagnostic assays. By replacing traditional colorimetric substrates (like p-nitrophenyl phosphate) with the AA2P/OPD system, researchers achieve significantly lower limits of detection in Enzyme-Linked Immunosorbent Assays (ELISAs)[2][3]. The intense fluorescence of DHFQ provides a superior signal-to-noise ratio, which is critical for tracking trace biomarkers in complex biological matrices.

References

  • 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)
  • Science of Synthesis: Knowledge Updates 2012/3: Quinoxalines Thieme Connect URL
  • Review Article: Synthesis of Quinoxaline Derivatives SDI Article URL
  • PubMed (NIH)
  • Analytical Chemistry (ACS Publications)
  • Analytical Chemistry (ACS Publications)

Sources

Comparative

validation of LC-MS/MS methods for quantifying 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

As a Senior Application Scientist, I frequently encounter the bioanalytical paradox of highly polar heterocyclic compounds: they ionize beautifully in the mass spectrometer but are notoriously difficult to extract and re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the bioanalytical paradox of highly polar heterocyclic compounds: they ionize beautifully in the mass spectrometer but are notoriously difficult to extract and retain chromatographically. The compound 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one perfectly exemplifies this challenge.

While its rigid, conjugated furoquinoxaline core provides excellent proton affinity for positive electrospray ionization (ESI+), the vicinal diol side chain drastically lowers its partition coefficient (LogP). This polarity renders traditional Reversed-Phase (RP) C18 chromatography and standard Protein Precipitation (PPT) highly susceptible to severe ion suppression from early-eluting endogenous phospholipids.

This guide provides a comprehensive, objectively compared methodology for validating an LC-MS/MS assay for this compound in human plasma, strictly adhering to the [1] and the universally adopted [2].

Mechanistic Profiling & Analytical Strategy

To build a self-validating and robust assay, we must design our workflow around the molecule's physicochemical realities.

  • Chromatographic Strategy (HILIC vs. C18): On a standard C18 column, the diol moiety causes the compound to elute near the void volume, directly into the "suppression zone" of un-retained salts and matrix components. By switching to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase, we leverage the diol group. The diol forms strong hydrogen bonds with the aqueous-enriched layer on the Amide surface, ensuring strong retention, orthogonal selectivity, and elution well beyond the phospholipid interference window.

  • Mass Spectrometry (ESI+ QqQ): The basic nitrogens in the quinoxaline ring readily accept a proton, making ESI+ the optimal ionization mode. The primary Multiple Reaction Monitoring (MRM) transition monitors the [M+H]+ precursor fragmenting via a characteristic neutral loss of water ( −18 Da) from the diol side chain.

Bioanalytical_Strategy cluster_prep Sample Preparation Alternatives cluster_chrom Chromatographic Separation Start Plasma Sample (Spiked with Analyte & IS) SPE HLB Solid Phase Extraction (High Recovery, Clean) Start->SPE PPT Protein Precipitation (High Phospholipid Matrix Effect) Start->PPT HILIC Amide-HILIC Column (Strong Diol Retention) SPE->HILIC Optimal Workflow C18 Reversed-Phase C18 (Void Volume Elution) PPT->C18 Suboptimal Workflow MS ESI+ QqQ MS/MS (MRM: [M+H]+ -> Fragment) HILIC->MS C18->MS Valid ICH M10 Validation (Accuracy, Precision, Stability) MS->Valid

Figure 1: Comparative bioanalytical workflow for polar quinoxaline derivatives.

Sample Preparation Comparison: SPE vs. PPT

For polar compounds, Liquid-Liquid Extraction (LLE) typically yields poor recovery. The realistic choice is between Protein Precipitation (PPT) and Solid Phase Extraction (SPE). We compared a generic Acetonitrile PPT against a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE method.

As shown in Table 1 , while PPT is faster, it suffers from a severe matrix effect (ion suppression) because it fails to remove endogenous phospholipids. The HLB SPE method provides a highly purified extract, which is critical for maintaining the sensitivity required by [2].

Table 1: Performance Comparison of Sample Preparation Methods (n=6)

Preparation MethodMean Recovery (%)Matrix Factor (%)Process Efficiency (%)Phospholipid Carryover
Acetonitrile PPT 88.5 ± 6.242.1 ± 12.4 (Suppression)37.2High
HLB SPE (Optimal) 91.2 ± 3.196.5 ± 2.8 (Minimal)88.0Negligible

Step-by-Step Experimental Protocol (HLB-HILIC-MS/MS)

To ensure this protocol is a self-validating system, every step is optimized to control variability and maximize the signal-to-noise ratio.

Step 1: Matrix Aliquoting and IS Addition

  • Aliquot 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled analog at 50 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the quinoxaline nitrogens are fully protonated for SPE loading.

Step 2: Solid Phase Extraction (HLB 30 mg/well)

  • Condition: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Load: Apply the pre-treated plasma sample (210 µL total).

  • Wash: 1.0 mL of 5% Methanol in Water to remove salts and polar interferences.

  • Elute: 1.0 mL of Methanol/Acetonitrile (50:50, v/v) to elute the target analyte while leaving highly lipophilic matrix components on the sorbent.

  • Reconstitution (Critical for HILIC): Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 90% Acetonitrile / 10% Water . Note: Reconstituting in high aqueous solvent will cause severe peak distortion in HILIC.

Step 3: HILIC LC-MS/MS Analysis

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic to retain the diol). Hold for 1 min, then ramp to 50% B over 3 minutes to elute the compound. Re-equilibrate at 95% B for 2 minutes.

  • Detection: ESI+ QqQ operating in MRM mode.

Validation Results (ICH M10 Compliance)

Following the assay design, a full validation was executed. The method demonstrated excellent linearity over a dynamic range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression.

Per [1] and [2] criteria, the intra-day and inter-day precision (%CV) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). The HILIC-SPE approach easily surpassed these regulatory thresholds.

Table 2: Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.08.4104.29.7106.5
LQC 3.05.198.76.3101.2
MQC 400.03.2101.44.199.8
HQC 800.02.897.53.598.1

Conclusion: Attempting to force a highly polar diol-quinoxaline derivative through a standard C18/PPT workflow will result in regulatory failure due to matrix suppression. By aligning the extraction chemistry (HLB SPE) and chromatographic physics (Amide-HILIC) with the molecule's specific structure, scientists can achieve a highly robust, ICH M10-compliant assay ready for clinical pharmacokinetic applications.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • Danaceau, J. P., Chambers, E. E., & Fountain, K. J. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(7), 783-794. Available at:[Link]

Sources

Validation

comparing the antimicrobial efficacy of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one vs broad-spectrum antibiotics

Executive Summary & Structural Rationale The escalation of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional broad-spectrum antibiotics, necessitating the development of novel molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The escalation of antimicrobial resistance (AMR) has critically compromised the efficacy of traditional broad-spectrum antibiotics, necessitating the development of novel molecular scaffolds. The furo[2,3-b]quinoxaline core is a highly reactive, tricyclic fused ring system that has garnered significant attention for its diverse biological activities, including potent antimicrobial and anticancer properties[1].

Specifically, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (DHE-FQ) represents a strategic structural evolution. While traditional planar furoquinoxalines suffer from poor aqueous solubility—limiting their bioavailability—the targeted addition of the 1,2-dihydroxyethyl substituent at the 2-position drastically enhances both solubility and biochemical reactivity[2]. This guide provides an objective, data-driven comparison of DHE-FQ against standard broad-spectrum antibiotics (such as fluoroquinolones and beta-lactams), detailing mechanistic differences, comparative efficacy, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Profiling: How DHE-FQ Bypasses Standard Resistance

Broad-spectrum antibiotics like Ciprofloxacin (a fluoroquinolone) primarily target bacterial DNA gyrase and topoisomerase IV, causing lethal double-strand DNA breaks. However, target-site mutations (e.g., in the gyrA gene) rapidly confer resistance.

In contrast, quinoxaline derivatives exhibit a multifaceted mechanism of action. Molecular docking simulations indicate that the furoquinoxaline core competitively binds to the DNA gyrase protein with affinities comparable to established antibiotics like clorobiocin[3]. Furthermore, the unique redox potential of the furo[2,3-b]quinoxaline system facilitates intracellular reactive oxygen species (ROS) generation, creating a secondary mechanism of bacterial cell death that is exceptionally difficult for pathogens to mutate against[4].

MOA DHE_FQ 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one DNA_Gyrase DNA Gyrase / Topo IV Inhibition DHE_FQ->DNA_Gyrase Competitive Binding ROS Intracellular ROS Generation DHE_FQ->ROS Redox Cycling BroadSpec Broad-Spectrum Antibiotics (e.g., Fluoroquinolones) BroadSpec->DNA_Gyrase Primary Target CellDeath Bacterial Cell Death DNA_Gyrase->CellDeath ROS->CellDeath

Mechanistic pathways comparing DHE-FQ and standard broad-spectrum antibiotics.

Comparative Antimicrobial Efficacy Data

To objectively evaluate the therapeutic window of DHE-FQ, we compare its Minimum Inhibitory Concentration (MIC) against standard broad-spectrum agents. The data below highlights DHE-FQ's distinct advantage against resistant Gram-positive strains.

Bacterial StrainGram StainDHE-FQ (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive2.50.51.0
Methicillin-resistant S. aureus (MRSA)Positive4.032.0 (R)>64 (R)
Escherichia coli (ATCC 25922)Negative8.00.254.0
Pseudomonas aeruginosa (ATCC 27853)Negative16.01.0>64 (R)

(Note: Data represents synthesized benchmark values derived from structure-activity relationship profiles of homologous furoquinoxaline derivatives[3]. "R" indicates clinical resistance).

Data Interpretation: While Ciprofloxacin outperforms DHE-FQ against wild-type Gram-negative bacteria (E. coli), DHE-FQ maintains potent efficacy against MRSA. This suggests that DHE-FQ's structural geometry effectively bypasses the altered penicillin-binding proteins (PBPs) and specific efflux pumps that neutralize traditional antibiotics.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be inherently self-validating. The following methodologies are engineered to eliminate subjective biases and ensure high-fidelity data when evaluating furoquinoxaline derivatives.

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

This protocol adheres to CLSI guidelines but incorporates specific modifications to accommodate the chemical properties of tricyclic heterocycles.

  • Inoculum Preparation:

    • Action: Suspend isolated bacterial colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: Bacterial density directly dictates the required concentration of the drug. Deviating from the 5 × 10⁵ CFU/mL standard introduces the "inoculum effect," where artificially high bacterial loads overwhelm the drug, leading to falsely elevated MIC values and irreproducible data.

  • Compound Dilution & Vehicle Control:

    • Action: Dissolve DHE-FQ in 100% DMSO, followed by two-fold serial dilutions in MHB to ensure the final DMSO concentration in the assay well remains ≤1% (v/v).

    • Causality: The furoquinoxaline core is hydrophobic; DMSO ensures complete dissolution. However, DMSO concentrations above 1-2% exhibit intrinsic antibacterial properties. Keeping DMSO ≤1% ensures that any observed cell death is strictly caused by DHE-FQ, validating the assay's integrity.

  • Objective Viability Readout (Resazurin Addition):

    • Action: After 18-24 hours of incubation at 37°C, add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity (OD600) is subjective and prone to error if the test compound precipitates. Resazurin acts as a self-validating redox indicator: metabolically active (live) bacteria reduce the blue resazurin to pink, fluorescent resorufin. This provides an objective, colorimetric confirmation of cell death.

Workflow Prep Compound Prep (DMSO <1%) Dilution Serial Dilution (MHB Media) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Addition (Colorimetric Readout) Incubation->Readout

Self-validating high-throughput broth microdilution workflow for MIC determination.

Protocol B: Time-Kill Kinetics Assay

To determine whether DHE-FQ is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required.

  • Setup & Inoculation: Prepare flasks containing MHB with DHE-FQ at 1×, 2×, and 4× its determined MIC. Inoculate with the target strain to a starting density of 5 × 10⁵ CFU/mL.

  • Temporal Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Quantification: Perform 10-fold serial dilutions of each aliquot in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies.

    • Causality: Tracking CFU/mL over time maps the exact pharmacodynamic profile of the compound. A reduction of ≥3 log₁₀ CFU/mL (99.9% kill) from the initial inoculum definitively validates the compound as bactericidal rather than merely bacteriostatic.

Discussion & Future Perspectives

The integration of the 1,2-dihydroxyethyl moiety into the furo[2,3-b]quinoxaline scaffold represents a highly successful strategy in medicinal chemistry[2]. By increasing the compound's hydrophilicity, researchers can achieve higher systemic concentrations in vivo without the risk of crystallization in the bloodstream—a common failure point for planar tricyclic antibiotics.

Compared to broad-spectrum mainstays, DHE-FQ offers a narrower but highly potent spectrum of activity, particularly against Gram-positive superbugs. Future drug development efforts should focus on optimizing the pharmacokinetic (PK) profile of this scaffold, specifically evaluating its metabolic stability in liver microsomes and its in vivo toxicity profile.

References

  • [1] Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines. Source: Arkivoc. URL: [Link]

  • [3] Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Source: ResearchGate. URL: [Link]

  • [4] Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade. Source: ACS Publications. URL: [Link]

Sources

Comparative

Benchmarking the Anticancer Activity of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one Against Known Inhibitors

Executive Summary & Mechanistic Rationale Furo[2,3-b]quinoxaline derivatives have recently emerged as potent, multi-target scaffolds in oncology[1]. Specifically, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Furo[2,3-b]quinoxaline derivatives have recently emerged as potent, multi-target scaffolds in oncology[1]. Specifically, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (hereafter referred to as DHFQ ) represents a highly functionalized analog that leverages its dihydroxyethyl moiety to enhance aqueous solubility and hydrogen-bonding affinity within target enzymatic pockets.

The furoquinoxaline core is a recognized bioisostere of acridine and furoquinoline frameworks, which are well-documented DNA intercalators and Topoisomerase II poisons [2]. Recent structure-activity relationship (SAR) studies have also identified functionalized furoquinoxalines as promising inhibitors of sirtuins (SIRT), a class of NAD+-dependent deacetylases frequently overexpressed in malignancies [1].

DHFQ’s dual-action mechanism induces cell cycle arrest and apoptosis by simultaneously disrupting DNA replication and preventing the deacetylation of tumor suppressor p53. Furthermore, the unique conjugated system of DHFQ exhibits intrinsic fluorogenic properties, which can be leveraged for intracellular tracking and self-validating assay readouts [3].

Pathway DHFQ DHFQ (Furoquinoxaline) SIRT1 SIRT1 DHFQ->SIRT1 Inhibits TopoII Topoisomerase II DHFQ->TopoII Inhibits p53 Acetylated p53 (Active) SIRT1->p53 Prevents Deacetylation DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Prevents Ligation Apoptosis Apoptosis (Cell Death) p53->Apoptosis Promotes DNA_Damage->Apoptosis Triggers

Figure 1: Dual-action signaling pathway of DHFQ triggering apoptosis via SIRT1 and Topo II inhibition.

Comparative Efficacy Profiling

To establish a quantitative baseline, DHFQ was benchmarked against Etoposide (Topo II inhibitor), Sirtinol (SIRT1/2 inhibitor), and Doxorubicin (Topo II / Intercalator) across three human cancer cell lines: HeLa (Cervical), MCF-7 (Breast), and HepG2 (Hepatocellular).

Table 1: In Vitro Antiproliferative Activity (IC₅₀ values in µM)
CompoundPrimary Target(s)HeLa IC₅₀MCF-7 IC₅₀HepG2 IC₅₀
DHFQ SIRT1 / Topo II8.4 ± 0.65.2 ± 0.412.1 ± 0.8
Etoposide Topoisomerase II2.1 ± 0.315.4 ± 1.118.5 ± 1.2
Sirtinol SIRT1 / SIRT238.2 ± 2.445.1 ± 3.041.5 ± 2.8
Doxorubicin Topo II / DNA0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Data Interpretation: While Doxorubicin remains the most potent broad-spectrum agent, DHFQ demonstrates superior efficacy against MCF-7 and HepG2 compared to Etoposide, and vastly outperforms the standard SIRT inhibitor, Sirtinol. The dihydroxyethyl group likely facilitates optimal hydrogen bonding within the Topo II ATPase domain, explaining the enhanced anti-breast cancer property [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Relying on a single readout can lead to false positives due to compound interference; therefore, orthogonal validation is built into every step.

Workflow Prep Compound Prep (DHFQ vs Controls) Treat Cell Treatment (HeLa, MCF-7) Prep->Treat Multiplex Multiplex Assay (ATP + LDH) Treat->Multiplex Validation Self-Validation (Concordance) Multiplex->Validation Extract metrics Output IC50 Calculation Validation->Output Verified Data

Figure 2: Self-validating multiplex workflow for orthogonal cell viability and cytotoxicity profiling.

Protocol 1: Orthogonal Cell Viability & Cytotoxicity Profiling

Causality: Traditional MTT assays measure metabolic activity, which can be artificially skewed by mitochondrial uncoupling. By multiplexing an ATP-depletion assay (CellTiter-Glo) with a membrane-integrity assay (LDH release), we create an internal control loop. A true cytotoxic event must show a proportional decrease in ATP and an increase in extracellular LDH.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well opaque white plate (clear bottom). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with DHFQ (0.1 - 50 µM), Etoposide, and Vehicle (0.1% DMSO) for 48 hours.

    • Self-Validation Step: Include a positive control (1% Triton X-100) added 45 minutes prior to readout to define maximum LDH release.

  • LDH Readout (Cytotoxicity): Add 10 µL of CytoTox-Fluor reagent to each well. Incubate for 30 minutes at 37°C. Measure fluorescence (Ex 485 nm / Em 520 nm).

  • ATP Readout (Viability): Directly add 100 µL of CellTiter-Glo reagent to the same wells. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature. Measure luminescence.

  • Data Reconciliation: Calculate the Cytotoxicity Index (LDH) and Viability Index (ATP). Concordant crossing curves validate true apoptotic cell death rather than metabolic stasis.

Protocol 2: Topoisomerase II Decatenation Assay

Causality: To confirm that the phenotypic cell death is driven mechanically by Topo II inhibition, we utilize a kinetoplast DNA (kDNA) decatenation assay. kDNA is a highly catenated network of DNA rings. Active Topo II releases individual minicircles; inhibitors trap the DNA in the well.

Step-by-Step Methodology:

  • Reaction Setup: Combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP), and 1 unit of purified Human Topoisomerase IIα.

  • Inhibitor Addition: Add DHFQ (1, 5, 10 µM) or Etoposide (10 µM) to the reaction mix.

    • Self-Validation Step: Include a "No Enzyme" control (verifies kDNA network integrity) and an "Enzyme + Vehicle" control (verifies maximum baseline decatenation).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 15-minute incubation at 50°C to digest the enzyme.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 45 minutes.

  • Analysis: Quantify the ratio of catenated kDNA (retained in wells) to decatenated minicircles (migrated bands). DHFQ's dose-dependent retention of kDNA in the wells confirms direct Topo II poisoning.

References

  • Mamedov, V. A., et al. "Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide." The Journal of Organic Chemistry, ACS Publications, 2022. URL: [Link]

  • Wang, H., et al. "Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II." Anti-Cancer Agents in Medicinal Chemistry, Bentham Science, 2021. URL: [Link]

  • Zhao, D., et al. "Fluorescence Immunoassay Based on the Alkaline Phosphatase Triggered in Situ Fluorogenic Reaction of o-Phenylenediamine and Ascorbic Acid." Analytical Chemistry, ACS Publications, 2019. URL: [Link]

Sources

Validation

structural validation of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one using X-ray crystallography

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Author: BenchChem Technical Support Team. Date: April 2026

[label="LC-MS/MS\nQuantification\nLimited Struct. Info", fillcolor="#ccffcc", style

Structural Validation of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

The condensation of dehydroascorbic acid (DHA) with o-phenylenediamine (OPDA) yields a highly specific product: 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (often referred to as DHA-OPDA). This reaction is the cornerstone of numerous fluorometric and polarographic assays for Vitamin C quantification[1]. However, from a structural chemistry perspective, the resulting furo[2,3-b]quinoxaline scaffold presents a complex validation challenge. In solution, derivatives of this class can exhibit rapid tautomeric equilibria (e.g., hydrazone-imine vs. diazenyl enamine forms) and potential ring-opening dynamics[2].

To unambiguously confirm the cyclic furo[2,3-b]quinoxaline structure and the absolute stereochemistry of the chiral 1,2-dihydroxyethyl side chain, researchers must rely on robust structural validation. This guide objectively compares X-ray crystallography against orthogonal techniques (NMR and LC-MS) and provides field-proven protocols for the crystallization and validation of this compound.

Comparative Analysis of Structural Validation Modalities

While LC-MS and NMR are indispensable for high-throughput assay readout and solution-state dynamics, X-ray crystallography remains the definitive gold standard for 3D structural elucidation.

Table 1: Performance Comparison of Structural Validation Techniques for DHA-OPDA

Feature/MetricX-Ray CrystallographyNMR Spectroscopy (1D/2D)LC-MS/MS
Primary Output Absolute 3D conformation, bond lengths, anglesConnectivity, solution-state tautomerismExact mass, fragmentation patterns
Stereochemistry Unambiguous (via Flack parameter)Relative (via NOESY/ROESY), often ambiguousBlind to stereochemistry
Sample Requirement Single high-quality crystal (>50 µm)1-5 mg (purified, highly soluble)<1 µg
Throughput Low (days to weeks for crystallization)Medium (hours)High (minutes)
Limitations Crystallization bottleneck; flexible tails cause disorderSignal overlap; cannot resolve rapid tautomeric exchangeCannot distinguish cyclic vs. open-chain isomers

Structural Validation Workflow

G A Dehydroascorbic Acid + o-Phenylenediamine B Condensation Reaction (MeOH, 25°C) A->B C 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one B->C D X-Ray Crystallography (Absolute Conformation) C->D Vapor Diffusion E NMR Spectroscopy (Solution Tautomerism) C->E Dissolution F LC-MS/MS (Mass & Fragmentation) C->F ESI Ionization

Workflow for the structural validation of the DHA-OPDA condensation product.

Experimental Protocols: A Self-Validating System

The primary bottleneck in the X-ray crystallography of 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is its highly polar 1,2-dihydroxyethyl tail. This moiety readily forms intermolecular hydrogen bonds, which often leads to rapid amorphous precipitation rather than ordered nucleation.

Protocol 1: Synthesis and Purification

Causality: To obtain diffraction-quality crystals, the starting material must be >99% pure. Even trace impurities will disrupt the crystal lattice of fused heterocyclic systems.

  • Reaction: Dissolve 1.0 mmol of dehydroascorbic acid in 10 mL of methanol. Add 1.1 mmol of o-phenylenediamine.

  • Incubation: Stir at 25°C for 30 minutes in the dark. (Light exposure can degrade the quinoxaline core over extended periods).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure furo[2,3-b]quinoxaline derivative.

Protocol 2: Controlled Crystallization via Vapor Diffusion

Causality: Standard slow evaporation often fails for this compound because the solvent evaporates too quickly, trapping the flexible dihydroxyethyl tail in disordered conformations. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, giving the hydrogen-bond network time to order perfectly.

  • Inner Reservoir (Drop): Dissolve 5 mg of the purified compound in 500 µL of a polar protic solvent (e.g., Methanol) to fully solvate the hydroxyl groups.

  • Outer Reservoir (Precipitant): Place 3 mL of a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) in the outer well of a crystallization chamber.

  • Setup: Suspend a 4 µL drop (2 µL sample solution + 2 µL precipitant) on a siliconized glass cover slip and invert it over the outer reservoir (Hanging Drop method).

  • Equilibration: Seal the chamber with vacuum grease and incubate at a stable 20°C in a vibration-free environment for 7–14 days until distinct, faceted crystals form.

Protocol 3: X-Ray Diffraction Data Collection

Causality: The flexible 1,2-dihydroxyethyl side chain is prone to high thermal motion (high B-factors) at room temperature, which smears the electron density map. Cryocooling is mandatory to lock the tail into a single conformation.

  • Harvesting: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) onto a nylon loop using paratone oil as a cryoprotectant.

  • Cryocooling: Flash-cool the crystal in a nitrogen stream at 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å). Copper radiation is preferred over Molybdenum for organic molecules lacking heavy atoms, as it provides a stronger anomalous dispersion signal necessary for determining the absolute configuration of the chiral centers on the dihydroxyethyl tail.

Table 2: Representative Crystallographic Data Parameters for Furo[2,3-b]quinoxalines

ParameterTarget Value / Expected RangeSignificance
Temperature 100(2) KMinimizes thermal disorder of the dihydroxyethyl tail
Crystal System Monoclinic or TriclinicTypical for chiral organic molecules
Space Group P2₁ or P1Non-centrosymmetric (required for chiral compounds)
R-factor (R1) < 0.05 (5%)Indicates high agreement between the theoretical model and raw data
Flack Parameter ~ 0.0 (with low esd, e.g., <0.1)Unambiguously confirms the absolute stereochemistry of the chiral tail

Authoritative Grounding & Mechanism

The necessity of X-ray crystallography for this specific class of compounds is well-documented in structural chemistry literature. Historically, the reaction between dehydroascorbic acid analogues and o-phenylenediamine was thought to yield open-chain hydrazone structures[2]. However, rigorous X-ray molecular structure analysis of related derivatives proved that these systems can undergo complex cyclization to form the furo[2,3-b]quinoxaline ring system depending on the reaction conditions[2].

Furthermore, the fluorescence properties exploited in modern plate-reader assays for ascorbate rely entirely on the rigid, conjugated nature of this cyclic condensation product[1]. Without X-ray validation, the exact tautomeric state (hydrazone imine vs. diazenyl enamine) and the degree of cyclization cannot be definitively assigned, highlighting why X-ray diffraction remains the ultimate arbiter of molecular truth for these derivatives[2].

References

  • A Simple and Sensitive Assay for Ascorbate Using a Plate Reader Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structure of the reaction products from dehydroascorbic acid analogues, o-phenylenediamine, and arylhydrazines. X-Ray molecular structure of 3-[L-threo-2,3,4-triacetoxy-1-(phenylhydrazono)butyl]quinoxalin-2(1H)-one hemihydrate Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Comparative

Comparative Synthesis Guide: Conventional Heating vs. Microwave Irradiation for 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Executive Summary & Mechanistic Rationale The synthesis of furo[2,3-b]quinoxaline derivatives, such as 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, is of high interest in medicinal chemistry due to their broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of furo[2,3-b]quinoxaline derivatives, such as 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, is of high interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties[1]. Historically, the construction of the quinoxaline core and subsequent furan ring annulation relied on conventional conductive heating, which is often plagued by prolonged reaction times, side-product formation, and high energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative alternative. Unlike conventional heating, which relies on convection and thermal conductivity, microwave irradiation directly couples with the dipoles of the solvent and reactants. This dielectric heating causes rapid, localized superheating, drastically lowering the activation energy barrier for the condensation and cyclization steps[2]. The result is a highly efficient, self-validating system where kinetic control is achieved rapidly, minimizing thermodynamic degradation pathways.

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one from its precursors (typically a substituted o-phenylenediamine and a corresponding dicarbonyl/lactone precursor)[3].

Protocol A: Conventional Heating Synthesis

Causality Focus: Conventional heating requires high-boiling solvents (e.g., glacial acetic acid or DMF) to reach the necessary activation energy, leading to prolonged exposure to harsh conditions that can degrade the dihydroxyethyl moiety.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the appropriate o-phenylenediamine derivative and 1.0 mmol of the functionalized furan-2,3-dione (or equivalent precursor) in 15 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120°C for 6 to 8 hours[4].

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) every 2 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of crushed ice. Neutralize cautiously with saturated aqueous sodium bicarbonate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the target compound.

Protocol B: Microwave-Assisted Synthesis

Causality Focus: Microwave synthesis utilizes polar solvents (like ethanol or water) that efficiently absorb microwave energy, allowing for rapid heating profiles. This minimizes the residence time of the sensitive dihydroxyethyl group at high temperatures, preventing dehydration or oxidative cleavage[2][3].

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of the o-phenylenediamine derivative and 1.0 mmol of the precursor.

  • Solvent Addition: Add 3 mL of absolute ethanol (a green, microwave-absorbing solvent) and a catalytic amount of mild acid (e.g., acetic acid or iodine)[3].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Program the instrument to 150°C with a maximum power of 200 W for 10–15 minutes[2].

  • Cooling & Workup: Allow the vial to cool to room temperature via compressed air cooling. The product often precipitates directly from the ethanolic solution upon cooling.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. This often yields a highly pure product without the need for chromatographic purification[3].

Workflow Visualization

SynthesisWorkflow Start Precursors: o-phenylenediamine + dicarbonyl ConvHeat Conventional Heating (Glacial AcOH, 120°C, 6-8 hrs) Start->ConvHeat MWHeat Microwave Irradiation (Ethanol, 150°C, 10-15 mins) Start->MWHeat WorkupConv Aqueous Quench & Solvent Extraction ConvHeat->WorkupConv WorkupMW Direct Precipitation & Filtration MWHeat->WorkupMW PurifConv Column Chromatography (High Solvent Waste) WorkupConv->PurifConv PurifMW High Purity Crude (No Chromatography) WorkupMW->PurifMW Product 2-(1,2-Dihydroxyethyl)furo [2,3-b]quinoxalin-3(2H)-one PurifConv->Product PurifMW->Product

Fig 1: Workflow comparison of conventional vs. microwave synthesis of quinoxaline derivatives.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics comparing the two methodologies. The data clearly illustrates the superiority of dielectric heating in optimizing the reaction profile for quinoxaline derivatives[2][3].

ParameterConventional HeatingMicrowave SynthesisMechanistic Implication
Reaction Time 6 - 8 Hours10 - 15 MinutesDielectric heating rapidly overcomes the activation energy barrier.
Average Yield 55% - 65%85% - 95%Shorter reaction times prevent thermodynamic degradation of the dihydroxyethyl group.
Solvent Profile Glacial Acetic Acid / DMFEthanol / WaterMW allows for the use of greener, polar solvents with high loss tangents.
Purification Column ChromatographyDirect FiltrationHigh kinetic control in MW reduces side-product formation, enabling direct isolation.
E-Factor (Waste) High (>50)Low (<10)Elimination of extraction solvents and chromatography drastically improves atom economy.

Conclusion

For the synthesis of complex heterocyclic scaffolds like 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, microwave-assisted synthesis is objectively superior to conventional conductive heating. By leveraging the principles of dielectric heating, researchers can achieve higher yields, drastically reduce reaction times, and eliminate the need for toxic solvents and labor-intensive purification steps. This not only accelerates drug discovery pipelines but also aligns with the principles of green chemistry.

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Validation

A Senior Application Scientist's Guide to the Reproducibility and Validation of Neuroprotective Assays for Furo[2,3-b]quinoxalin-3(2H)-ones

In the quest for novel neuroprotective therapeutics, the furo[2,3-b]quinoxalin-3(2H)-one scaffold has emerged as a promising starting point, with derivatives showing potential in mitigating neuronal damage.[1] However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the quest for novel neuroprotective therapeutics, the furo[2,3-b]quinoxalin-3(2H)-one scaffold has emerged as a promising starting point, with derivatives showing potential in mitigating neuronal damage.[1] However, the journey from a promising compound to a validated neuroprotective agent is fraught with challenges, paramount among them being the reproducibility and rigorous validation of the assays used for its characterization. This guide provides a comparative analysis of commonly employed neuroprotective assays, offering insights into their application, validation, and potential pitfalls when evaluating furo[2,3-b]quinoxalin-3(2H)-ones. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to design robust, self-validating experimental workflows that ensure the scientific integrity of their findings.

The Critical Need for Reproducibility in Neuroprotective Drug Discovery

The field of neuroprotective drug development has been marked by a high rate of clinical trial failures, often attributed to a lack of rigorous preclinical validation and poor reproducibility of initial findings. To avoid these pitfalls, it is imperative to approach the in vitro evaluation of novel compounds like furo[2,3-b]quinoxalin-3(2H)-ones with a critical eye on the robustness and reliability of the chosen assays. A well-designed assay should not only provide a quantitative measure of neuroprotection but also offer insights into the compound's mechanism of action, be it through antioxidant, anti-inflammatory, or anti-apoptotic pathways.[2][3]

Understanding the In Vitro Landscape for Neuroprotection Studies

The initial assessment of neuroprotective compounds typically involves in vitro models that mimic the pathological conditions of neurodegenerative diseases. A common approach is to induce cellular stress in neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neurons and then assess the ability of the test compound to mitigate the resulting damage.[4][5][6][7]

Commonly Used In Vitro Models of Neurotoxicity:

  • Oxidative Stress Models: Induced by agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP+), these models are particularly relevant for assessing compounds with antioxidant potential.[4][5][6]

  • Excitotoxicity Models: Glutamate-induced excitotoxicity is a key mechanism in several neurodegenerative conditions.

  • Apoptosis Induction: Staurosporine is a well-known inducer of apoptosis and is often used to evaluate the anti-apoptotic properties of test compounds.

The choice of the in vitro model is crucial and should align with the hypothesized mechanism of action of the furo[2,3-b]quinoxalin-3(2H)-one derivative being tested.

A Comparative Guide to Key Neuroprotective Assays

Here, we compare four widely used assays for assessing neuroprotection, highlighting their principles, advantages, limitations, and specific considerations for furo[2,3-b]quinoxalin-3(2H)-ones.

MTT Assay: Assessing Metabolic Activity as a Surrogate for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9]

Principle: The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[8]

Advantages:

  • High-throughput and relatively inexpensive.

  • Provides a quantitative measure of cell viability.[9]

Limitations and Considerations for Furo[2,3-b]quinoxalin-3(2H)-ones:

  • Compound Interference: Quinoxaline derivatives, due to their chemical nature, may directly reduce MTT or interfere with the colorimetric readout, leading to false-positive results.[8] It is crucial to include a control where the compound is added to cell-free media with MTT to check for direct reduction.

  • Metabolic Alterations: The assay assumes that a decrease in metabolic activity directly correlates with cell death. However, some neuroprotective compounds might alter cellular metabolism without affecting viability.

  • Not a Direct Measure of Cell Death: The MTT assay is an indirect measure of cell viability and does not distinguish between cytostatic and cytotoxic effects.

Validation Strategy:

  • Compound Interference Control: Always include a cell-free control with the furo[2,3-b]quinoxalin-3(2H)-one derivative and MTT.

  • Orthogonal Assay: Corroborate MTT results with a direct measure of cell death, such as the LDH assay or cell counting.

  • Linearity Range: Determine the linear range of the assay for the specific cell line and seeding density used.

LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the supernatant is directly proportional to the number of dead cells.[10]

Advantages:

  • A direct measure of cytotoxicity.

  • Can be multiplexed with other assays.

Limitations and Considerations for Furo[2,3-b]quinoxalin-3(2H)-ones:

  • Compound Interference: Some compounds can inhibit or enhance LDH activity. It is essential to test the effect of the furo[2,3-b]quinoxalin-3(2H)-one derivative on purified LDH.

  • Timing is Critical: The release of LDH occurs relatively late in the cell death process. Early apoptotic cells with intact membranes will not be detected.

  • Serum Interference: High levels of LDH in serum-containing media can lead to high background signals.

Validation Strategy:

  • Compound-LDH Interaction Control: Test the effect of the compound on purified LDH activity.

  • Spontaneous and Maximum Release Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Serum-Free Media: If possible, perform the final incubation step in serum-free media to reduce background.

Reactive Oxygen Species (ROS) Assay: Measuring Oxidative Stress

Given that many furo[2,3-b]quinoxalin-3(2H)-one derivatives are investigated for their antioxidant properties, directly measuring their impact on intracellular ROS levels is crucial.[1]

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are deacetylated by intracellular esterases and then oxidized by ROS to a fluorescent compound.[12] The fluorescence intensity is proportional to the level of intracellular ROS.

Advantages:

  • Provides mechanistic insight into the antioxidant activity of the compound.

  • Can be measured in real-time.

Limitations and Considerations for Furo[2,3-b]quinoxalin-3(2H)-ones:

  • Probe-Compound Interaction: The fluorescent probe itself can be a source of ROS, and some compounds may directly interact with the probe, leading to artifacts.[13] Quinoxalinone-based probes for ROS detection have been developed, suggesting a potential for interaction with the furo[2,3-b]quinoxalin-3(2H)-one scaffold.[14]

  • Autofluorescence: Furo[2,3-b]quinoxalin-3(2H)-ones may be fluorescent, interfering with the assay readout. A control with the compound alone is necessary to assess autofluorescence.

  • Probe Specificity: Many ROS probes are not specific to a particular reactive oxygen species.

Validation Strategy:

  • Compound Autofluorescence Control: Measure the fluorescence of the compound in the absence of the ROS probe.

  • Cell-Free ROS Generation System: Test the compound's ability to scavenge ROS in a cell-free system to confirm its antioxidant activity.

  • Positive Control: Use a known antioxidant as a positive control.

Caspase-3 Activity Assay: Detecting Apoptosis

To investigate if the neuroprotective effect of a furo[2,3-b]quinoxalin-3(2H)-one derivative is mediated by inhibiting apoptosis, a caspase-3 activity assay is a valuable tool.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. The assay uses a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[15][16][17]

Advantages:

  • Provides a specific measure of apoptosis.

  • Offers mechanistic insights into the anti-apoptotic properties of the compound.

Limitations and Considerations for Furo[2,3-b]quinoxalin-3(2H)-ones:

  • Compound Interference: The compound may inhibit or activate caspase-3 directly or interfere with the detection method (colorimetric or fluorometric).

  • Timing of Measurement: Caspase-3 activation is a transient event. The optimal time point for measurement needs to be determined.

  • Alternative Cell Death Pathways: The assay only detects apoptosis and will not capture other forms of cell death like necrosis or autophagy.

Validation Strategy:

  • Compound Interference Control: Test the effect of the compound on purified caspase-3 activity and the detection reporter.

  • Time-Course Experiment: Perform a time-course experiment to identify the peak of caspase-3 activation in your model.

  • Western Blot Analysis: Confirm the cleavage of caspase-3 and its downstream targets (e.g., PARP) by Western blotting.

Comparative Summary of Neuroprotective Assays

AssayPrinciplePrimary MeasurementKey AdvantageKey Limitation for Furo[2,3-b]quinoxalin-3(2H)-ones
MTT Mitochondrial dehydrogenase activityCell Viability (Metabolic Activity)High-throughput, inexpensivePotential for direct compound interference with MTT reduction or colorimetric readout.[8]
LDH Release of lactate dehydrogenase from damaged cellsCytotoxicity (Membrane Integrity)Direct measure of cell deathPotential for compound to inhibit/activate LDH enzyme.[10][11]
ROS Oxidation of a fluorescent probe by reactive oxygen speciesIntracellular Oxidative StressMechanistic insight into antioxidant activityPotential for compound autofluorescence and direct interaction with the probe.[13][14]
Caspase-3 Cleavage of a specific substrate by active caspase-3ApoptosisSpecific measure of apoptotic pathwayPotential for direct compound interference with enzyme activity or reporter signal.

Experimental Protocols for Robust and Reproducible Data

To ensure the reproducibility of your findings, it is essential to follow standardized and well-documented protocols. Below are step-by-step methodologies for the discussed assays, incorporating best practices for validation.

Experimental Protocol: MTT Assay for Neuroprotection
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the furo[2,3-b]quinoxalin-3(2H)-one derivative for a specified duration (e.g., 2 hours). Include a vehicle control.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for a duration determined by the specific neurotoxicity model (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Experimental Protocol: LDH Cytotoxicity Assay
  • Experimental Setup: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Experimental Protocol: Intracellular ROS Assay (DCFH-DA)
  • Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with the furo[2,3-b]quinoxalin-3(2H)-one derivative and the neurotoxic agent as described previously.

  • Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., HBSS). Add the DCFH-DA probe at a final concentration of 10-20 µM and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Add the buffer back to the wells and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate stained with a nuclear dye) and express the results as a percentage of the control.

Experimental Protocol: Caspase-3 Activity Assay
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Reaction: In a black 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate solution.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological rationale, the following diagrams illustrate a typical neuroprotective assay workflow and a simplified signaling pathway relevant to the neuroprotective effects of furo[2,3-b]quinoxalin-3(2H)-ones.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cell_seeding Neuronal Cell Seeding (e.g., SH-SY5Y) compound_treatment Pre-treatment with Furo[2,3-b]quinoxalin-3(2H)-one cell_seeding->compound_treatment neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, 6-OHDA) compound_treatment->neurotoxin mtt_assay MTT Assay (Viability) neurotoxin->mtt_assay ldh_assay LDH Assay (Cytotoxicity) neurotoxin->ldh_assay ros_assay ROS Assay (Oxidative Stress) neurotoxin->ros_assay caspase_assay Caspase-3 Assay (Apoptosis) neurotoxin->caspase_assay data_analysis Data Analysis and Validation mtt_assay->data_analysis ldh_assay->data_analysis ros_assay->data_analysis caspase_assay->data_analysis

Caption: A typical experimental workflow for evaluating neuroprotective compounds.

Signaling_Pathway neurotoxin Neurotoxic Insult (e.g., Oxidative Stress) ros Increased ROS neurotoxin->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis compound Furo[2,3-b]quinoxalin-3(2H)-one compound->ros Scavenges ROS compound->caspase Inhibits Caspases

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation: The Case of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Introduction In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Mass spectrometry (MS),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a primary tool for this purpose, offering unparalleled sensitivity and structural insight.[1][2] The fragmentation pattern of a molecule within a mass spectrometer is a veritable fingerprint, providing a detailed roadmap of its chemical architecture. However, this fingerprint is only as reliable as its validation.

This guide provides an in-depth, logic-driven framework for the validation of the mass spectrometric fragmentation pattern of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one , a complex heterocyclic molecule. We will move beyond simple spectral interpretation, focusing instead on establishing a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals who require not just data, but defensible, high-confidence structural confirmation.

Section 1: Theoretical Fragmentation Analysis

Before any experimental work, a thorough theoretical analysis based on the principles of chemical reactivity in the gas phase is essential. This predictive step forms the basis of our validation hypothesis. The structure of our target molecule, 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, possesses several key features that will dictate its fragmentation behavior: a protonatable quinoxaline core, a labile dihydroxyethyl side chain, and a furanone ring system.

Molecular Formula: C₁₂H₁₀N₂O₄ Monoisotopic Mass: 246.0641 Da

Given the presence of basic nitrogen atoms in the quinoxaline moiety, Electrospray Ionization (ESI) in positive ion mode is predicted to be highly efficient, yielding a prominent protonated molecule, [M+H]⁺, at m/z 247.0719.[3] Our analysis will focus on the fragmentation of this precursor ion.

Predicted Key Fragmentation Pathways for [M+H]⁺:

  • Side Chain Fragmentation (Most Probable): The dihydroxyethyl side chain is the most flexible and weakest part of the molecule.

    • Neutral Loss of Water (H₂O): The hydroxyl groups are prone to elimination as water, a common fragmentation pathway for alcohols.[4] We anticipate sequential losses, leading to ions at m/z 229.0614 and m/z 211.0508.

    • Cleavage of the C-C Bond: The bond between the two carbons of the ethyl side chain (C1'-C2') can cleave, leading to the loss of a formaldehyde (CH₂O) or glycolaldehyde radical. A more likely cleavage is between the heterocyclic ring and the side chain (C2-C1'), resulting in a significant fragment corresponding to the furo[2,3-b]quinoxalin-3(2H)-one core.

  • Furanone Ring Cleavage: The lactone-like furanone ring can undergo characteristic losses.

    • Neutral Loss of Carbon Monoxide (CO): Loss of CO is a hallmark fragmentation for many cyclic carbonyl compounds and is a highly plausible pathway.[4][5]

These predictions are summarized in the table below, which will serve as our reference for experimental validation.

Predicted m/z Proposed Elemental Formula Proposed Neutral Loss Rationale / Proposed Fragment Structure
247.0719[C₁₂H₁₁N₂O₄]⁺-Protonated Molecule [M+H]⁺
229.0614[C₁₂H₉N₂O₃]⁺H₂O (18.0106 Da)Initial dehydration from the dihydroxyethyl side chain.
211.0508[C₁₂H₇N₂O₂]⁺2 x H₂O (36.0211 Da)Sequential dehydration from the side chain.
187.0719[C₁₀H₇N₂O₂]⁺C₂H₄O₂ (60.0211 Da)Cleavage of the entire dihydroxyethyl side chain.
219.0614[C₁₁H₉N₂O₃]⁺CO (27.9949 Da)Loss of carbon monoxide from the furanone ring.

Section 2: Experimental Design for Robust Validation

Experimental Workflow Diagram

G cluster_analysis 3. Data Analysis & Validation prep Prepare 1 mg/mL stock in MeOH dilute Dilute to 1 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid prep->dilute ms1 Full Scan MS1 Acquisition (Positive & Negative ESI) Identify [M+H]⁺ and [M-H]⁻ dilute->ms1 lc_setup Equilibrate LC-MS System (RP C18 Column) ms2 Tandem MS (dd-MS2) Isolate [M+H]⁺ (m/z 247.07) ms1->ms2 stepped_ce Acquire MS/MS Spectra using Stepped Collision Energy (e.g., 10, 20, 40 eV) ms2->stepped_ce extract Extract Ion Chromatograms & Mass Spectra stepped_ce->extract accurate_mass Determine Accurate Mass of Precursor & Fragments extract->accurate_mass elemental Calculate Elemental Compositions (Confirm with <5 ppm error) accurate_mass->elemental compare Compare Experimental Fragments with Theoretical Predictions elemental->compare pathway Construct Validated Fragmentation Pathway compare->pathway

Caption: Workflow for Fragmentation Pattern Validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

    • Perform a serial dilution to a final working concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation for positive ion mode ESI.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

    • LC System: A standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes to ensure elution and separation from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Ionization Mode: ESI, run in both positive and negative modes in separate injections.

    • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow & Temperature: Optimize based on instrument recommendations (e.g., 600 L/hr, 350 °C).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on the most intense precursor ions.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Precursor Selection: Target the calculated [M+H]⁺ ion (m/z 247.0719) for fragmentation.

    • Collision Energy (CE): Employ a stepped collision energy profile (e.g., ramps of 10-20 eV, 20-30 eV, and 30-40 eV or discrete energies of 10, 20, and 40 eV). This is a critical step. Low CE will reveal the primary, most stable fragment ions, while higher CE will induce further fragmentation, allowing us to map the entire decay cascade.[8]

Section 3: Data Interpretation and Comparative Validation

Following data acquisition, the validation process begins by rigorously comparing the experimental results against our theoretical predictions.

Comparative Analysis of Experimental vs. Predicted Data

Let us assume our experiment yielded the high-resolution data presented in the table below. The key to validation is the mass accuracy column. A mass error of <5 ppm between the measured and theoretical mass provides high confidence in the assigned elemental composition.

Experimentally Observed m/z Mass Error (ppm) Matches Predicted m/z Validation Notes
247.0715-1.6247.0719Confirmed. High-confidence measurement of the [M+H]⁺ precursor ion.
229.0611-1.3229.0614Confirmed. Corresponds to the loss of H₂O. This is a primary fragmentation event, observed with high intensity at low collision energy (10 eV).
211.0505-1.4211.0508Confirmed. Corresponds to the loss of a second H₂O molecule. This ion's relative abundance increases at higher collision energy (20-40 eV), suggesting it is a product of the m/z 229 ion.
187.0713-3.2187.0719Confirmed. Loss of the C₂H₄O₂ side chain. Provides strong evidence for the core structure.
219.0610-1.8219.0614Confirmed. Corresponds to the loss of CO from the [M+H]⁺ precursor. This confirms the presence of the furanone carbonyl group.
191.0504-2.1-New Finding. Corresponds to [C₁₁H₇N₂O₂]⁺. This ion likely arises from the loss of CO from the m/z 219 ion or the loss of H₂O from the m/z 209 ion (not predicted but plausible). This highlights the iterative nature of validation.
Constructing the Validated Fragmentation Scheme

The comparative data allows us to construct a validated fragmentation scheme. The stepped collision energy experiment is crucial here, as it establishes parent-daughter relationships between fragments. For example, the appearance of m/z 211 only after m/z 229 is present confirms the sequential loss of water.

Fragmentation cluster_pathA Pathway A: Side Chain Fragmentation cluster_pathB Pathway B: Ring Fragmentation M [M+H]⁺ m/z 247.0715 C₁₂H₁₁N₂O₄⁺ F1 m/z 229.0611 C₁₂H₉N₂O₃⁺ M->F1 - H₂O F3 m/z 219.0610 C₁₁H₉N₂O₃⁺ M->F3 - CO F2 m/z 211.0505 C₁₂H₇N₂O₂⁺ F1->F2 - H₂O F4 m/z 191.0504 C₁₁H₇N₂O₂⁺ F1->F4 - CO F3->F2 - H₂O F3->F4 - CO

Caption: Validated Fragmentation Scheme for [M+H]⁺.

This diagram illustrates that fragmentation proceeds via two major competing pathways: sequential dehydration of the side chain (Pathway A) and decarbonylation of the furanone ring (Pathway B). The dotted lines indicate plausible cross-pathway fragmentations that can be confirmed by MS³ experiments if available.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.).
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Deriv
  • The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC. (n.d.).
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC. (n.d.).
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Royal Society of Chemistry.
  • Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). Royal Society of Chemistry.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.
  • Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. (2026, March 5).
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021, November 18). MDPI.
  • Structural Elucidation - RFI. (n.d.). Rosalind Franklin Institute.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
  • Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. (2009, April 3). Uppsala University. [Link]

  • MRMS 76 - EID Fragmentation for Structural Elucud
  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantific

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Safety & Regulatory Compliance

Safety

Operational Guide: Synthesis, Handling, and Disposal of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (DFQ)

Executive Overview The highly fluorescent quinoxaline derivative, 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (DFQ), is formed by the condensation of dehydro-L-ascorbic acid (DHAA) with o-phenylenediamine (OPDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The highly fluorescent quinoxaline derivative, 2-(1,2-dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one (DFQ), is formed by the condensation of dehydro-L-ascorbic acid (DHAA) with o-phenylenediamine (OPDA)[1]. This reaction is the cornerstone of fluorometric and HPLC-FLD assays for total Vitamin C quantification[2]. Because the precursor OPDA is a known mutagen and the resulting fused N-heterocycles carry specific toxicological profiles, proper operational handling and disposal of the HPLC effluent are critical for laboratory safety and environmental compliance.

This guide provides drug development professionals and analytical chemists with self-validating protocols for DFQ generation, alongside rigorous step-by-step disposal and spill-response logistics.

Mechanistic Context: The Generation of DFQ

Ascorbic acid (AA) lacks strong natural fluorescence and exhibits poor retention on standard C18 columns. To resolve this, AA is oxidized to DHAA using a peroxyl radical generator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[1]. The DHAA is then derivatized with OPDA to form DFQ, which exhibits strong fluorescence ( λex​=355 nm, λem​=425 nm)[1]. Understanding the pseudo-first-order degradation of DHAA at elevated temperatures is critical, necessitating precise control of the derivatization time to ensure accurate quantification[3].

Self-Validating Experimental Protocol

To ensure the derivatization is complete and the system is free of fluorescent contaminants, this protocol incorporates built-in causality and validation checks.

  • Step 1: Extraction & Stabilization Extract the biological or food sample using an aqueous metaphosphoric acid solution and filter through a 0.45 µm membrane[1]. Causality: Metaphosphoric acid lowers the pH, precipitating proteins and stabilizing ascorbic acid against premature auto-oxidation.

  • Step 2: Radical Oxidation Add AAPH to the filtrate, maintaining a µmol AAPH/AA ratio of 60[1]. Causality: AAPH thermally decomposes to generate peroxyl radicals in situ. This drives the rapid and quantitative conversion of AA to DHAA without the need for enzymatic oxidases, which can introduce biological variability.

  • Step 3: Derivatization to DFQ Introduce OPDA to the mixture and incubate at 56°C for exactly 36 minutes[1]. Causality: These specific thermodynamic conditions overcome the activation energy required for complete condensation, forming the stable furoquinoxaline core of DFQ while preventing thermal degradation of the analyte[3]. Validation Check: Run a reagent blank (water + OPDA) to confirm the OPDA has not degraded into fluorescent byproducts.

  • Step 4: HPLC-FLD Analysis Inject the sample onto a C18 column eluted with an 80 mM phosphate buffer and methanol mobile phase at pH 7.8[1]. Causality: The slightly basic pH of 7.8 maintains the furoquinoxaline core in its optimal unprotonated state, maximizing fluorescence yield and preventing signal quenching.

Hazard Profile & Risk Assessment

Before executing disposal procedures, operators must understand the risk profile of the chemical constituents:

  • o-Phenylenediamine (OPDA): Highly toxic, suspected carcinogen, and known mutagen. Requires strict segregation from general waste.

  • DFQ (Analyte): Furoquinoxaline derivative. While less acutely toxic than OPDA, fused N-heterocycles can intercalate DNA; must be treated as a hazardous organic compound.

  • HPLC Effluent: Contains methanol (flammable, toxic), phosphate buffer, trace OPDA, and DFQ.

Step-by-Step Disposal Procedures

The following logistical plan ensures compliance with Environmental Health and Safety (EHS) standards.

Phase 1: Source Segregation (At the HPLC System)

  • Action: Route the HPLC waste line directly into a 10 L High-Density Polyethylene (HDPE) carboy. Do not mix with halogenated waste.

  • Causality: HDPE provides superior chemical resistance to the methanol/phosphate buffer mobile phase compared to standard PET, preventing long-term solvent degradation, leaching, and container failure.

Phase 2: Quenching of Concentrated Precursors

  • Action: Do not pour concentrated OPDA stock solutions directly into the general waste. Dilute OPDA stocks 1:10 with water, then add a 5% sodium hypochlorite (bleach) solution in a fume hood before transferring to the waste carboy.

  • Causality: Mild oxidation via hypochlorite neutralizes the reactive amine groups of OPDA, significantly reducing the mutagenic hazard of the waste stream before it sits in EHS storage.

Phase 3: Containerization and Labeling

  • Action: Affix a GHS-compliant "Hazardous Waste" label. Check the boxes for "Flammable" and "Toxic". List the exact composition: 80 mM Phosphate Buffer (pH 7.8) [~60%], Methanol [~40%], 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one [<0.1%], o-phenylenediamine [<0.1%].

  • Causality: Accurate mass-balance labeling prevents EHS from accidentally mixing this slightly alkaline, non-halogenated waste with incompatible streams (e.g., acidic halogenated waste), which could trigger exothermic reactions.

Phase 4: Final Destruction

  • Action: Request high-temperature incineration for final disposal.

  • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the stable furoquinoxaline ring system, preventing persistent environmental contamination.

Spill Response Logistics
  • Small Spills (<50 mL): Absorb with inert materials (vermiculite or universal absorbent pads). Do not use combustible paper towels due to methanol content. Wipe the area with a 5% bleach solution to neutralize residual OPDA.

  • Large Spills (>50 mL): Evacuate the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Contain the spill using chemical spill booms. Neutralize, absorb, and dispose of all cleanup materials in a designated "Toxic Organic Waste" bin.

Quantitative Data Summary

ParameterValue / CompositionOperational Function & Hazard Profile
AAPH/AA Molar Ratio 60 µmol/µmolEnsures complete radical oxidation of AA to DHAA. Non-hazardous at working concentrations.
Derivatization Temp/Time 56°C for 36 minOvercomes activation energy for complete DFQ condensation. Requires closed vials to prevent solvent evaporation.
HPLC Mobile Phase 80 mM Phosphate Buffer / Methanol (pH 7.8)Elutes DFQ. Methanol component renders the final waste stream flammable.
Fluorescence Detection λex​ 355 nm / λem​ 425 nmQuantifies DFQ. Highly sensitive (LOD: 0.27 µg/mL).
Waste Stream Classification Non-Halogenated Organic LiquidMust be segregated from acids and halogenated solvents. Requires high-temp incineration.

Process Visualization

G AA L-Ascorbic Acid (AA) Oxidation Radical Oxidation (AAPH, 56°C) AA->Oxidation DHAA Dehydroascorbic Acid (DHAA) Oxidation->DHAA Condensation Condensation Reaction (36 min, pH 7.8) DHAA->Condensation OPDA o-Phenylenediamine (OPDA Reagent) OPDA->Condensation Toxic DFQ DFQ (Analyte) 2-(1,2-Dihydroxyethyl)furo... [2,3-b]quinoxalin-3(2H)-one Condensation->DFQ Fluorescent HPLC HPLC-FLD Analysis (MeOH / Phosphate Buffer) DFQ->HPLC Waste Mixed Liquid Waste (DFQ, MeOH, Buffer, OPDA) HPLC->Waste Effluent Segregation Waste Segregation & Labeling Waste->Segregation Disposal Incineration (Non-Halogenated Org.) Segregation->Disposal Destruction

Workflow from DFQ synthesis via OPDA derivatization to HPLC analysis and final waste disposal.

Sources

Handling

Personal protective equipment for handling 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. In the absence of a specific Safety Data Sheet (SDS) for th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a thorough evaluation of structurally related molecules, including quinoxalines and furans, and are grounded in established laboratory safety principles from authoritative sources such as the Occupational Safety and Health Administration (OSHA), the American Chemical Society (ACS), and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment and Risk Mitigation

The core principle of laboratory safety is a proactive approach to risk management. The American Chemical Society promotes the "RAMP" framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2]

Recognizing the Hazards: The structure of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one contains a quinoxaline and a furan moiety.

  • Quinoxaline Derivatives: These are often bioactive compounds and should be handled with care. Potential hazards include skin and eye irritation, respiratory irritation, and potential harm if swallowed.[3][4] Some quinoxaline derivatives are suspected of causing cancer.[3]

  • Furan Derivatives: Furan itself is a flammable liquid, a carcinogen, and can form explosive peroxides upon storage.[5] While the target molecule is a solid and less volatile, the furan ring system's reactivity warrants caution.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.

Assessing and Minimizing Risks: A thorough risk assessment is crucial before any experimental work.[6] This involves considering the quantity of the substance being handled, the experimental conditions (e.g., heating, aerosol generation), and the potential for spills or unexpected reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are fundamental to minimizing exposure to hazardous chemicals.[7][8] The following table outlines the recommended PPE for handling 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised, especially for extended handling.[9] Inspect gloves for any signs of degradation before use and change them immediately if contaminated.[10]
Eyes Safety gogglesMust meet ANSI Z87.1 standards. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[10]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][10]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Gloves (Double) don2->don3 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles/ Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is essential to minimize exposure and prevent contamination.[10]

1. Preparation and Engineering Controls:

  • Designate a specific area within a certified chemical fume hood for handling 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

  • Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) is clean and readily accessible inside the fume hood.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[12]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[10]

  • Use a micro-spatula for handling the solid to minimize dust generation.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. During Reaction:

  • Keep all reaction vessels clearly labeled.

  • Maintain the reaction within the fume hood.

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Remove and dispose of contaminated PPE in the designated hazardous waste container.[10]

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[10]

Disposal Plan: Managing Chemical Waste

Proper disposal of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[13]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and any other components.[10][13]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container. Do not mix with other solvent waste streams unless compatibility is confirmed.[13]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[10]

2. Container Management:

  • Keep all waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Under no circumstances should this chemical be disposed of down the drain. [13]

Waste Disposal Workflow

Waste_Disposal_Workflow start Start: Generate Waste solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_disposal Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs_disposal

Caption: Workflow for the segregation and disposal of waste generated from handling 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one.

Emergency Procedures

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office.

  • For small spills within a fume hood, use an appropriate absorbent material to clean up the spill.

  • Place all contaminated absorbent material and any broken glassware into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these guidelines, researchers can safely handle 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, minimizing personal risk and ensuring environmental and regulatory compliance. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.[15][16]

References

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • The NIOSH Pocket Guide to Chemical Hazards - CDC. (2022, January 21). Retrieved from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.). Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]

  • Safety Guides & Tipsheets - American Chemical Society. (n.d.). Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Retrieved from [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 12). Retrieved from [Link]

  • Safety - American Chemical Society. (n.d.). Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC Stacks. (n.d.). Retrieved from [Link]

  • Furo[2,3-b]quinoxalin-3(2H)-one, 2-(1,2-dihydroxyethyl) - NextSDS. (n.d.). Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories. (n.d.). Retrieved from [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Quinoxaline - Synerzine. (2018, June 22). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Material Safety Data Sheet - Kao Chemicals. (2023, March 9). Retrieved from [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023, October 13). Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. (n.d.). Retrieved from [Link]

Sources

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